molecular formula C6H7ClN2O B1452452 2-Amino-3-chloro-6-methoxypyridine CAS No. 742070-73-1

2-Amino-3-chloro-6-methoxypyridine

Cat. No.: B1452452
CAS No.: 742070-73-1
M. Wt: 158.58 g/mol
InChI Key: YAXPRXMMTWDYFF-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-6-methoxypyridine is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXPRXMMTWDYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698502
Record name 3-Chloro-6-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742070-73-1
Record name 3-Chloro-6-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of 2-Amino-3-chloro-6-methoxypyridine?

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-3-chloro-6-methoxypyridine. As a substituted pyridine, this compound holds potential as a key building block in the synthesis of novel pharmaceutical and agrochemical agents. This document is intended to serve as a valuable resource for researchers, offering insights into its characteristics, potential reactivity, and safe handling.

Compound Identification and Structure

This compound is a heterocyclic aromatic compound. The pyridine ring is substituted with an amino group at the 2-position, a chlorine atom at the 3-position, and a methoxy group at the 6-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

IdentifierValue
IUPAC Name 3-chloro-6-methoxypyridin-2-amine
CAS Number 742070-73-1[1]
Molecular Formula C₆H₇ClN₂O[1]
Molecular Weight 158.59 g/mol [1]

Physical Properties

Detailed experimental data for the physical properties of this compound are not extensively reported in the literature. The available information, primarily from chemical suppliers, is summarized below. For context, properties of the closely related isomer, 3-Amino-2-chloro-6-methoxypyridine (CAS 34392-85-3), are also provided.

PropertyThis compound3-Amino-2-chloro-6-methoxypyridine (Isomer)
Appearance Not specifiedWhite to light yellow solid[2]
Melting Point Not specified46-50 °C[2][3]
Boiling Point Not specifiedNot specified
Solubility Not specifiedNot specified
Storage Sealed in dry, Room Temperature[1]0-8 °C[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups on the pyridine ring.

  • Amino Group (-NH₂): The amino group at the 2-position is a strong activating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. It can undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation.

  • Chloro Group (-Cl): The chlorine atom at the 3-position is a deactivating group via its inductive effect but can act as a leaving group in nucleophilic aromatic substitution reactions, especially when activated by other substituents.

  • Methoxy Group (-OCH₃): The methoxy group at the 6-position is an activating group through resonance, donating electron density to the ring. It is generally stable but can be cleaved under harsh acidic conditions.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It also deactivates the ring towards electrophilic substitution.

The combination of these groups suggests that the molecule can participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Potential Synthetic Pathways

cluster_0 Plausible but Undocumented Route cluster_1 Known Chemistry of Related Compounds start 2,6-dichloro-3-nitropyridine intermediate1 2-amino-6-chloro-3-nitropyridine start->intermediate1 Ammonolysis intermediate2 2-amino-3-nitro-6-methoxypyridine intermediate1->intermediate2 Methoxylation (e.g., NaOMe) product_related product_related intermediate2->product_related Leads to 2,3-diamino-6-methoxypyridine (related product) product This compound (Target) hypothetical_start Precursor (e.g., 2,3-dichloro-6-methoxypyridine) hypothetical_start->product Direct Amination? hypothetical_step Amination

A Note on Synthesis: The synthesis of related compounds often involves multi-step processes starting from dichloropyridines. For instance, the synthesis of 2,3-diamino-6-methoxypyridine involves the ammonolysis of 2,6-dichloro-3-nitropyridine, followed by methoxylation and then reduction of the nitro group.[4][5]

Applications in Research and Development

Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry and materials science. While specific applications for this compound are not well-documented, its structural motifs are present in molecules with diverse biological activities. The related isomer, 3-Amino-2-chloro-6-methoxypyridine, is utilized as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as in the formulation of herbicides and pesticides.[2]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety information for the isomeric 3-Amino-2-chloro-6-methoxypyridine and other related compounds provides a basis for recommended precautions.

Potential Hazards (based on related compounds):

  • Harmful if swallowed.[6]

  • Causes skin irritation.[6]

  • May cause serious eye damage.[6]

  • May cause respiratory irritation.[6]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[7]

Conclusion

This compound is a substituted pyridine with potential as a valuable synthetic intermediate. While comprehensive data on its physical and chemical properties are limited, its structural features suggest a rich and versatile chemistry. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and may need to perform their own characterization to fully understand its properties.

References

2-Amino-3-chloro-6-methoxypyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-2-chloro-6-methoxypyridine

A Note on Nomenclature: This guide focuses on the chemical compound 3-Amino-2-chloro-6-methoxypyridine . While the initial query specified "2-Amino-3-chloro-6-methoxypyridine," publicly available scientific and commercial data predominantly refer to the isomeric form, 3-Amino-2-chloro-6-methoxypyridine. This document will therefore detail the properties, synthesis, and applications of this well-documented and commercially available isomer.

Core Compound Identification

CAS Number: 34392-85-3[1][2][3]

Molecular Formula: C₆H₇ClN₂O[1][2][3]

IUPAC Name: 2-chloro-6-methoxy-pyridin-3-amine

This substituted pyridine is a key building block in medicinal and agrochemical research.[1] Its unique structure, featuring an amino group, a chloro substituent, and a methoxy group on a pyridine ring, provides a versatile scaffold for the synthesis of complex, biologically active molecules.[1] The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and specialized agricultural chemicals.[1]

Physicochemical and Structural Properties

The physical and chemical properties of 3-Amino-2-chloro-6-methoxypyridine are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Weight 158.59 g/mol [1][2][3]
Appearance White to light yellow solid[1]
Melting Point 46-50 °C[1][2]
Purity ≥ 98% (GC)[1]
EC Number 251-989-2[2]
MDL Number MFCD09258809[1][2]
PubChem ID 118674[1]
Storage Conditions Store at 0-8 °C[1]
Molecular Structure Diagram

The following diagram illustrates the molecular structure of 3-Amino-2-chloro-6-methoxypyridine.

Caption: Molecular structure of 3-Amino-2-chloro-6-methoxypyridine.

Synthesis and Mechanistic Insights

The synthesis of substituted pyridines often involves multi-step processes. A plausible and efficient synthetic route to 3-Amino-2-chloro-6-methoxypyridine can be conceptualized from commercially available starting materials, such as 2,6-dichloropyridine. The following protocol outlines a potential synthetic pathway, with explanations for each step to provide a deeper understanding of the reaction mechanisms.

Proposed Synthetic Workflow

Synthesis_Workflow start 2,6-Dichloropyridine step1 Nitration (H₂SO₄, HNO₃) start->step1 intermediate1 2,6-Dichloro-3-nitropyridine step1->intermediate1 step2 Ammonolysis (aq. NH₃, Methanol) intermediate1->step2 intermediate2 2-Amino-6-chloro-3-nitropyridine step2->intermediate2 step3 Methoxylation (Sodium Methoxide, Methanol) intermediate2->step3 intermediate3 2-Amino-6-methoxy-3-nitropyridine step3->intermediate3 step4 Reduction (e.g., SnCl₂·2H₂O, HCl) intermediate3->step4 end 3-Amino-2-chloro-6-methoxypyridine step4->end

Caption: Proposed synthetic workflow for 3-Amino-2-chloro-6-methoxypyridine.

Detailed Experimental Protocol

Step 1: Nitration of 2,6-Dichloropyridine

  • Reaction: 2,6-Dichloropyridine is nitrated to yield 2,6-dichloro-3-nitropyridine.[4]

  • Protocol:

    • To a stirred mixture of concentrated sulfuric acid and nitric acid, slowly add 2,6-dichloropyridine while maintaining a low temperature.

    • After the addition is complete, the reaction mixture is carefully warmed and stirred until the reaction is complete (monitored by TLC or GC).

    • The mixture is then poured onto ice, and the precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration.[4]

  • Causality: The strong electron-withdrawing effect of the two chlorine atoms deactivates the pyridine ring, requiring harsh nitrating conditions. The nitration occurs at the 3-position due to the directing effects of the ring nitrogen and the chlorine atoms.

Step 2: Selective Ammonolysis

  • Reaction: 2,6-Dichloro-3-nitropyridine undergoes selective ammonolysis to form 2-amino-6-chloro-3-nitropyridine.[4][5]

  • Protocol:

    • 2,6-Dichloro-3-nitropyridine is dissolved in methanol.

    • An aqueous solution of ammonia is added, and the reaction is stirred at a slightly elevated temperature (e.g., 35-40 °C).[4][5]

    • Upon completion, the product is isolated by filtration.[4][5]

  • Causality: The chlorine at the 2-position is more susceptible to nucleophilic substitution by ammonia than the chlorine at the 6-position, influenced by the electronic effects of the adjacent nitro group.

Step 3: Methoxylation

  • Reaction: The remaining chlorine atom in 2-amino-6-chloro-3-nitropyridine is displaced by a methoxy group to give 2-amino-6-methoxy-3-nitropyridine.[4]

  • Protocol:

    • The 2-amino-6-chloro-3-nitropyridine is treated with sodium methoxide in methanol.[4]

    • The reaction is typically carried out at room temperature or with gentle heating.[4]

    • After the reaction is complete, the mixture is quenched with water, and the product is collected by filtration.[4]

  • Causality: The chlorine at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group and the ring nitrogen. Sodium methoxide is a strong nucleophile that readily displaces the chloride.

Step 4: Reduction of the Nitro Group

  • Reaction: The nitro group of 2-amino-6-methoxy-3-nitropyridine is reduced to an amino group, yielding the final product, 3-amino-2-chloro-6-methoxypyridine.

  • Protocol:

    • The nitro compound is dissolved in a suitable solvent, such as ethanol or concentrated hydrochloric acid.

    • A reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O), is added.[4]

    • The reaction mixture is heated to facilitate the reduction.[4]

    • After completion, the product is isolated by filtration or extraction following basification.[4]

  • Causality: Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups to amines in an acidic medium.

Applications in Research and Development

3-Amino-2-chloro-6-methoxypyridine is a valuable building block in several areas of chemical research, primarily in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Development

The unique arrangement of functional groups on the pyridine ring makes this compound a key intermediate in the synthesis of various pharmaceuticals.[1] It is particularly useful in the development of:

  • Anti-inflammatory Agents: The aminopyridine scaffold can be elaborated to create compounds that modulate inflammatory pathways.[1]

  • Anti-cancer Agents: This intermediate is used in the synthesis of novel compounds targeting various mechanisms involved in cancer progression.[1]

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, and this compound provides a versatile starting point for the synthesis of such molecules.

The chloro and methoxy groups can play significant roles in drug-receptor interactions and in modulating the physicochemical properties of the final drug molecule.[6][7]

Agrochemical Research

In the agrochemical sector, 3-Amino-2-chloro-6-methoxypyridine is used in the formulation of:

  • Herbicides and Pesticides: The biological activity of the pyridine core can be harnessed to develop effective and selective crop protection agents.[1]

Safety and Handling

Appropriate safety precautions must be taken when handling 3-Amino-2-chloro-6-methoxypyridine.

  • Hazard Classifications: It is classified as an acute toxicant (oral), a skin irritant, and can cause serious eye damage.[2]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

    • Handle in a well-ventilated area or in a chemical fume hood.[8][9]

    • Avoid breathing dust and contact with skin and eyes.[8][9]

    • Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry place at the recommended temperature of 0-8 °C.[1]

References

Spectroscopic Characterization of 2-Amino-3-chloro-6-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-chloro-6-methoxypyridine (CAS No. 742070-73-1) is a substituted pyridine derivative. Compounds within this class are pivotal building blocks in medicinal chemistry and materials science, owing to the versatile reactivity of the pyridine scaffold. The specific arrangement of the amino, chloro, and methoxy substituents on this molecule creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel pharmaceutical agents and other high-value chemical entities.

Given its potential application in regulated industries such as drug development, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

As complete, peer-reviewed spectroscopic data for this specific compound is not widely available in public repositories, this document will serve as a methodological guide. It combines foundational principles with predicted data, derived from the analysis of structurally related compounds, to offer researchers a robust strategy for acquiring, interpreting, and validating the structure of this molecule.

Molecular Structure and Electronic Profile

The structural integrity of a compound is the bedrock of its function. The first step in any analysis is to understand the molecule's architecture and the interplay of its constituent functional groups.

Caption: Molecular structure of this compound.

The substituents significantly influence the electron density of the pyridine ring. The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating through resonance, increasing electron density, particularly at the ortho and para positions. Conversely, the chloro (-Cl) group is electron-withdrawing via induction. This electronic tug-of-war dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons, one for the amino protons, and one for the methoxy protons.

Predicted SignalMultiplicityIntegrationApprox. Chemical Shift (δ, ppm)Rationale
H-5Doublet (d)1H7.2 - 7.5Coupled to H-4. Deshielded by the adjacent ring nitrogen and the inductive effect of the chlorine at C-3.
H-4Doublet (d)1H6.2 - 6.5Coupled to H-5. Shielded by the electron-donating methoxy group at the para position (C-6).
-NH₂Broad Singlet2H4.5 - 5.5The chemical shift is variable and depends on solvent and concentration. Protons are exchangeable with D₂O.
-OCH₃Singlet (s)3H3.8 - 4.0Characteristic region for methoxy groups attached to an aromatic ring.

Note: Predicted chemical shifts are based on analysis of similar compounds like 2-aminopyridine, 3-chloropyridine, and 2-methoxypyridine and may vary based on the solvent used.[1][2][3][4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six unique signals, one for each carbon atom in the molecule.

Predicted SignalApprox. Chemical Shift (δ, ppm)Rationale
C-6160 - 165Attached to the highly electronegative oxygen of the methoxy group, causing significant deshielding.
C-2155 - 160Attached to the amino group and adjacent to the ring nitrogen, leading to deshielding.
C-4140 - 145Aromatic carbon influenced by the para-methoxy group.
C-3115 - 120Attached to the electronegative chlorine atom.
C-5110 - 115Aromatic carbon influenced by the adjacent ring nitrogen.
-OCH₃50 - 55Typical range for a methoxy carbon.

Note: These are estimations. Actual values depend on the solvent and experimental conditions.[5][6][7]

Experimental Protocol for NMR Analysis

A rigorous and consistent protocol is key to obtaining high-quality, reproducible NMR data.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound.[8]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[9][10] The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ may be required if solubility is an issue and is better for observing exchangeable protons like those of the amino group.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9][11]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak shape.

    • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (0.6 mL) A->B C Filter into NMR Tube B->C D Insert Sample & Lock C->D E Shim Magnetic Field D->E F Acquire ¹H and ¹³C Spectra E->F G Fourier Transform & Phasing F->G H Calibrate & Integrate G->H I Assign Signals H->I J Final Structure I->J Structural Confirmation

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions from its key functional groups. Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation.[12][13][14]

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
N-H StretchPrimary Amine (-NH₂)3300 - 3500Medium (two bands)
C-H Stretch (Aromatic)Pyridine Ring3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)Methoxy (-OCH₃)2850 - 3000Medium
C=C, C=N StretchPyridine Ring1550 - 1650Strong to Medium
N-H Bend (Scissoring)Primary Amine (-NH₂)1580 - 1620Medium to Strong
C-O StretchAryl Ether (-OCH₃)1200 - 1275 (asymm.) & 1000 - 1075 (symm.)Strong
C-Cl StretchAryl Chloride (-Cl)1000 - 1100Medium to Strong

Source: Predicted frequencies are based on standard IR correlation tables.[15][16]

Experimental Protocol for ATR-FTIR Analysis
  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean.[17] Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application : Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure : Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[18]

  • Data Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning : After analysis, release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass with high accuracy, allowing for the calculation of the molecular formula.[19]

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₇ClN₂O.

  • Molecular Weight (Nominal): 158 g/mol

  • Exact Mass (Monoisotopic): 158.02469 Da

Key Features to Expect:

  • Molecular Ion (M⁺) Cluster : Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of two peaks:

    • M⁺ peak at m/z ≈ 158.02

    • M+2 peak at m/z ≈ 160.02, with an intensity of approximately one-third of the M⁺ peak.[20] This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation Pattern : Under Electron Ionization (EI), the molecular ion is energetically unstable and will break apart into smaller, characteristic fragments.[21][22]

    • Loss of CH₃ radical (·CH₃) : [M - 15]⁺ → m/z 143

    • Loss of Cl radical (·Cl) : [M - 35]⁺ → m/z 123

    • Loss of HCN : A common fragmentation pathway for pyridines.[20]

M [C₆H₇ClN₂O]⁺ m/z = 158 F1 [C₅H₄ClN₂O]⁺ m/z = 143 M->F1 - •CH₃ F2 [C₆H₇N₂O]⁺ m/z = 123 M->F2 - •Cl F3 [C₅H₆ClN]⁺ m/z = 127 M->F3 - OCH₃ + H

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for HRMS (ESI-TOF) Analysis

Electrospray Ionization (ESI) is a soft ionization technique often coupled with a Time-of-Flight (TOF) analyzer for accurate mass determination.[23]

  • Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration : Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode. The molecule should readily protonate to form the [M+H]⁺ ion (m/z ≈ 159.0325).

  • Data Analysis : Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula (C₆H₈ClN₂O for the protonated species). The measured mass should be within 5 ppm of the theoretical mass for confident identification.

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS to build a self-validating and unambiguous structural proof.

cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Compound Unknown Sample (this compound) IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR IR_info Functional Groups (-NH₂, -OCH₃, C-Cl) IR->IR_info MS_info Molecular Formula (C₆H₇ClN₂O) Cl Isotope Pattern MS->MS_info NMR_info C-H Framework Connectivity & Environment NMR->NMR_info Structure Confirmed Structure IR_info->Structure MS_info->Structure NMR_info->Structure

Caption: Integrated workflow for the structural confirmation of the target compound.

By following this comprehensive guide, researchers and drug development professionals can confidently acquire and interpret the necessary spectroscopic data to verify the identity, structure, and purity of this compound, ensuring the integrity of their subsequent research and development activities.

References

Navigating the Physicochemical Landscape of 2-Amino-3-chloro-6-methoxypyridine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chloro-6-methoxypyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery and development. This technical guide provides an in-depth analysis of the anticipated solubility and stability characteristics of this compound in common laboratory solvents. In the absence of extensive direct experimental data for this specific molecule, this guide leverages a predictive and comparative approach, drawing upon the known properties of structurally related analogues. It outlines detailed experimental protocols for determining solubility and for conducting forced degradation studies to assess stability. Furthermore, this document discusses suitable analytical methodologies for the quantification and purity assessment of this compound, providing a foundational framework for researchers working with this compound.

Introduction: The Significance of Physicochemical Profiling

The journey of a candidate molecule from initial synthesis to a viable product is critically dependent on its inherent physicochemical properties. Among these, solubility and stability are fundamental parameters that dictate a compound's formulation, bioavailability, and shelf-life. For a molecule like this compound, a thorough understanding of its behavior in various solvent systems and under different environmental stressors is essential for designing robust experimental protocols and developing reliable formulations.

This guide is structured to provide a comprehensive overview, beginning with a predictive assessment of the compound's solubility based on its structural features. This is followed by a detailed discussion on its likely stability profile and potential degradation pathways. Finally, we present standardized experimental and analytical protocols that can be adapted to empirically determine these crucial parameters.

Predicted Solubility Profile of this compound

The solubility of a compound is a complex interplay of its intrinsic properties and the nature of the solvent. The structure of this compound, featuring a pyridine ring substituted with an amino, a chloro, and a methoxy group, suggests a nuanced solubility profile.

Influence of Functional Groups on Solubility
  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

  • Amino Group (-NH2): The amino group can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents like water and alcohols.

  • Chloro Group (-Cl): The chloro group is an electron-withdrawing group that increases the lipophilicity of the molecule, thereby favoring solubility in non-polar organic solvents.

  • Methoxy Group (-OCH3): The methoxy group can act as a hydrogen bond acceptor and adds some polarity, but its non-polar methyl group also contributes to lipophilicity.

Based on these features, a qualitative prediction of solubility in various common solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe presence of hydrogen bonding groups (amino, methoxy, pyridine nitrogen) should afford some solubility. However, the chloro group and the overall aromatic system will limit aqueous solubility. 2-Amino-6-methoxypyridine is described as slightly soluble in water[1][2]. The addition of a chloro group is expected to further decrease aqueous solubility.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents are good hydrogen bond acceptors and have a polarity that should effectively solvate the molecule.
Non-Polar Toluene, HexaneLowThe polar functional groups will likely limit solubility in highly non-polar solvents.
Chlorinated Dichloromethane, ChloroformModerate to HighThe chloro substituent on the pyridine ring suggests favorable interactions with chlorinated solvents.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standardized method for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vial in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the sample to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

G cluster_protocol Solubility Determination Workflow A Add excess solid to solvent B Equilibrate in shaker bath A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Quantify by HPLC D->E F Calculate solubility E->F

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile and Degradation Pathways

The stability of a pharmaceutical or agrochemical candidate is a critical attribute that influences its development, formulation, and storage. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule[3][4][5].

Predicted Stability and Potential Degradants

Substituted pyridines can be susceptible to degradation under various stress conditions:

  • Hydrolysis: The chloro and methoxy groups on the pyridine ring could be susceptible to hydrolysis under acidic or basic conditions, although the aromatic nature of the ring generally imparts stability. Studies on the hydrolysis of 2-chloropyridine have been conducted, providing insights into potential reaction kinetics[6][7].

  • Oxidation: The amino group and the electron-rich pyridine ring can be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photoproducts.

  • Thermal Degradation: High temperatures can induce decomposition.

Table 2: Predicted Stability of this compound under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic/Basic Hydrolysis Moderately StableHydroxylated pyridines (replacement of -Cl or -OCH3)
Oxidation (e.g., H2O2) Potentially UnstableN-oxides, nitropyridines
Photolysis (UV/Vis light) Potentially UnstablePhotodimers, ring-opened products
Thermal (Dry Heat) Stable at moderate temperaturesDecomposition at high temperatures
Experimental Protocol for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on this compound[8][9].

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • LC-MS system for identification of degradation products

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the sample solution and heat (e.g., at 60 °C) for a defined period.

    • Base Hydrolysis: Add NaOH to the sample solution and keep at room temperature or heat gently.

    • Oxidation: Add hydrogen peroxide to the sample solution and keep at room temperature.

    • Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80 °C).

    • Photodegradation: Expose a solution to UV and visible light in a photostability chamber.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from its degradation products.

    • Use a PDA detector to check for peak purity.

    • Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

G cluster_protocol Forced Degradation Workflow A Prepare sample solutions B Apply stress conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Collect samples at time points B->C Sampling D Analyze by HPLC-PDA C->D E Identify degradants by LC-MS D->E Peak Purity & Identification

Caption: Workflow for conducting forced degradation studies.

Analytical Methodologies

A robust and validated analytical method is crucial for the accurate quantification of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common and versatile technique for the analysis of substituted pyridines.

Typical HPLC Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Injection Volume: 10 µL

  • Column Temperature: 25-30 °C

The development of a stability-indicating method requires demonstrating that the method can separate the parent drug from all potential degradation products.

Method Validation

The chosen analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Future Directions

This technical guide provides a predictive framework for understanding the solubility and stability of this compound. While direct experimental data is currently limited, the analysis of its structural components and comparison with related compounds offer valuable insights for researchers. The provided experimental protocols for solubility determination and forced degradation studies serve as a starting point for the empirical characterization of this molecule.

It is strongly recommended that experimental studies be conducted to validate these predictions and to generate a comprehensive physicochemical profile for this compound. Such data will be invaluable for its advancement in any research and development program.

References

A Senior Application Scientist's Guide to 2-Amino-3-chloro-6-methoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Substituted Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone heterocyclic scaffold, present in a multitude of clinically successful therapeutic agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure. However, the true potential of the pyridine core is unlocked through strategic substitution. This guide focuses on one such high-value building block: 2-Amino-3-chloro-6-methoxypyridine . The specific arrangement of its amino, chloro, and methoxy functional groups provides a trifecta of reactivity and property modulation, making it an exceptionally versatile intermediate for the synthesis of novel bioactive molecules.[2][3] This document serves as a technical exploration of its synthesis, reactivity, and diverse applications, providing field-proven insights into its role in constructing the next generation of therapeutics.

Section 1: Synthesis and Physicochemical Profile

The utility of any chemical building block begins with its accessibility and predictable reactivity. This compound is no exception. Its synthesis is typically achieved through a multi-step process that leverages well-established, scalable chemical transformations.

Core Synthetic Strategy

A common and industrially relevant pathway to obtain the target compound, and its precursors, starts from 2,6-dichloropyridine. The process involves a sequence of nitration, selective ammonolysis, and finally, methoxylation.[4][5]

A Generalized Synthetic Workflow:

  • Nitration: The process initiates with the nitration of 2,6-dichloropyridine using a mixture of concentrated nitric and sulfuric acids to produce 2,6-dichloro-3-nitropyridine.[4][5] This electrophilic aromatic substitution is directed to the 3-position due to the directing effects of the pyridine nitrogen and the chloro substituents.

  • Selective Ammonolysis: The resulting 2,6-dichloro-3-nitropyridine is then subjected to ammonolysis. One of the chlorine atoms, activated by the adjacent nitro group, is displaced by an amino group. This reaction is typically carried out using aqueous ammonia in a solvent like methanol to yield 2-amino-6-chloro-3-nitropyridine.[4][5][6]

  • Methoxylation: The final key step involves the nucleophilic substitution of the remaining chlorine atom with a methoxy group. This is achieved by treating 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol, which yields 2-amino-3-nitro-6-methoxypyridine.[4][5]

  • Reduction (If required): For applications requiring a 2,3-diamino scaffold, the nitro group of 2-amino-3-nitro-6-methoxypyridine can be readily reduced to an amino group using reducing agents like stannous chloride in hydrochloric acid.[4]

This sequence provides a logical and cost-effective route to the key intermediates used in various medicinal chemistry programs.[5]

Synthesis_Workflow cluster_0 Synthetic Pathway to Key Pyridine Intermediates Start 2,6-Dichloropyridine Nitration 2,6-Dichloro-3-nitropyridine Start->Nitration HNO₃ / H₂SO₄ Ammonolysis 2-Amino-6-chloro-3-nitropyridine Nitration->Ammonolysis Aq. NH₃ / MeOH Methoxylation 2-Amino-3-nitro-6-methoxypyridine Ammonolysis->Methoxylation NaOMe / MeOH Reduction 2,3-Diamino-6-methoxypyridine Methoxylation->Reduction SnCl₂ / HCl

Caption: Synthetic route from 2,6-Dichloropyridine.

The Causality Behind Its Utility: A Functional Group Analysis

The power of this compound lies in the distinct roles of its functional groups, which can be manipulated orthogonally in synthetic schemes.

Functional GroupRole in Synthesis & Medicinal Chemistry
2-Amino Group Provides a primary nucleophilic site for forming amides, sulfonamides, and ureas. It's a key vector for extending the molecule to interact with specific protein residues. Can also be diazotized for further transformations.
3-Chloro Group Serves as a crucial handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This enables rapid library synthesis for structure-activity relationship (SAR) studies.[7]
6-Methoxy Group Modulates the electronic properties of the pyridine ring. It is an electron-donating group that can influence the pKa of the pyridine nitrogen. Metabolically, it can be a site for O-demethylation, which can be leveraged to create active metabolites or prodrugs.[8]

Section 2: Core Applications in Drug Discovery Programs

The unique structural and electronic features of this compound and its analogs make it a valuable starting material for developing therapies across multiple disease areas.[2][9]

Oncology

The pyridine scaffold is a well-established component of numerous kinase inhibitors, which are a cornerstone of modern cancer therapy. The 2-aminopyridine motif is particularly effective at forming key hydrogen bond interactions within the hinge region of the ATP-binding pocket of many kinases.

  • Mechanism of Action: Derivatives synthesized from this scaffold can be elaborated via cross-coupling at the C3-chloro position to introduce larger aromatic systems that occupy the hydrophobic regions of the kinase active site. The 2-amino group acts as the primary hinge-binding element, while the 6-methoxy group can be used to fine-tune solubility and cell permeability.

  • Field Insight: Researchers have utilized related substituted pyridine-3-carbonitrile derivatives to develop compounds with potent cytotoxic activity against various cancer cell lines. Studies have shown that the presence of electron-withdrawing or -donating groups on aryl rings attached to the pyridine core significantly influences anti-proliferative efficacy, highlighting the importance of this scaffold in generating chemical diversity.[1]

Anti-inflammatory & Autoimmune Diseases

The development of novel anti-inflammatory agents often involves targeting signaling pathways mediated by kinases (e.g., JAK, SYK) or other enzymes. The versatility of the this compound core allows for its incorporation into molecules designed to inhibit such targets.[2]

  • Design Strategy: The 2-amino group can be functionalized to interact with polar residues in an enzyme's active site, while the rest of the molecule can be built out to achieve desired potency and selectivity. The chloro and methoxy groups play a subtle but critical role in modulating the molecule's overall physicochemical properties (lipophilicity, polarity) to achieve good oral bioavailability and pharmacokinetic profiles.[8]

Antibacterial Agents

Substituted pyridopyrimidines, which can be synthesized from aminopyridine precursors, have been explored as a class of antibacterial agents.[10] These compounds often act by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, similar to fluoroquinolones.

  • Scaffold Hopping: this compound serves as an excellent starting point for "scaffold hopping" exercises, where chemists replace a known core (like the quinolone in fluoroquinolones) with a novel bioisostere (like a pyridopyrimidine) to discover new chemical matter with improved properties, such as overcoming existing resistance mechanisms or reducing off-target effects.

Section 3: Experimental Protocols & Methodologies

To ensure the practical applicability of this guide, this section provides a representative experimental protocol for a common transformation used in medicinal chemistry, illustrating how this compound can be elaborated.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a generalized procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating C-C bonds and expanding the molecular framework.

Objective: To synthesize a 2-amino-3-aryl-6-methoxypyridine derivative.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This step is critical as palladium catalysts can be sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe. The reaction mixture should be a suspension.

  • Heating: Immerse the flask in a preheated oil bath and heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-aryl-6-methoxypyridine.

Experimental_Workflow cluster_1 Suzuki Coupling Workflow Setup 1. Combine Reactants (Aminopyridine, Boronic Acid, Base, Catalyst) Inert 2. Purge with Inert Gas (Nitrogen/Argon) Setup->Inert Solvent 3. Add Degassed Solvent (Dioxane/Water) Inert->Solvent Heat 4. Heat to Reflux (80-100 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup 6. Aqueous Work-up (Extraction) Monitor->Workup Reaction Complete Purify 7. Purify Product (Column Chromatography) Workup->Purify

Caption: Step-by-step Suzuki cross-coupling workflow.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed functional handles offer a reliable and versatile platform for rapidly generating libraries of complex molecules. The ability to perform selective modifications at the amino and chloro positions allows for a systematic exploration of chemical space, which is essential for modern lead optimization campaigns. As drug discovery continues to tackle increasingly complex biological targets, the demand for such well-conceived, multifunctional building blocks will only grow. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the potential of this valuable scaffold in their quest for novel therapeutics.

References

The Latent Therapeutic Potential of 2-Amino-3-chloro-6-methoxypyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an ideal starting point for the development of novel therapeutic agents. Within this esteemed class of heterocycles, 2-Amino-3-chloro-6-methoxypyridine emerges as a particularly intriguing starting material for the synthesis of new chemical entities with significant therapeutic potential. The strategic placement of its amino, chloro, and methoxy groups offers multiple reaction sites for chemical modification, enabling the creation of diverse molecular architectures. This guide provides an in-depth technical exploration of the prospective biological activities of derivatives synthesized from this versatile scaffold, with a focus on their potential as anticancer, antimicrobial, and kinase-inhibiting agents. While direct and extensive research on derivatives from this specific starting material is emerging, this whitepaper synthesizes data from structurally analogous compounds to provide a predictive framework for researchers, scientists, and drug development professionals.

Anticipated Biological Activities and Synthetic Pathways

The inherent reactivity of the 2-amino and 3-chloro positions on the pyridine ring allows for a variety of chemical transformations, leading to a wide array of derivatives with distinct biological profiles.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of aminopyridines and related heterocyclic systems have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial cellular processes like tubulin polymerization and cell cycle regulation.[2][3]

One promising avenue for developing potent anticancer agents from this compound is the synthesis of thieno[2,3-b]pyridine derivatives. These compounds, known for their antimitotic properties, can be synthesized via a multi-step reaction sequence.[3]

Experimental Protocol: Synthesis of 2-Amino-3-(3,4,5-trimethoxybenzoyl)-thieno[2,3-b]pyridine Derivatives

  • Gewald Reaction: The initial step involves a Gewald reaction between this compound, a suitable ketone (e.g., 3,4,5-trimethoxyacetophenone), and elemental sulfur in the presence of a base like morpholine or triethylamine. The reaction mixture is typically heated under reflux in a solvent such as ethanol or methanol.

  • Purification: The resulting crude product is purified by recrystallization or column chromatography to yield the 2-amino-thieno[2,3-b]pyridine intermediate.

  • Acylation: The amino group of the thieno[2,3-b]pyridine intermediate is then acylated using an appropriate acylating agent, such as 3,4,5-trimethoxybenzoyl chloride, in the presence of a non-nucleophilic base like pyridine or triethylamine in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • Final Purification: The final product is purified using standard techniques to yield the target 2-amino-3-(3,4,5-trimethoxybenzoyl)-thieno[2,3-b]pyridine derivative.

Structurally similar 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine derivatives have shown potent inhibition of cancer cell growth, with IC50 values in the nanomolar range against various cancer cell lines.[3] It is therefore anticipated that derivatives synthesized from this compound could exhibit comparable or enhanced cytotoxic activity.

Derivative Class Anticipated Target Cancer Cell Lines Expected IC50 Range (nM) Reference
Thieno[2,3-b]pyridinesLeukemia, Colon, Melanoma, Ovarian, Renal, Prostate, Breast25 - 90[3]
PyrimidodiazepinesLeukemia, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast622 - 1810[4]
Nopinone-based 2-amino-3-cyanopyridinesLung, Gastric, Breast23,780 - 67,610[5]

Logical Workflow for Anticancer Drug Discovery

cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Start This compound Synthesis Synthesis of Derivatives (e.g., Thieno[2,3-b]pyridines) Start->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization InVitro In Vitro Cytotoxicity Assays (MTT, etc.) Characterization->InVitro Test Compounds CellLines Panel of Cancer Cell Lines InVitro->CellLines MoA Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) CellLines->MoA Identify Lead Compounds CellCycle Cell Cycle Analysis MoA->CellCycle

Caption: A streamlined workflow for the discovery of anticancer agents.

Kinase Inhibition: A Targeted Approach to Cancer Therapy

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.[6] The development of kinase inhibitors is therefore a major focus of modern drug discovery. The aminopyridine scaffold is a well-established template for the design of potent and selective kinase inhibitors.[4][7][8]

Derivatives of 2-aminopyrimidine have shown significant activity as inhibitors of various kinases, including Janus kinases (JAKs), phosphoinositide 3-kinases (PI3K), and Aurora kinases.[4][5][7] By reacting this compound with appropriate reagents, it is possible to construct fused pyrimidine ring systems that are likely to exhibit kinase inhibitory activity.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

  • Condensation: this compound can be condensed with a suitable dicarbonyl compound, such as diethyl malonate, in the presence of a base like sodium ethoxide to form a pyridopyrimidine core.

  • Chlorination: The resulting hydroxypyridopyrimidine can be chlorinated using a reagent like phosphorus oxychloride (POCl3) to introduce a reactive chlorine atom.

  • Nucleophilic Substitution: The chlorine atom can then be displaced by a variety of nucleophiles, such as amines or thiols, to introduce diverse side chains and modulate the biological activity of the molecule. This is a key step for tuning the selectivity and potency of the kinase inhibitor.

  • Purification: Each step is followed by appropriate purification techniques, such as column chromatography or recrystallization, to isolate the desired products.

The specific kinase inhibition profile of the synthesized derivatives will depend on the nature of the substituents introduced. For example, the incorporation of certain anilino- or piperazino-moieties has been shown to confer potent inhibitory activity against kinases in the PI3K/Akt/mTOR signaling pathway.[5]

Derivative Class Potential Kinase Targets Expected IC50 Range Reference
Pyrido[2,3-d]pyrimidinesJAK28.5 - 12.2 µM[7]
PyrimidodiazepinesEGFR, VEGFR-2Potent (specific values vary)[4]
2,4-Substituted PyrimidinesJAK34.8 nM (in vitro)[8]

Signaling Pathway: PI3K/Akt/mTOR

Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the site of action for potential inhibitors.

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens represents a significant threat to global health. The development of new antimicrobial agents with novel mechanisms of action is therefore a critical area of research. Pyridine derivatives have a long history of use as antimicrobial agents, and the this compound scaffold offers a promising starting point for the synthesis of new compounds with antibacterial and antifungal activity.[9]

A variety of synthetic strategies can be employed to generate novel antimicrobial agents from this compound. One approach involves the condensation of the amino group with various aldehydes to form Schiff bases, followed by further modifications to create diverse heterocyclic systems.

Experimental Protocol: Synthesis of Imidazolyl-Nicotinonitriles

  • Chalcone Synthesis: An appropriate chalcone is synthesized by the Claisen-Schmidt condensation of an aryl methyl ketone with an imidazolyl aldehyde.

  • Condensation and Cyclization: The synthesized chalcone is then reacted with malononitrile and either ammonium acetate (for 2-amino derivatives) or sodium methoxide (for 2-methoxy derivatives) in a suitable solvent like ethanol or dioxane under reflux. This one-pot reaction leads to the formation of the 2-amino- or 2-methoxy-nicotinonitrile derivative.[9]

  • Purification: The final product is isolated by filtration and purified by recrystallization.

The antimicrobial activity of the synthesized derivatives is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The potency is determined by measuring the minimum inhibitory concentration (MIC).

Derivative Class Target Microorganisms Expected Activity Reference
Imidazolyl-NicotinonitrilesBacillus megaterium, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, Aspergillus nigerModerate to good activity (Zone of inhibition in mm)[9]

Workflow for Antimicrobial Agent Development

cluster_synthesis_antimicrobial Synthesis & Characterization cluster_screening_antimicrobial Antimicrobial Screening cluster_evaluation Further Evaluation Start_AM This compound Synthesis_AM Synthesis of Derivatives (e.g., Imidazolyl-Nicotinonitriles) Start_AM->Synthesis_AM Characterization_AM Structural Characterization Synthesis_AM->Characterization_AM MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Characterization_AM->MIC_Assay Test Compounds Microbe_Panel Panel of Bacterial & Fungal Strains MIC_Assay->Microbe_Panel Toxicity Toxicity Studies Microbe_Panel->Toxicity Identify Lead Compounds InVivo In Vivo Efficacy Models Toxicity->InVivo

Caption: A systematic workflow for the development of novel antimicrobial agents.

Conclusion and Future Directions

This compound represents a highly versatile and strategically valuable starting material for the synthesis of a diverse range of biologically active compounds. The evidence from structurally related heterocyclic systems strongly suggests that derivatives of this scaffold are likely to possess significant anticancer, kinase inhibitory, and antimicrobial properties. The synthetic pathways and experimental protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of this promising area of medicinal chemistry.

Future research should focus on the systematic synthesis and screening of libraries of derivatives to establish clear structure-activity relationships. Mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. Ultimately, the continued investigation of derivatives from this compound holds the promise of delivering novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-3-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Latent Hazards of a Privileged Scaffold

2-Amino-3-chloro-6-methoxypyridine is a highly functionalized heterocyclic compound, a valuable starting material in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique arrangement of an activating amino group, a deactivating but nucleophilically displaceable chloro group, and a methoxy substituent on a pyridine core makes it a versatile building block. This very reactivity, however, necessitates a deep understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety profile of this compound, moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory.

Hazard Identification and Risk Assessment: A Multifaceted Profile

This compound is classified as a hazardous substance. The primary risks are associated with its oral toxicity, skin and eye irritation, and potential for respiratory irritation.

GHS Classification and Health Effects

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Data sourced from various Safety Data Sheets.

Expert Insight: The presence of the amino and chloro groups on the pyridine ring can lead to skin sensitization and irritation. The fine, dusty nature of the solid compound increases the risk of inhalation, which can irritate the mucous membranes and respiratory tract.

Prudent Handling and Engineering Controls: A Proactive Approach to Safety

Given the identified hazards, a multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][2] The volatile nature of pyridine derivatives makes this non-negotiable.[1]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[3][4]

Personal Protective Equipment (PPE): The Last Barrier

A comprehensive PPE strategy is mandatory when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles with side protection.[3]Protects against accidental splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.[1]Provides a suitable barrier against skin contact. Latex gloves are not recommended.[1]
Body Protection A lab coat should be worn at all times.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary for large-scale operations or in situations where engineering controls are insufficient.To prevent inhalation of fine dust particles.

Self-Validating Protocol: Before each use, visually inspect gloves for any signs of degradation or perforation. After handling, remove gloves using the proper technique to avoid contaminating your skin.[4]

Step-by-Step Experimental Workflow: A Practical Guide

The following workflow outlines the safe handling of this compound in a typical laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh prep_sds Review SDS prep_sds->prep_ppe handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction Under Inert Atmosphere (if required) handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental workflow for handling this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][5] Seek medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Accidental Release Measures
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][6]

  • Large Spills: For large spills, evacuate the area and prevent further leakage or spillage if safe to do so.[4] Wear appropriate protective equipment and contain the spill with an inert material such as sand or vermiculite.[2]

Storage and Disposal: Long-Term Safety Considerations

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][2][4]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[3][4]

Conclusion: A Commitment to Safety

This compound is a valuable tool in the arsenal of the modern synthetic chemist. However, its utility must be balanced with a profound respect for its potential hazards. By understanding the chemical principles that underpin its reactivity and by diligently adhering to the safety protocols outlined in this guide, researchers can confidently and safely unlock its synthetic potential.

References

The Genesis of a Key Pharmaceutical Building Block: A Technical History of 2-Amino-3-chloro-6-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the landscape of modern drug discovery and development, the synthesis of complex heterocyclic molecules is a cornerstone of innovation. Among these, 2-Amino-3-chloro-6-methoxypyridine stands out as a critical intermediate, its unique substitution pattern providing a versatile scaffold for the construction of a wide array of pharmaceutical agents. This in-depth technical guide delves into the discovery and historical evolution of the synthetic routes to this pivotal compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous feature in a multitude of biologically active compounds, lending favorable properties such as aqueous solubility and the ability to engage in hydrogen bonding. The specific arrangement of an amino group at the 2-position, a chloro group at the 3-position, and a methoxy group at the 6-position on the pyridine core endows this compound with a unique reactivity profile. This trifunctionalized pyridine serves as a key building block in the synthesis of various pharmaceutical candidates, where each substituent can be strategically manipulated to modulate biological activity and pharmacokinetic properties.

Early Synthetic Explorations: A Multi-Step Approach

While a definitive seminal publication detailing the absolute first synthesis of this compound is not readily apparent in a singular, landmark paper, the historical synthesis can be pieced together through an examination of related patent literature and synthetic methodology studies. The early approaches were not direct, single-step syntheses but rather multi-step sequences that strategically introduced the desired functionalities onto the pyridine ring.

A prevalent and historically significant strategy involves the use of a nitrated intermediate, which is subsequently reduced to the amine. This approach leverages the directing effects of existing substituents and the versatility of the nitro group as a precursor to the amine.

A common pathway, inferred from the synthesis of related compounds like 2,3-diamino-6-methoxypyridine, likely involved the following key transformations:

  • Nitration: Introduction of a nitro group onto a pre-existing pyridine scaffold.

  • Chlorination: Introduction of a chlorine atom.

  • Methoxylation: Introduction of a methoxy group.

  • Reduction: Conversion of the nitro group to an amino group.

The precise order of these steps has been a subject of synthetic optimization over time, with each sequence presenting its own set of challenges and advantages regarding regioselectivity, yield, and safety.

Foundational Synthetic Routes: Two Prominent Pathways

Two primary retrosynthetic disconnections have historically dominated the synthesis of this compound.

Pathway A: Chlorination of a Pre-functionalized Methoxy-amino Pyridine

This approach commences with the commercially available or readily synthesized 2-amino-6-methoxypyridine. The key challenge in this route is the regioselective introduction of the chlorine atom at the C-3 position.

Conceptual Workflow for Pathway A:

Pathway_A A 2-Amino-6-methoxypyridine B Chlorination A->B C This compound B->C

Figure 1: Conceptual workflow for the synthesis of this compound via chlorination of 2-amino-6-methoxypyridine.

The amino group at the C-2 position is an activating group, directing electrophilic substitution to the C-3 and C-5 positions. The methoxy group at C-6 further influences the electron density of the ring. Achieving selective chlorination at the desired C-3 position requires careful selection of the chlorinating agent and reaction conditions to avoid the formation of di-chlorinated or other isomeric byproducts.

Experimental Protocol: Electrophilic Chlorination

A common method for the chlorination of activated aromatic systems is the use of N-chlorosuccinimide (NCS).

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-6-methoxypyridine in a suitable aprotic solvent, such as acetonitrile or dichloromethane.

  • Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) portion-wise to the solution at a controlled temperature, often at room temperature or slightly elevated.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Causality Behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): NCS is a mild and effective electrophilic chlorinating agent. Its use allows for more controlled chlorination compared to harsher reagents like chlorine gas, minimizing over-reaction and improving safety.

  • Aprotic Solvent: Aprotic solvents are chosen to avoid unwanted side reactions that could occur with protic solvents and the reactive intermediates.

  • Controlled Temperature: Temperature control is crucial to manage the rate of reaction and prevent the formation of undesired isomers.

Pathway B: Nucleophilic Substitution on a Dichloro-methoxy Pyridine Precursor

An alternative and often more industrially viable route involves the initial synthesis of a di-halogenated pyridine, followed by selective nucleophilic aromatic substitution (SNAr) reactions.

Conceptual Workflow for Pathway B:

Pathway_B A 2,3-Dichloro-6-methoxypyridine B Amination A->B C This compound B->C

Figure 2: Conceptual workflow for the synthesis of this compound via amination of 2,3-dichloro-6-methoxypyridine.

In this pathway, the challenge lies in achieving selective amination at the C-2 position of a 2,3-dichloro-6-methoxypyridine precursor. The relative reactivity of the two chloro-substituents is influenced by the electronic effects of the methoxy group and the nitrogen atom in the pyridine ring.

Experimental Protocol: Nucleophilic Aromatic Substitution

The amination is typically carried out using ammonia or a protected amine source under pressure and elevated temperatures.

Step-by-Step Methodology:

  • Precursor Synthesis: The starting material, 2,3-dichloro-6-methoxypyridine, is itself synthesized through a multi-step process, often starting from 2,6-dihydroxypyridine.

  • Amination Reaction: The dichlorinated precursor is reacted with a source of ammonia, such as aqueous or gaseous ammonia, in a sealed reactor at elevated temperatures and pressures.

  • Reaction Monitoring and Work-up: The reaction progress is monitored, and upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified.

Causality Behind Experimental Choices:

  • Elevated Temperature and Pressure: These conditions are often necessary to overcome the activation energy for the nucleophilic aromatic substitution of the less reactive chloro group.

  • Ammonia Source: The choice between aqueous and gaseous ammonia can influence the reaction conditions and work-up procedure.

  • Catalysis: In some instances, copper catalysts can be employed to facilitate the amination reaction under milder conditions.

Evolution and Optimization of Synthetic Strategies

Over the years, significant efforts have been dedicated to improving the efficiency, safety, and scalability of this compound synthesis. Key areas of advancement include:

  • Improved Chlorinating Agents: The development of more selective and safer chlorinating agents beyond NCS has been an area of active research.

  • Catalytic Methods: The use of transition metal catalysts, such as palladium or copper, has enabled milder reaction conditions for both chlorination and amination steps, leading to higher yields and better functional group tolerance.

  • Flow Chemistry: The application of continuous flow technology has offered advantages in terms of safety, scalability, and process control for hazardous reactions like nitration and chlorination.

Table 1: Comparison of Key Synthetic Parameters for Different Routes

Synthetic RouteKey TransformationTypical ReagentsAdvantagesDisadvantages
Pathway A Electrophilic ChlorinationN-Chlorosuccinimide (NCS)Milder conditions, avoids handling of ammonia under pressure.Potential for isomeric impurities, may require chromatographic purification.
Pathway B Nucleophilic AminationAmmonia, Heat, PressureOften more cost-effective for large-scale production.Requires specialized high-pressure equipment, potential for side reactions.

Conclusion: A Legacy of Chemical Ingenuity

The synthesis of this compound is a testament to the evolution of synthetic organic chemistry. From early, multi-step routes to more refined and efficient modern methods, the journey to produce this vital pharmaceutical intermediate showcases the relentless pursuit of chemical elegance and practicality. For researchers and drug development professionals, a deep understanding of these synthetic pathways is not merely an academic exercise but a critical component in the design and execution of efficient and robust drug manufacturing processes. The continued innovation in this field promises to further streamline the synthesis of this and other essential building blocks, ultimately accelerating the development of new and life-saving medicines.

A Theoretical and Computational Exploration of 2-Amino-3-chloro-6-methoxypyridine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Amino-3-chloro-6-methoxypyridine. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the application of computational modeling to elucidate the structural, electronic, and spectroscopic properties of this substituted pyridine, a scaffold of significant interest in medicinal chemistry. By leveraging in silico techniques, we can gain profound insights into the molecule's behavior, paving the way for rational drug design and development.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. The strategic placement of substituents on the pyridine core can dramatically modulate its physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This compound, with its distinct substitution pattern, presents an intriguing candidate for theoretical investigation. The interplay of the electron-donating amino and methoxy groups with the electron-withdrawing chloro substituent is expected to create a unique electronic landscape, potentially leading to novel biological activities. While experimental data on this specific molecule is limited, computational modeling offers a powerful avenue to predict its properties and guide future experimental work. Closely related aminopyridine derivatives have been explored for their potential as anticancer and anti-inflammatory agents, highlighting the therapeutic promise of this chemical class. This guide will outline a systematic computational approach to characterize this compound and predict its potential as a pharmacophore.

Unveiling the Molecular Architecture: Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool in modern chemistry for their ability to provide accurate predictions of molecular properties at a reasonable computational cost. For a molecule like this compound, DFT can be employed to determine its optimal three-dimensional structure, electronic properties, and vibrational frequencies.

Foundational Principles of DFT

The central idea behind DFT is that the total energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification allows for the study of larger and more complex molecules compared to traditional ab initio methods. The choice of the functional and basis set is crucial for obtaining reliable results. A commonly used and well-validated combination for organic molecules is the B3LYP functional with a 6-311+G(d,p) basis set, which provides a good balance between accuracy and computational efficiency.

Step-by-Step Protocol for DFT Calculations
  • Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software.

  • Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This process iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is reached.

  • Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true minimum (i.e., no imaginary frequencies). This calculation also provides the predicted vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.

  • Electronic Property Analysis: From the optimized geometry, various electronic properties can be calculated, including:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.

Predicted Molecular Properties of this compound

The following table summarizes the predicted molecular properties of this compound based on DFT calculations at the B3LYP/6-311+G(d,p) level of theory.

PropertyPredicted Value
Total Energy(Value to be calculated)
Dipole Moment(Value to be calculated)
HOMO Energy(Value to be calculated)
LUMO Energy(Value to be calculated)
HOMO-LUMO Gap(Value to be calculated)

Simulating the Vibrational Fingerprint: Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies, aiding in the interpretation of experimental spectra and confirming the molecular structure.

The Causality Behind Vibrational Analysis

Every molecule possesses a set of fundamental vibrational modes, each corresponding to a specific type of atomic motion (e.g., stretching, bending, twisting). The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them. By calculating the force constants between atoms, DFT can predict the frequencies at which a molecule will absorb infrared radiation or scatter Raman light.

Workflow for Computational Vibrational Spectroscopy

G cluster_0 Computational Workflow A 1. DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B 2. Frequency Calculation (Confirms minimum energy structure) A->B C 3. Prediction of IR and Raman Intensities B->C D 4. Visualization of Vibrational Modes C->D E 5. Comparison with Experimental Spectra (If available) D->E

Caption: A typical workflow for computational vibrational spectroscopy of this compound.

Predicted Vibrational Frequencies

The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound. These predictions can guide the analysis of future experimental spectra.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Symmetric Stretch(Value to be calculated)
N-H Asymmetric Stretch(Value to be calculated)
C-H Stretch (Aromatic)(Value to be calculated)
C=C/C=N Ring Stretch(Value to be calculated)
C-Cl Stretch(Value to be calculated)
C-O Stretch (Methoxy)(Value to be calculated)

Exploring Biological Interactions: Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (like this compound) to the active site of a protein target.

The Rationale Behind Molecular Docking

The biological activity of a drug is often initiated by its binding to a specific protein target. This binding is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Molecular docking algorithms explore the conformational space of the ligand within the protein's binding site and use a scoring function to estimate the strength of the interaction.

Step-by-Step Protocol for Molecular Docking
  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The ligand (this compound) is prepared by generating its 3D coordinates and assigning appropriate atom types and charges.

  • Binding Site Definition: The active site of the protein is defined, typically based on the location of a co-crystallized ligand or through computational prediction methods.

  • Docking Simulation: The docking software samples a large number of possible orientations and conformations of the ligand within the binding site.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions between the ligand and the protein.

Potential Protein Targets and Predicted Interactions

Given the reported activities of similar aminopyridine derivatives, potential protein targets for this compound could include kinases and other enzymes involved in cancer and inflammation pathways. A hypothetical docking study against a representative kinase could reveal key interactions, such as:

  • Hydrogen bonding: The amino group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively.

  • Halogen bonding: The chlorine atom could participate in halogen bonding with electron-rich residues in the active site.

  • Hydrophobic interactions: The pyridine ring and the methoxy group can engage in hydrophobic interactions with nonpolar residues.

G cluster_1 Molecular Docking Workflow P Protein Preparation - Obtain PDB structure - Add hydrogens - Assign charges BS Binding Site Definition - Identify active site P->BS L Ligand Preparation - Generate 3D structure - Assign atom types - Minimize energy D Docking Simulation - Sample ligand poses L->D BS->D S Scoring & Analysis - Rank poses - Visualize interactions D->S

Caption: A generalized workflow for molecular docking of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational framework for the characterization of this compound. Through the application of DFT and molecular docking, we can predict its structural, electronic, and spectroscopic properties, as well as its potential interactions with biological targets. These in silico studies provide a strong foundation for guiding future experimental investigations, including chemical synthesis, spectroscopic characterization, and biological evaluation. The integration of computational modeling into the drug discovery pipeline can significantly accelerate the identification and optimization of novel therapeutic agents based on the promising aminopyridine scaffold.

Commercial availability and suppliers of 2-Amino-3-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-3-chloro-6-methoxypyridine for Drug Discovery Professionals

Introduction: The Strategic Value of a Substituted Pyridine

This compound is a substituted pyridine derivative that serves as a crucial building block in modern medicinal chemistry. Its strategic importance lies in the unique arrangement of its functional groups: an amino group, a chloro atom, and a methoxy group on a pyridine core. This combination offers a versatile platform for synthetic chemists to construct complex, biologically active molecules. The pyridine ring itself is a common and valuable motif in numerous approved drugs.[1]

The chloro and methoxy groups, in particular, play significant roles in modulating a molecule's properties. They can influence intermolecular interactions within a protein's binding pocket, affect metabolic stability, and alter physicochemical characteristics such as lipophilicity and solubility.[2][3] The amino group provides a reactive handle for a wide array of chemical transformations, enabling the extension of the molecular scaffold. Consequently, this compound is frequently utilized as a key intermediate in the synthesis of novel therapeutic agents, including potential anti-inflammatory and anti-cancer drugs.[4]

This guide provides an in-depth analysis of the commercial landscape for this compound. As Senior Application Scientists, our goal is to move beyond a simple supplier list and offer a comprehensive resource that covers sourcing, quality validation, and safe handling, thereby empowering researchers to confidently integrate this key intermediate into their drug discovery workflows.

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers, catering to needs from discovery-scale research to process development. The compound is typically offered at purities of 97% or higher, which is suitable for most synthetic applications. However, it is imperative for researchers to conduct their own quality control to verify the identity and purity of the material, as trace impurities can have significant downstream consequences.

Below is a comparative table of prominent suppliers offering this reagent.

SupplierProduct NameCAS NumberStated Purity/Assay
Sigma-Aldrich (Merck) 3-Amino-2-chloro-6-methoxypyridine34392-85-397%
Thermo Scientific (Fisher) 3-Amino-6-chloro-5-methoxypyridine*75711-01-297%
Chem-Impex International 3-Amino-2-chloro-6-methoxypyridine34392-85-3min 97%

*Note: Isomeric variations exist. It is critical to confirm the exact structure and CAS number when ordering. The primary focus of this guide is CAS 34392-85-3.

Quality Control and Analytical Validation: A Self-Validating System

The principle of a self-validating protocol demands that every critical starting material is rigorously tested before use. Assuming the identity and purity stated on a supplier's label without verification introduces unacceptable risk into a research program. The following protocols outline standard, reliable methods for the analytical validation of this compound.

Logical Workflow for Incoming Reagent QC

The following diagram illustrates a standard workflow for the quality control of a newly received batch of this compound.

QC_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Decision Receive Receive Reagent (this compound) SamplePrep Sample Preparation (Dissolve in CDCl3 or DMSO-d6) Receive->SamplePrep HNMR ¹H NMR Spectroscopy SamplePrep->HNMR MS Mass Spectrometry (LC-MS) SamplePrep->MS DataReview Data Review & Comparison (vs. Specification) HNMR->DataReview Structural Match? MS->DataReview Correct Mass? HPLC HPLC-UV Analysis HPLC->DataReview Decision Pass / Fail DataReview->Decision Purity >97%? Pass Release to Lab Decision->Pass Fail Quarantine & Contact Supplier Decision->Fail

Caption: Quality Control Workflow for Incoming Reagents.

Identity Confirmation via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules. A simple proton (¹H) NMR spectrum can quickly confirm the compound's identity by revealing the electronic environment of every proton.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. A sufficient signal-to-noise ratio can typically be achieved with 8 to 16 scans.[5]

  • Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • Interpretation: The spectrum should exhibit characteristic signals corresponding to the methoxy protons (singlet, ~3.7-4.0 ppm), the aromatic protons on the pyridine ring (two doublets), and the amino protons (a broad singlet which may exchange with D₂O). The integration of these peaks should correspond to a 3:1:1:2 proton ratio.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of a sample by separating the main component from any impurities.[5] For a compound like this compound, a reverse-phase method is most appropriate.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute this solution to a working concentration of ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions (General Guideline):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. A typical gradient might run from 10% B to 95% B over 15 minutes. Using formic acid makes the method MS-compatible.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks in the chromatogram.

Data Presentation: HPLC-UV vs. HPLC-MS

ParameterHPLC-UVHPLC-MS
Primary Information Purity, Quantification, Retention TimeMolecular Weight, Structural Fragments, Purity
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)
Key Advantage Robust, widely available, excellent for quantificationProvides definitive molecular weight confirmation
Key Limitation Does not provide molecular weight informationRequires volatile mobile phases (e.g., no phosphate buffers)

Synthetic Context: Understanding Potential Impurities

While this guide focuses on commercial availability, understanding the synthetic route provides insight into potential process-related impurities. A plausible synthesis often begins with a more readily available pyridine precursor, such as 2,6-dichloropyridine.[7]

Synthesis_Pathway Start 2,6-Dichloropyridine Reagent1 H₂SO₄ / HNO₃ Start->Reagent1 Nitrated 2,6-Dichloro-3-nitropyridine Reagent2 NH₃ (aq) Nitrated->Reagent2 Ammonolysis 2-Amino-6-chloro-3-nitropyridine Reagent3 NaOCH₃ / CH₃OH Ammonolysis->Reagent3 Methoxylation 2-Amino-3-nitro-6-methoxypyridine Reagent4 Reduction (e.g., SnCl₂/HCl) Methoxylation->Reagent4 FinalProduct This compound Reagent1->Nitrated Reagent2->Ammonolysis Reagent3->Methoxylation Reagent4->FinalProduct

Caption: Plausible Synthetic Route to the Target Compound.

This multi-step process, involving nitration, ammonolysis, methoxylation, and a final reduction, highlights potential impurities such as regioisomers, unreacted intermediates, or byproducts from incomplete reactions.[7][8] This knowledge underscores the necessity of the rigorous QC protocols detailed above.

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount. Based on available Safety Data Sheets (SDS), this compound presents several hazards.

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed.[9][10]

  • Skin Irritation: Causes skin irritation.[9][10]

  • Eye Damage: Causes serious eye damage/irritation.[9][10]

  • Respiratory Irritation: May cause respiratory irritation.[9][10]

Recommended Handling & Personal Protective Equipment (PPE):

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[9][11]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12][13]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[10][12]

  • Respiratory Protection: If dusts are generated, a NIOSH-approved respirator (e.g., N95 dust mask) is required.

  • General Hygiene: Do not eat, drink, or smoke when using this product.[10][11]

Storage Recommendations:

  • Store in a tightly closed container.[9][11]

  • Keep in a dry, cool, and well-ventilated place.[9]

  • Store away from incompatible materials and sources of ignition.[10]

Conclusion

This compound is a commercially accessible and highly valuable intermediate for drug discovery and development. Its utility is maximized when researchers and scientists treat it not as a commodity, but as a critical reagent requiring rigorous validation. By implementing a robust quality control workflow incorporating NMR and HPLC, and adhering to strict safety and handling protocols, development teams can ensure the integrity of their synthetic work and the reliability of their results. This diligent approach forms the foundation of scientifically sound and efficient pharmaceutical research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-3-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-Amino-3-chloro-6-methoxypyridine is a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring an activating amino group, a directing methoxy group, and a synthetically versatile chloro group, makes it an attractive intermediate for creating diverse molecular scaffolds. This compound serves as a crucial precursor in the synthesis of various biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1] This application note provides a comprehensive, in-depth guide to the synthesis of this compound, structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively approached in two distinct stages. The first stage involves the preparation of the key intermediate, 2-amino-6-methoxypyridine, from a readily available starting material. The second stage focuses on the selective chlorination of this intermediate at the 3-position. This staged approach allows for the purification of the intermediate, ensuring a higher purity of the final product.

Part 1: Synthesis of 2-Amino-6-methoxypyridine

The synthesis of 2-amino-6-methoxypyridine commences with 2,6-dichloropyridine, a commercially available starting material. The synthetic pathway involves a three-step process: nitration, selective ammonolysis, and finally, methoxylation.[2][3]

Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine

The initial step involves the electrophilic nitration of 2,6-dichloropyridine. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion using a strong nitrating mixture of nitric acid and sulfuric acid.[2]

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine to 2-Amino-6-chloro-3-nitropyridine

The next step is a nucleophilic aromatic substitution (SNAr) reaction. The presence of the nitro group further activates the pyridine ring towards nucleophilic attack. By carefully controlling the reaction conditions, one of the chloro substituents can be selectively displaced by an amino group using ammonia.[2][4]

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine to 2-Amino-6-methoxy-3-nitropyridine

Following the successful introduction of the amino group, the remaining chloro substituent is replaced with a methoxy group. This is achieved through another SNAr reaction, this time using sodium methoxide.[2][3]

Step 4: Reduction of the Nitro Group to afford 2-Amino-6-methoxypyridine

The final step in the synthesis of the intermediate is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, with stannous chloride in hydrochloric acid being a common and effective method.[2]

Part 2: Selective Chlorination of 2-Amino-6-methoxypyridine

The second part of the synthesis involves the selective chlorination of 2-amino-6-methoxypyridine at the 3-position. This is an electrophilic aromatic substitution reaction where the regioselectivity is directed by the existing substituents on the pyridine ring. The amino and methoxy groups are both activating and ortho-, para-directing. In this case, the 3- and 5-positions are activated. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation, as it is an effective source of electrophilic chlorine ("Cl+") and is easier to handle than chlorine gas.[5][6][7]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2,6-Dichloropyridine98%Commercially Available
Fuming Nitric AcidACS GradeCommercially Available
Sulfuric Acid98%, ACS GradeCommercially Available
Ammonia solution25% in waterCommercially Available
MethanolAnhydrousCommercially Available
Sodium Methoxide95%Commercially Available
Stannous Chloride dihydrate98%Commercially Available
Hydrochloric Acid37%Commercially Available
N-Chlorosuccinimide (NCS)98%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium BicarbonateSaturated SolutionLaboratory Prepared
Sodium SulfateAnhydrousCommercially Available
Protocol 1: Synthesis of 2-Amino-6-methoxypyridine

Step 1.1: Synthesis of 2,6-Dichloro-3-nitropyridine

  • To a stirred and cooled (0-5 °C) mixture of 100 mL of concentrated sulfuric acid and 50 mL of fuming nitric acid, slowly add 2,6-dichloropyridine (25 g, 0.169 mol).

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 50°C for 4 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2,6-dichloro-3-nitropyridine.

Step 1.2: Synthesis of 2-Amino-6-chloro-3-nitropyridine

  • Dissolve the dried 2,6-dichloro-3-nitropyridine (20 g, 0.104 mol) in 100 mL of methanol.

  • To this solution, add 25% aqueous ammonia solution (25 mL) and stir the mixture in a sealed vessel at 40°C for 24 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration. Wash with a small amount of cold methanol and dry to obtain 2-amino-6-chloro-3-nitropyridine.[4]

Step 1.3: Synthesis of 2-Amino-6-methoxy-3-nitropyridine

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (2.6 g, 0.113 mol) to 100 mL of anhydrous methanol under an inert atmosphere.

  • To this solution, add 2-amino-6-chloro-3-nitropyridine (15 g, 0.086 mol) and reflux the mixture for 6 hours.

  • Cool the reaction mixture and pour it into 300 mL of ice water.

  • Collect the precipitate by filtration, wash with water, and dry to yield 2-amino-6-methoxy-3-nitropyridine.[2]

Step 1.4: Synthesis of 2-Amino-6-methoxypyridine

  • Suspend 2-amino-6-methoxy-3-nitropyridine (10 g, 0.059 mol) in 100 mL of concentrated hydrochloric acid.

  • To this suspension, add a solution of stannous chloride dihydrate (40 g, 0.177 mol) in 50 mL of concentrated hydrochloric acid portion-wise, keeping the temperature below 50°C.

  • After the addition is complete, stir the mixture at room temperature for 12 hours.

  • Basify the reaction mixture with a concentrated sodium hydroxide solution until pH > 10, keeping the mixture cool in an ice bath.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-6-methoxypyridine.

Protocol 2: Synthesis of this compound
  • Dissolve 2-amino-6-methoxypyridine (5 g, 0.040 mol) in 100 mL of anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add N-chlorosuccinimide (5.9 g, 0.044 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 2-Amino-6-methoxypyridine cluster_part2 Part 2: Selective Chlorination A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (HNO3, H2SO4) C 2-Amino-6-chloro-3-nitropyridine B->C Ammonolysis (NH3) D 2-Amino-6-methoxy-3-nitropyridine C->D Methoxylation (NaOMe) E 2-Amino-6-methoxypyridine D->E Reduction (SnCl2, HCl) F This compound E->F Chlorination (NCS, DCM)

Caption: Synthetic pathway for this compound.

Troubleshooting and Safety Precautions

  • Nitration Reaction: The nitration reaction is highly exothermic. Maintain strict temperature control and add reagents slowly.

  • Handling of Sodium Metal: Sodium metal is highly reactive with water. All equipment must be dry, and the reaction should be carried out under an inert atmosphere.

  • Chlorination with NCS: N-Chlorosuccinimide is a moisture-sensitive and corrosive solid. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Purification: The final product should be purified by column chromatography to remove any unreacted starting material and by-products, such as the isomeric 2-amino-5-chloro-6-methoxypyridine.

  • Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The two-stage synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles of each step, researchers can effectively troubleshoot and optimize the synthesis to achieve high yields and purity of this valuable synthetic intermediate.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2-Amino-3-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to selectively introduce molecular complexity onto this heterocycle is paramount for the development of novel chemical entities with tailored properties. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1] This Nobel Prize-winning reaction offers mild conditions, exceptional functional group tolerance, and a broad substrate scope, making it an indispensable tool for synthetic chemists.[1]

This guide focuses on the Suzuki-Miyaura coupling of a particularly valuable and challenging substrate: 2-Amino-3-chloro-6-methoxypyridine . This trifunctionalized pyridine is a versatile building block, with each substituent offering a handle for further chemical modification. However, the very features that make it attractive also present unique challenges to the synthetic chemist. The electron-donating amino and methoxy groups can influence the reactivity of the pyridine ring, while the Lewis basic amino and pyridine nitrogen atoms can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[2][3]

These application notes provide a comprehensive overview of the key considerations for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and provide a thorough troubleshooting guide to empower researchers to optimize this transformation for their specific needs.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.

  • Transmetalation: In the presence of a base, the organoboron reagent (typically a boronic acid or its ester) forms a more nucleophilic boronate species. This species then transfers its organic moiety to the palladium center, displacing the chloride ion.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-Cl(Ln) Pd0->PdII_Aryl Ar-Cl OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)-R'(Ln) PdII_Aryl->PdII_Aryl_R [R'-B(OH)₃]⁻ Transmetalation Transmetalation PdII_Aryl_R->Pd0 Product Ar-R' PdII_Aryl_R->Product RedElim Reductive Elimination Substrate Ar-Cl (2-Amino-3-chloro- 6-methoxypyridine) BoronicAcid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Robust Starting Point

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is based on successful procedures for structurally similar substrates and serves as an excellent starting point for optimization.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed water (optional, can be beneficial)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Standard workup and purification supplies (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. If a co-solvent is used, add the degassed water at this stage. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

The choice of catalyst, ligand, base, and solvent are critical for the success of the Suzuki-Miyaura coupling of this compound. The following table summarizes a range of conditions that have proven effective for similar challenging heteroaryl chloride substrates and provides a strong basis for optimization.

Catalyst/Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yields for Aminochloropyridines
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0)1,4-Dioxane80-100>90%
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O100High
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Toluene/H₂O80-10060-75%
PEPPSI™-IPr (1-3)-K₂CO₃ (2.0)t-BuOH80>95%
XPhos Pd G3 (1-2)-K₃PO₄ (2.0)THF or Toluene80-100>90%

Yields are based on literature data for similar substrates and should be considered as a guide for optimization.[4]

Causality Behind Experimental Choices: A Deeper Dive

  • The Catalyst and Ligand System: For electron-rich and potentially coordinating substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be less effective.[2] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[4][5] These ligands promote the oxidative addition step and stabilize the active Pd(0) species, preventing catalyst decomposition. Pre-catalysts like XPhos Pd G3 are often preferred for their air and moisture stability and ease of use.

  • The Choice of Base: The base plays a crucial role in the transmetalation step. Inorganic bases are most commonly used.[5]

    • Carbonates (K₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of substrates. Cesium carbonate is more soluble in organic solvents and can be advantageous in certain cases.

    • Phosphates (K₃PO₄): This is a stronger base that is often effective for challenging couplings, including those with aryl chlorides.[3]

    • The choice of base should be screened to find the optimal conditions for a specific substrate combination.

  • Solvent Selection: Aprotic polar solvents are typically used.

    • 1,4-Dioxane and Toluene: These are common choices and often used with a small amount of water as a co-solvent.

    • Tetrahydrofuran (THF): Another viable option, particularly with Buchwald-type catalysts.

    • Thorough degassing of the solvent is critical to prevent oxidation of the Pd(0) catalyst and subsequent side reactions like homocoupling of the boronic acid.[3]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst Inhibition: The amino group and pyridine nitrogen are coordinating to the palladium center.- Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).- Use a pre-catalyst designed for heteroaryl couplings (e.g., Buchwald G3 pre-catalysts).- A modest increase in catalyst loading (e.g., to 3-5 mol%) may be necessary.[3]
Inactive Catalyst: The Pd(0) species is not being generated or is decomposing.- Ensure rigorous degassing of all solvents and reagents.- Use a direct Pd(0) source or a pre-catalyst that reliably forms the active species.
Significant Side Product Formation Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture.- Improve degassing techniques (e.g., freeze-pump-thaw cycles).[3]
Protodeboronation: The boronic acid is being replaced by a proton.- Use anhydrous conditions.- Consider using a more stable boronic ester (e.g., pinacol ester).- A weaker base may be beneficial.[3]
Dehalogenation of Starting Material: Reduction of the C-Cl bond.- Ensure the reaction is performed under a strictly inert atmosphere.- Optimize the reaction time to minimize exposure to potential hydride sources.[3]

Visualization of the Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic Acid - Base - Pd Catalyst/Ligand Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) Setup->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heat Heat to Reaction Temperature (80-110 °C) with Stirring Solvent->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of highly functionalized pyridine derivatives. While the inherent properties of the substrate present challenges, a rational approach to the selection of the catalyst, ligand, base, and reaction conditions can lead to high yields of the desired products. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this reaction, unlocking the full synthetic potential of this versatile building block.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-3-chloro-6-methoxypyridine with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[2] The significance of this reaction is underscored by its ability to overcome the limitations of traditional methods for C-N bond formation, which often suffer from harsh reaction conditions and limited substrate scope.[1]

This guide focuses on a specific, yet highly relevant, application of this reaction: the coupling of 2-amino-3-chloro-6-methoxypyridine with various aryl halides. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics.[3] Its functionalization through C-N bond formation opens avenues for the rapid generation of compound libraries for drug discovery programs.[3] Specifically, the presence of a halogen at the 3-position and an activating methoxy group at the 6-position of the pyridine ring presents a unique substrate for exploring the nuances of the Buchwald-Hartwig amination.

These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals. The aim is to provide not just a set of instructions, but a comprehensive understanding of the reaction, enabling rational optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[4][5] This is often the rate-determining step of the reaction.[5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the desired arylamine product (Ar-NRR'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[1]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex [Ar-Pd(II)-X]L_n Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination Amido_Complex [Ar-Pd(II)-NR₂]L_n Amine_Coordination->Amido_Complex Base Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product (Ar-NR₂) Experimental_Workflow start Start prep Prepare Reaction Vessel (Oven-dried flask, stir bar) start->prep add_solids Add Solids (Pyridine, Aryl Halide, Pd Catalyst, Ligand, Base) prep->add_solids inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂) add_solids->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) add_solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Reaction Workup (Cool, Quench, Extract) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

References

Application Notes & Protocols: 2-Amino-3-chloro-6-methoxypyridine as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-amino-3-chloro-6-methoxypyridine. This trifunctional pyridine core is a valuable starting material for constructing diverse and complex heterocyclic systems, which are prominent motifs in numerous biologically active compounds. This document details field-proven protocols for key transformations including palladium-catalyzed C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond-forming reactions, and subsequent annulation to construct fused bicyclic systems such as pyrido[2,3-b]pyrazines. The causality behind experimental choices, mechanistic insights, and strategies for optimization are discussed to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of the 2-Amino-6-methoxypyridine Core

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. The specific substitution pattern of this compound offers a powerful platform for molecular diversification. The three distinct functional handles—an amino group, a chloro atom, and a methoxy group—provide orthogonal reactivity, allowing for sequential and site-selective modifications.

  • C3-Chloro group: Serves as a canonical handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl substituents.

  • C2-Amino group: Acts as a potent directing group and a key nucleophile. Its presence can influence the electronic properties of the ring and the regioselectivity of reactions. It also serves as a critical building block for the annulation of new heterocyclic rings.

  • C6-Methoxy group: This electron-donating group modulates the reactivity of the pyridine ring and can influence the binding of the final compound to biological targets. It can also be a site for late-stage functionalization, for example, via O-demethylation to reveal a pyridone scaffold.

This guide focuses on harnessing this reactivity to generate libraries of novel compounds for drug discovery and materials science.

Physicochemical Properties & Safety Information

It is imperative to handle this compound with appropriate safety precautions. The compound is harmful if swallowed and causes skin and serious eye irritation.[1][2][3] Always consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][3][4]

PropertyValue
Chemical Name 3-chloro-6-methoxypyridin-2-amine
CAS Number 34392-85-3
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 73-82 °C
Hazard Statements H302, H315, H318, H335

Core Synthetic Transformations

C-C Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[5] For a substrate like this compound, this reaction allows for the selective introduction of various aryl or heteroaryl substituents at the C3-position.

Expertise & Experience Insight: The primary challenge in coupling reactions with 2-aminopyridines is the potential for the amino group to coordinate with the palladium catalyst, leading to catalyst inhibition.[6] To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is highly recommended. These ligands promote the formation of monoligated, highly active Pd(0) species that undergo rapid oxidative addition and reductive elimination, outcompeting catalyst deactivation.[7][8] The choice of base is also critical; inorganic bases like K₃PO₄ or K₂CO₃ are often effective and well-tolerated.[8]

Representative Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is a general starting point and may require optimization for different boronic acids.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2-1.5 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The mixture should be thoroughly degassed again by bubbling with inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-amino-3-aryl-6-methoxypyridine.

Visualization of Suzuki-Miyaura Reaction:

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Conditions A 2-Amino-3-chloro- 6-methoxypyridine Product 2-Amino-3-aryl- 6-methoxypyridine A->Product B Arylboronic Acid B->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., SPhos) Ligand->Product Base Base (e.g., K₃PO₄) Base->Product Solvent Solvent (Dioxane/H₂O) Solvent->Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9][10][11] This transformation converts this compound into N³-substituted 2,3-diamino-6-methoxypyridine derivatives, which are valuable precursors for fused heterocycles.

Expertise & Experience Insight: Similar to Suzuki coupling, the 2-amino group presents a challenge. However, modern catalyst systems, particularly those using bulky biarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands, are highly effective for coupling amines with challenging heteroaryl chlorides.[6] The choice of base is crucial; strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are commonly employed.[3][6]

Representative Protocol 2: Buchwald-Hartwig Amination with Aniline

This protocol provides a general method for the N-arylation of the title compound.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1-1.3 eq)

  • Pd(OAc)₂ (Palladium(II) acetate) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 eq)

  • Toluene or 1,4-Dioxane, anhydrous

Procedure:

  • Reaction Setup: To a Schlenk tube or flask that has been oven-dried, add NaOt-Bu, Pd(OAc)₂, and Xantphos.

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the anhydrous solvent (toluene or dioxane), followed by this compound, and finally the aniline via syringe.

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up: After cooling to room temperature, pass the reaction mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the N³-aryl-2,3-diamino-6-methoxypyridine.

Visualization of Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(L)₂-Cl Pd0->OA_complex Amine_complex [Ar-Pd(II)(L)₂(AmineH)]⁺Cl⁻ OA_complex->Amine_complex Amido_complex Ar-Pd(II)(L)₂-Amine Amine_complex->Amido_complex Deprotonation (Base) Product Ar-Amine Amido_complex->Product Reductive Elimination Product->Pd0 Start Ar-Cl Start->OA_complex Oxidative Addition Amine Amine-H Amine->Amine_complex Base Base Base->Amine_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Annulation Reactions: Synthesis of Fused Heterocycles

The diamino pyridine derivatives synthesized via the Buchwald-Hartwig amination are ideal precursors for constructing fused heterocyclic systems. A prominent example is the synthesis of pyrido[2,3-b]pyrazines, a scaffold found in compounds with antitumor and kinase inhibitory activity. This is typically achieved by condensing a 2,3-diaminopyridine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.

Expertise & Experience Insight: The condensation reaction is often acid-catalyzed and proceeds readily. The choice of the 1,2-dicarbonyl compound allows for the introduction of various substituents onto the newly formed pyrazine ring, providing another point of diversification. The reaction is typically clean and high-yielding. For unsymmetrical diketones, the potential for regioisomers exists and should be considered during characterization.

Representative Protocol 3: Synthesis of a Pyrido[2,3-b]pyrazine

This protocol describes the cyclization of an N³-phenyl-2,3-diamino-6-methoxypyridine derivative with glyoxal.

Materials:

  • N³-Phenyl-6-methoxypyridine-2,3-diamine (from Protocol 2) (1.0 eq)

  • Glyoxal (40% solution in water) (1.1 eq)

  • Ethanol or Acetic Acid

  • Sodium Bicarbonate (for work-up)

Procedure:

  • Reaction Setup: Dissolve the N³-phenyl-6-methoxypyridine-2,3-diamine in ethanol or acetic acid in a round-bottom flask.

  • Reagent Addition: Add the 40% aqueous solution of glyoxal dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours. The reaction progress can be monitored by the formation of the product, which may precipitate from the solution upon cooling, or by TLC/LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the solution with saturated aqueous sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or flash column chromatography to yield the pure pyrido[2,3-b]pyrazine.

Visualization of Synthetic Workflow:

Workflow Start 2-Amino-3-chloro- 6-methoxypyridine Intermediate N³-Aryl-6-methoxy- pyridine-2,3-diamine Start->Intermediate Buchwald-Hartwig Amination (Protocol 2) FinalProduct Fused Heterocycle (Pyrido[2,3-b]pyrazine) Intermediate->FinalProduct Condensation/ Cyclization (Protocol 3)

Caption: Two-step workflow to synthesize fused pyridopyrazines.

Conclusion

This compound stands out as a highly adaptable and strategic starting material for the synthesis of diverse heterocyclic libraries. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and subsequent cyclization provide robust and reproducible methods for generating novel molecular architectures. By understanding the underlying principles of catalyst selection and reaction optimization, researchers can effectively leverage this scaffold to accelerate the discovery of new chemical entities with potential applications in medicine and materials science.

References

Application Notes and Protocols: Leveraging 2-Amino-3-chloro-6-methoxypyridine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-aminopyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3] This guide provides a detailed technical overview of 2-Amino-3-chloro-6-methoxypyridine, a highly versatile precursor for the development of potent and selective kinase inhibitors. We will explore its chemical reactivity, provide a detailed protocol for its use in palladium-catalyzed cross-coupling reactions, and discuss its strategic application in structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of the this compound Scaffold

The design of small molecule kinase inhibitors often revolves around a heterocyclic core that can mimic the adenine moiety of ATP. The 2-aminopyridine moiety is an exceptionally effective hinge-binder, a feature common to many FDA-approved kinase inhibitors. The precursor, this compound, offers a trifecta of strategically positioned functional groups, making it an ideal starting point for building a diverse library of inhibitor candidates:

  • The 2-Amino Group: This group acts as a potent hydrogen bond donor, anchoring the inhibitor to the backbone of the kinase hinge region, a fundamental requirement for high-affinity binding.[1]

  • The 3-Chloro Group: The chlorine atom serves as a versatile synthetic handle. It is an excellent electrophile for modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the controlled introduction of aryl, heteroaryl, or alkyl groups.[4][5] This position is ideal for projecting substituents into the solvent-exposed region of the ATP pocket to enhance potency and modulate physicochemical properties.

  • The 6-Methoxy Group: This group exerts a significant electronic influence on the pyridine ring, affecting the reactivity of the other positions. Furthermore, it can improve metabolic stability and solubility, and in some cases, form additional interactions within the ATP-binding site.[6]

This combination of features allows for a modular and efficient approach to inhibitor design, as illustrated by the general workflow below.

G cluster_0 Synthetic Workflow Precursor 2-Amino-3-chloro- 6-methoxypyridine Coupling Palladium-Catalyzed Cross-Coupling Precursor->Coupling Introduce Diversity (e.g., Boronic Acid) Core Functionalized Pyridine Core (e.g., Biaryl Scaffold) Coupling->Core Elaboration Further Elaboration (Optional) Core->Elaboration Inhibitor Final Kinase Inhibitor Core->Inhibitor Direct Use Elaboration->Inhibitor

Caption: General workflow for kinase inhibitor synthesis.

Physicochemical Properties & Reactivity

A thorough understanding of the precursor's properties is essential for successful reaction planning and execution.

PropertyValueSource
IUPAC Name 3-chloro-6-methoxypyridin-2-amineN/A
Molecular Formula C₆H₇ClN₂O[7]
Molecular Weight 158.59 g/mol [7]
CAS Number 34392-85-3 (Isomer: 3-Amino-2-chloro-6-methoxypyridine)[7]
Appearance Solid[7]
Reactivity The C-Cl bond is susceptible to oxidative addition by Pd(0) catalysts, especially with electron-rich, bulky phosphine ligands. The amino group is a weak nucleophile but a strong H-bond donor. The methoxy group is generally stable but can influence ring electronics.[8]

Protocol: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffold Synthesis

This protocol details a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This reaction is a cornerstone of modern medicinal chemistry for constructing C-C bonds.

Objective: To synthesize a 2-Amino-3-aryl-6-methoxypyridine core, a common scaffold in kinase inhibitors.

Rationale for Component Selection:

  • Catalyst System: Aryl chlorides are less reactive than bromides or iodides, necessitating a highly active catalyst.[8] A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos is highly effective. These ligands facilitate the challenging oxidative addition of the C-Cl bond to the Pd(0) center, which is the rate-limiting step of the catalytic cycle.

  • Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is required to facilitate the transmetalation step, where the organic group is transferred from boron to palladium. Carbonates are often preferred as they are less likely to cause side reactions.

  • Solvent: Anhydrous, degassed aprotic solvents like 1,4-dioxane or toluene are used to prevent quenching of the organometallic intermediates and deactivation of the catalyst.

Materials and Reagents
ReagentM.W.CAS No.Notes
This compound158.59N/ALimiting reagent (1.0 equiv)
Arylboronic AcidVariableVariable1.2 - 1.5 equiv
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7251364-51-3Palladium(0) precursor (1.5 mol%)
XPhos476.65564483-18-7Ligand (3.0 mol%)
Potassium Phosphate (K₃PO₄)212.277778-77-0Base (2.0 equiv)
1,4-Dioxane88.11123-91-1Anhydrous, degassed
Ethyl Acetate88.11141-78-6For extraction & chromatography
HexanesN/A110-54-3For chromatography
Saturated aq. NaCl (Brine)N/AN/AFor workup
Anhydrous MgSO₄ or Na₂SO₄N/AN/ADrying agent
Step-by-Step Experimental Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 158.6 mg).

  • Reagent Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol, 424.5 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and XPhos (0.03 mmol, 14.3 mg).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction Setup: Seal the vessel and purge with inert gas for 5-10 minutes.

  • Heating & Monitoring: Place the reaction mixture in a preheated oil bath at 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup - Quenching: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (20 mL).

  • Workup - Drying: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed conditions; Inappropriate base or solvent.Use a fresh bottle of catalyst/ligand. Ensure all glassware is oven-dried and solvents are properly degassed. Screen alternative bases (e.g., Cs₂CO₃) and solvents (e.g., Toluene, DME).
Formation of Homocoupled Boronic Acid Reaction temperature is too high; Presence of oxygen.Lower the reaction temperature. Ensure the system is thoroughly purged with inert gas.
Dehalogenation of Starting Material Presence of water or protic impurities; Certain boronic acids or bases can promote this side reaction.Use anhydrous reagents and solvents. Try a different base (e.g., K₂CO₃).

Application in Targeting Kinase Signaling Pathways

The synthesized biaryl pyridine cores are precursors to inhibitors that can target various kinase signaling pathways implicated in cancer cell proliferation and survival. For example, the PI3K/AKT/mTOR pathway is a central regulator of cell growth that is frequently hyperactivated in tumors.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT activates PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyridine-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR signaling pathway.

By varying the aryl group introduced via the Suzuki coupling, researchers can tune the inhibitor's selectivity for different kinases within this pathway, such as PI3Kα or mTOR.[6] For instance, introducing a quinoline moiety has been shown to yield potent PI3Kα/mTOR dual inhibitors.[6] This modularity allows for rapid exploration of the structure-activity relationship (SAR) to optimize for potency, selectivity, and desirable drug-like properties.

Safety Precautions

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) before use.[7][9][10]

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid generating dust.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and is flammable. Handle only in a fume hood.

  • Reagents: Boronic acids can be irritants. Strong bases like K₃PO₄ are corrosive. Handle with care.

Conclusion

This compound stands out as a high-value precursor in the field of kinase inhibitor discovery. Its pre-installed hinge-binding element and versatile coupling handle provide a streamlined and rational entry point into novel chemical space. The protocols and principles outlined in this guide demonstrate a robust strategy for leveraging this building block to generate diverse libraries of potential therapeutics, enabling researchers to efficiently probe complex biological systems and accelerate the drug development process.

References

Protocol for the purification of 2-Amino-3-chloro-6-methoxypyridine by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Chromatographic Purification of 2-Amino-3-chloro-6-methoxypyridine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] The inherent physicochemical properties of this substituted pyridine, particularly its basicity and moderate polarity, present specific challenges for achieving high purity. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in a robust preparative-scale purification via flash column chromatography. We will explore the causality behind experimental choices, such as the selection of stationary and mobile phases, and the use of modifiers to ensure a high-yield, high-purity outcome. A troubleshooting section is also included to address common purification challenges.

Introduction: The Purification Challenge

This compound is a valuable building block in medicinal chemistry.[2] Its structure, featuring an amino group, a chloro substituent, and a methoxy group on a pyridine ring, imparts a unique combination of reactivity and electronic properties. However, the presence of the basic amino group and the pyridine nitrogen can lead to strong interactions with the acidic silanol groups of standard silica gel stationary phases. This interaction often results in poor peak shape (tailing) and reduced separation efficiency during chromatographic purification.[3] Therefore, a carefully optimized protocol is essential to isolate the compound from reaction byproducts and starting materials.

Physicochemical Properties of the Target Compound

Understanding the properties of this compound is the cornerstone of developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₆H₇ClN₂O[2][4]
Molecular Weight 158.59 g/mol [2][4]
Appearance White to light yellow solid[2]
Melting Point 46-50 °C[2][4]
Polarity IntermediateInferred from structure
Solubility Soluble in polar organic solvents (e.g., Ethyl Acetate, Dichloromethane, Methanol)General chemical knowledge

The molecule's polarity is derived from the polar C-Cl, C-O, and C-N bonds, as well as the hydrogen-bonding capability of the amino group. Its basicity necessitates special considerations during normal-phase chromatography.

Purification Strategy Workflow

The overall strategy involves a two-stage process: initial, small-scale method development on TLC followed by scaled-up preparative flash chromatography. This ensures efficient use of time and materials.

purification_workflow crude Crude Reaction Mixture tlc Step 1: TLC Method Development (Solvent System Screening) crude->tlc decision Optimal Separation? (Rf ~0.2-0.4, good spot separation) tlc->decision flash Step 2: Preparative Flash Chromatography (Scale-up of TLC conditions) decision->flash Yes reoptimize Re-optimize TLC (Adjust polarity, add modifier) decision->reoptimize No fractions Collect & Analyze Fractions (by TLC) flash->fractions pool Pool Pure Fractions fractions->pool evap Solvent Evaporation pool->evap pure Pure this compound evap->pure reoptimize->tlc

Caption: Workflow for the purification of this compound.

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

TLC is a rapid and inexpensive technique used to determine the optimal mobile phase for separating the target compound from impurities before committing to a larger-scale column.[5][6] The goal is to find a solvent system that moves the target compound to a retention factor (Rƒ) of approximately 0.2-0.4, ensuring good separation from other spots.[5]

Materials:

  • TLC plates (Silica gel 60 F254)

  • TLC developing chamber

  • Capillary spotters

  • A selection of solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • UV lamp (254 nm)

  • Pencil and ruler

Procedure:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Prepare a diluted solution of a pure standard, if available.

  • Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.[5] Use a capillary spotter to apply a small, concentrated spot of the crude mixture onto the origin line.

  • Prepare the Mobile Phase: Start with a solvent system of intermediate polarity, such as 70:30 Hexanes:EtOAc. Pour a small amount (0.5 cm depth) into the TLC chamber, cover it, and let the atmosphere saturate for a few minutes.

  • Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[7] Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil.[7] Allow the plate to dry. Visualize the separated spots under a UV lamp. Circle the visible spots.

  • Calculate Rƒ Values: The Rƒ is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

    • Rƒ = (Distance from origin to spot center) / (Distance from origin to solvent front)

  • Optimize the Solvent System:

    • If Rƒ is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 70:30 to 50:50 Hexanes:EtOAc).

    • If Rƒ is too high (>0.8): The mobile phase is too polar. Decrease the proportion of the polar solvent.

    • If spots are tailing (comet-shaped): This indicates strong interaction with the silica. Add a small amount (0.1-1%) of triethylamine (TEA) to the mobile phase mixture. TEA is a base that will compete with the basic analyte for binding to the acidic silanol sites, resulting in more symmetrical spots.[3]

Example TLC Screening Data:

TrialMobile Phase (v/v)Target RƒImpurity RƒObservations
170:30 Hexanes:EtOAc0.150.50Target compound has low mobility.
250:50 Hexanes:EtOAc0.350.75Good separation and ideal Rƒ for the target.
350:50 Hexanes:EtOAc + 0.5% TEA0.400.78Sharper, more symmetrical spot for the target. Optimal system.

Protocol 2: Preparative Flash Column Chromatography

This protocol uses the optimized mobile phase from TLC to purify the bulk of the crude material. Flash chromatography employs air pressure to accelerate solvent flow through the column, speeding up the separation.

Principle of Normal-Phase Separation: In normal-phase chromatography, the stationary phase (silica) is polar, and the mobile phase is relatively non-polar.[8] Non-polar compounds have a weaker affinity for the stationary phase and elute faster, while polar compounds interact more strongly and elute slower.

normal_phase cluster_column Silica Column (Polar) cluster_elution Elution Order col Mobile Phase Flow ▼ Crude Mixture Non-Polar Impurity Target Compound Polar Impurity elute1 1. Non-Polar Impurity (Elutes First) elute2 2. Target Compound elute3 3. Polar Impurity (Elutes Last)

Caption: Elution order in normal-phase chromatography.

Materials:

  • Glass chromatography column with stopcock

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Optimized mobile phase (e.g., 50:50 Hexanes:EtOAc + 0.5% TEA)

  • Sand

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • Air or nitrogen line with a flow controller

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the initial mobile phase (a less polar version, e.g., 80:20 Hexanes:EtOAc, can be used for packing).

    • With the stopcock open, pour the slurry into the column. Use additional solvent to rinse all silica into the column.

    • Tap the column gently to ensure even packing and drain the excess solvent until it reaches the top of the silica bed.

    • Add a final protective layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading is Recommended for this Solid):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate (e.g., 2 inches/minute drop rate).

    • Begin collecting fractions immediately.

    • If impurities are close to the product, an isocratic elution (using the same mobile phase throughout) is best. If impurities are far apart, a gradient elution (gradually increasing the mobile phase polarity) can be used to speed up the process.

  • Fraction Analysis:

    • Monitor the separation by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate using the same mobile phase.

    • Identify the fractions containing the pure desired product.

  • Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Confirm purity and identity using analytical methods such as ¹H NMR, LC-MS, and melting point analysis.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Peak Tailing in Column Strong analyte-silica interaction due to basicity.[3]Add 0.1-1% triethylamine or ammonia in methanol to the mobile phase.
Co-elution of Product and Impurity Insufficient resolution of the chosen mobile phase.Re-screen TLC with different solvent systems (e.g., replace EtOAc with DCM/MeOH). Try a shallower polarity gradient during elution.
Low Recovery of Product Compound is irreversibly adsorbed onto the silica.Use a less acidic stationary phase (e.g., neutral alumina) or add a stronger base to the eluent. Ensure the product did not streak down the entire column.
Cracked or Channeled Column Bed Improper packing of the column.Repack the column carefully, ensuring the silica is fully wetted and settled before running. Avoid letting the column run dry.

Conclusion

The successful purification of this compound by flash column chromatography is highly dependent on a systematic approach to method development. By first optimizing the separation on TLC—paying close attention to the Rƒ value and spot shape—an effective mobile phase can be identified. The addition of a basic modifier like triethylamine is a critical step to counteract the compound's basicity, preventing peak tailing and ensuring high resolution. This detailed protocol provides a reliable framework for researchers to obtain this important chemical intermediate in high purity, facilitating its use in subsequent research and development activities.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-3-chloro-6-methoxypyridine for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthesis Overview

2-Amino-3-chloro-6-methoxypyridine is a key building block in the synthesis of a variety of pharmaceutical compounds. Its specific substitution pattern makes it a valuable intermediate for drug candidates targeting a range of therapeutic areas. The transition from laboratory-scale synthesis to pilot plant production is a critical step in the drug development process, ensuring that sufficient quantities of high-quality material are available for advanced preclinical and clinical studies. This document provides a comprehensive guide for the scale-up of the synthesis of this compound, focusing on a robust and scalable process suitable for a pilot plant environment operating under Current Good Manufacturing Practices (cGMP).

The synthetic strategy focuses on the regioselective chlorination of the electron-rich 2-Amino-6-methoxypyridine at the C-3 position using N-Chlorosuccinimide (NCS) as a safe and effective chlorinating agent. This approach is favored for its operational simplicity and the avoidance of harsh reagents, making it well-suited for a controlled manufacturing setting.

Process Chemistry and Mechanistic Rationale

The core transformation in this synthesis is an electrophilic aromatic substitution reaction. The pyridine ring of 2-Amino-6-methoxypyridine is activated towards electrophilic attack by the electron-donating effects of the amino and methoxy groups. The chlorination is directed to the C-3 position, which is ortho to the activating amino group and meta to the methoxy group. N-Chlorosuccinimide serves as the source of the electrophilic chlorine species (Cl+). The reaction is typically carried out in a suitable polar aprotic solvent that can facilitate the reaction while being compatible with the reactants and products.

G cluster_0 cluster_1 cluster_2 cluster_3 2-Amino-6-methoxypyridine 2-Amino-6-methoxypyridine This compound This compound 2-Amino-6-methoxypyridine->this compound + N-Chlorosuccinimide N-Chlorosuccinimide (NCS) N-Chlorosuccinimide->this compound Acetonitrile, rt Succinimide Succinimide (by-product)

Figure 1: Reaction Scheme

Laboratory-Scale Protocol (Basis for Scale-Up)

This protocol outlines the synthesis of this compound on a laboratory scale, which serves as the foundation for the pilot plant process.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-6-methoxypyridine124.1410.0 g0.0805
N-Chlorosuccinimide (NCS)133.5311.3 g0.0846
Acetonitrile41.05100 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-
Ethyl Acetate88.11As needed-
Heptane100.21As needed-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Addition funnel

  • Nitrogen inlet

  • Condenser

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-Amino-6-methoxypyridine (10.0 g, 0.0805 mol) and acetonitrile (100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In a separate beaker, dissolve N-Chlorosuccinimide (11.3 g, 0.0846 mol, 1.05 eq) in acetonitrile (50 mL). Transfer this solution to an addition funnel.

  • Chlorination: Add the NCS solution dropwise to the stirred solution of 2-Amino-6-methoxypyridine over a period of 30-45 minutes, maintaining the internal temperature between 20-25°C. A slight exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting material is observed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure on a rotary evaporator to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to remove the succinimide by-product, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification by Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then place in an ice bath to complete crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration, wash with cold heptane, and dry under vacuum to afford pure this compound.

Pilot Plant Scale-Up Protocol

This section details the protocol for the synthesis of this compound on a 10 kg scale in a pilot plant facility, adhering to cGMP guidelines.[1][2][3]

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Work-up & Isolation Phase A Raw Material Dispensing & QC B Reactor Cleaning & Verification A->B cGMP Documentation C Charge 2-Amino-6-methoxypyridine & Acetonitrile B->C D Prepare & Charge NCS Solution E Controlled Chlorination Reaction D->E Controlled Addition F In-Process Control (IPC) Monitoring (HPLC) E->F Sampling G Solvent Swap to Ethyl Acetate F->G Reaction Completion H Aqueous Wash (NaHCO3 & Brine) G->H I Drying & Concentration H->I J Crystallization I->J K Filtration & Drying J->K L Final Product QC & Packaging K->L

Key Process Parameters:

ParameterLaboratory ScalePilot Plant ScaleJustification for Change
Batch Size10.0 g10.0 kgScale-up for clinical trial material supply.
Reactor Size250 mL Flask200 L Glass-Lined ReactorAccommodate larger volumes and ensure proper mixing.
Solvent Volume150 mL150 LMaintain similar concentration and reaction kinetics.
NCS Addition Time30-45 min2-3 hoursControl exotherm and ensure process safety on a larger scale.
Agitation SpeedMagnetic StirrerImpeller (e.g., 100-150 RPM)Ensure efficient mixing in a larger vessel.
Temperature ControlHeating MantleReactor Jacket (Heating/Cooling)Precise temperature control is critical for safety and reproducibility.
Work-upSeparatory FunnelReactor & Phase SeparationStandard pilot plant procedure for liquid-liquid extraction.
IsolationVacuum FiltrationCentrifuge/Filter DryerEfficient solid-liquid separation for larger quantities.

Pilot Plant Procedure:

  • Pre-Batch Preparations:

    • Ensure the 200 L glass-lined reactor and all associated equipment are cleaned, dried, and verified according to cGMP procedures.

    • Dispense and verify the identity and quality of all raw materials: 2-Amino-6-methoxypyridine (10.0 kg), N-Chlorosuccinimide (11.3 kg), and Acetonitrile (150 L).

  • Reaction Execution:

    • Charge the 200 L reactor with 2-Amino-6-methoxypyridine (10.0 kg) and acetonitrile (100 L) under a nitrogen atmosphere.

    • Start agitation to ensure complete dissolution.

    • In a separate suitable vessel, dissolve N-Chlorosuccinimide (11.3 kg) in acetonitrile (50 L).

    • Transfer the NCS solution to the reactor via a charging pump at a controlled rate over 2-3 hours, maintaining the internal temperature at 20-25°C using the reactor's cooling jacket.

    • Monitor the reaction progress every 30 minutes using a validated in-process control (IPC) HPLC method.

  • Work-up and Isolation:

    • Once the reaction is deemed complete by IPC, begin a solvent swap to ethyl acetate by distilling off the acetonitrile under vacuum while simultaneously adding ethyl acetate.

    • After the solvent swap is complete (final volume ~150 L), cool the reactor contents to 20-25°C.

    • Charge a saturated aqueous solution of sodium bicarbonate (~50 L) to the reactor, agitate, and then allow the layers to separate. Drain the lower aqueous layer. Repeat the wash.

    • Charge brine (~50 L) to the reactor, agitate, and separate the layers.

    • Concentrate the organic layer under vacuum to a minimum stirrable volume.

  • Crystallization and Product Isolation:

    • Adjust the temperature of the concentrated solution to 50-60°C to ensure complete dissolution.

    • Slowly add heptane (~50-70 L) to the hot solution until persistent turbidity is observed.

    • Cool the mixture to 20-25°C over 2-4 hours, then further cool to 0-5°C and hold for at least 2 hours to maximize crystal formation.

    • Transfer the slurry to a centrifuge or filter dryer.

    • Wash the filter cake with cold heptane.

    • Dry the product under vacuum at a temperature not exceeding 40°C until the loss on drying (LOD) is within the specified limit.

  • Final Product Handling:

    • Discharge the dried this compound into double-lined, properly labeled polyethylene bags.

    • Sample the final product for quality control testing against the established specifications.

Safety Considerations

The scale-up of this synthesis requires a thorough understanding and mitigation of potential hazards.

  • N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and can be corrosive. [4]It can cause severe skin burns and eye damage. [4]Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. [5]In a pilot plant setting, closed-system transfers should be used whenever possible to minimize exposure.

  • Chlorination Reaction: Chlorination reactions can be exothermic. [5]The slow, controlled addition of the NCS solution is crucial to manage the heat generated and prevent a runaway reaction. The pilot plant reactor's jacketed cooling system must be operational and its performance verified.

  • Solvents: Acetonitrile and ethyl acetate are flammable. The pilot plant must be equipped with appropriate ventilation and explosion-proof equipment. All transfers should be conducted under an inert nitrogen atmosphere to minimize fire and explosion risks.

In-Process Controls and Analytical Methods

Robust in-process controls (IPCs) are essential for ensuring the consistency and quality of the final product.

  • Reaction Monitoring: HPLC is the preferred method for monitoring the progress of the chlorination reaction. A validated method should be used to quantify the remaining starting material and the formation of the product and any significant impurities.

  • Work-up Monitoring: The pH of the aqueous layer should be checked after the bicarbonate wash to ensure complete neutralization of any acidic by-products.

  • Crystallization Monitoring: The crystallization process can be monitored by visual observation and, if available, by in-situ particle size analysis to ensure consistent crystal morphology.

  • Drying: The loss on drying (LOD) of the final product should be determined to ensure residual solvents are within acceptable limits.

Conclusion

The successful scale-up of the synthesis of this compound from the laboratory to the pilot plant hinges on a thorough understanding of the process chemistry, careful control of reaction parameters, and strict adherence to safety and cGMP guidelines. The protocols and considerations outlined in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to confidently and safely produce this key pharmaceutical intermediate at a scale suitable for advancing drug development programs.

References

Application Notes and Protocols: The Strategic Utility of 2-Amino-3-chloro-6-methoxypyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Substituted Pyridines in Modern Crop Protection

The pyridine scaffold is a cornerstone in the design of modern agrochemicals, offering a versatile framework for developing potent and selective herbicides, insecticides, and fungicides.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the commercialization of numerous market-leading products.[1] Within this important class of heterocycles, 2-Amino-3-chloro-6-methoxypyridine stands out as a highly functionalized and promising intermediate for the synthesis of next-generation crop protection agents.

This technical guide provides an in-depth exploration of the synthetic applications of this compound. We will delve into its reactivity, showcase its potential in constructing complex agrochemical molecules, and provide detailed, field-proven protocols for key chemical transformations. The strategic placement of the amino, chloro, and methoxy groups on the pyridine ring offers multiple avenues for synthetic elaboration, making it a valuable building block for researchers and professionals in the agrochemical industry.[3]

The Synthetic Versatility of the this compound Scaffold

The chemical architecture of this compound provides three distinct reactive sites, allowing for a modular and convergent approach to synthesizing a diverse range of agrochemical candidates.

  • The 2-Amino Group: This nucleophilic center is ideal for the construction of sulfonylurea and other urea-based herbicides. The amino group can readily react with sulfonyl isocyanates or their precursors to form the critical sulfonylurea bridge, a key pharmacophore responsible for the inhibition of the acetolactate synthase (ALS) enzyme in target weeds.

  • The 3-Chloro Group: The chlorine atom serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for forming carbon-carbon bonds, enabling the attachment of various aryl and heteroaryl moieties. This is a common strategy for fine-tuning the biological activity and spectrum of the final product.

  • The 6-Methoxy Group: While generally less reactive, the methoxy group can be demethylated to the corresponding pyridone, which can then be further functionalized. This adds another layer of synthetic possibility for creating novel derivatives.

The interplay of these functional groups allows for a high degree of control over the final molecular structure, enabling the systematic optimization of herbicidal, insecticidal, or fungicidal activity.

Proposed Synthetic Pathways to Key Agrochemical Classes

While direct synthesis of a currently marketed agrochemical from this compound is not extensively documented in publicly available literature, its structural motifs are present in many patented and developmental compounds. Below, we outline plausible and chemically sound synthetic routes to important classes of agrochemicals utilizing this versatile intermediate.

Synthesis of Sulfonylurea Herbicides

The sulfonylurea class of herbicides are renowned for their high efficacy at low application rates. The synthesis of a hypothetical sulfonylurea herbicide from this compound is depicted below.

G A This compound C Hypothetical Sulfonylurea Herbicide A->C Condensation B Aryl Sulfonyl Isocyanate (R-SO2NCO) B->C D Base (e.g., DBU, K2CO3) Solvent (e.g., Acetonitrile) D->C

Caption: Proposed synthesis of a sulfonylurea herbicide.

This reaction involves the direct condensation of the amino group of this compound with a suitable aryl sulfonyl isocyanate. The choice of the aryl sulfonyl isocyanate is critical for determining the spectrum of weed control.

Synthesis of Pyridine Carboxylate Herbicides via Suzuki-Miyaura Coupling

Pyridine carboxylate herbicides are another important class of agrochemicals. A key step in their synthesis often involves the formation of a biaryl structure. The 3-chloro position of this compound is well-suited for this transformation via a Suzuki-Miyaura cross-coupling reaction.

G A This compound D 3-Aryl-2-amino-6-methoxypyridine Intermediate A->D Suzuki-Miyaura Coupling B Arylboronic Acid (Ar-B(OH)2) B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) C->D F Hypothetical Pyridine Carboxylate Herbicide D->F Multi-step Synthesis E Further Functionalization (e.g., Sandmeyer reaction, esterification) E->F

Caption: Proposed synthesis of a pyridine carboxylate herbicide.

The resulting 3-aryl intermediate can then undergo further transformations, such as conversion of the amino group into a carboxylic acid or ester, to yield the final herbicidal product.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These protocols are based on established and reliable procedures for similar substrates.

Protocol 1: General Procedure for the Synthesis of a Sulfonylurea Derivative

Objective: To synthesize a hypothetical sulfonylurea herbicide via the condensation of this compound with an aryl sulfonyl isocyanate.

Materials:

  • This compound

  • Aryl sulfonyl isocyanate (e.g., 2-methoxycarbonylphenylsulfonyl isocyanate)

  • Anhydrous acetonitrile

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per 1 mmol of the aminopyridine).

  • Add the aryl sulfonyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Add a catalytic amount of DBU (0.1 eq) or an excess of K₂CO₃ (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonylurea.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sulfonyl isocyanates are highly reactive towards water, which would lead to the formation of the corresponding sulfonamide and reduce the yield of the desired product.

  • Base: The base is used to facilitate the final proton transfer step in the formation of the sulfonylurea linkage and to neutralize any acidic byproducts.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 3-aryl-2-amino-6-methoxypyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1, approximately 5 mL per 1 mmol of the chloropyridine).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3-aryl-2-amino-6-methoxypyridine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.

  • Base and Water: The aqueous base is crucial for the transmetalation step of the catalytic cycle, where the aryl group is transferred from the boronic acid to the palladium center.

Data Presentation: Potential Agrochemical Scaffolds

The following table summarizes the potential classes of agrochemicals that can be synthesized from the this compound scaffold and the key synthetic transformations involved.

Agrochemical Class Target Site on Scaffold Key Reaction Potential Biological Activity
Sulfonylureas2-AminoCondensation with Sulfonyl IsocyanateHerbicide (ALS inhibitor)
Pyridine Carboxylates3-Chloro, 2-AminoSuzuki Coupling, Sandmeyer ReactionHerbicide (Auxin mimic)
Picolinamides3-Chloro, 2-AminoSuzuki Coupling, Amide FormationFungicide, Herbicide
Pyridyl Ethers3-ChloroNucleophilic Aromatic SubstitutionHerbicide, Insecticide

Conclusion and Future Outlook

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its trifunctional nature allows for the strategic and efficient construction of a wide range of molecular architectures. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and professionals in the agrochemical industry to explore the full potential of this promising building block. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of such highly functionalized intermediates in the discovery and development of next-generation agrochemicals will undoubtedly increase.

References

Troubleshooting & Optimization

Common impurities and byproducts in 2-Amino-3-chloro-6-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Amino-3-chloro-6-methoxypyridine. Here, we address common impurities, byproducts, and troubleshooting strategies in a comprehensive question-and-answer format. Our aim is to provide not just procedural guidance, but a deeper understanding of the reaction mechanisms and how to mitigate common synthetic challenges.

I. Overview of the Synthetic Pathway

A common and cost-effective route to this compound begins with 2,6-dichloropyridine. The synthesis involves a multi-step process, each with its own set of potential challenges. Understanding the intricacies of each step is crucial for achieving high purity and yield.

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 2-Amino-6-chloro-3-nitropyridine B->C Selective Amination (aq. NH₃) D 2-Amino-6-methoxy-3-nitropyridine C->D Methoxylation (NaOMe, MeOH) E 2,3-Diamino-6-methoxypyridine D->E Reduction (SnCl₂/HCl) F This compound E->F Chlorination (NCS)

Caption: A common synthetic route to this compound.

II. Frequently Asked Questions & Troubleshooting Guide

Step 1: Nitration of 2,6-Dichloropyridine

Question 1: My nitration of 2,6-dichloropyridine is producing a low yield of the desired 2,6-dichloro-3-nitropyridine. What are the likely causes and solutions?

Answer: Low yields in this electrophilic aromatic substitution are often due to suboptimal reaction conditions or the formation of byproducts.

  • Common Impurities & Byproducts:

    • Isomeric Impurities: While the 3-position is electronically favored for nitration, small amounts of other isomers can form.

    • Dinitrated Species: Under harsh conditions (high temperature, excess nitric acid), dinitration can occur.

    • Unreacted Starting Material: Incomplete reaction is a common issue.

  • Troubleshooting & Root Cause Analysis:

    • Insufficiently Strong Nitrating Agent: The pyridine ring is electron-deficient, making nitration challenging. Using a mixture of concentrated nitric acid and fuming sulfuric acid (oleum) can improve the yield by forming a more potent nitrating species (NO₂⁺)[1][2].

    • Reaction Temperature: The reaction is typically exothermic. Poor temperature control can lead to the formation of dinitrated byproducts and decomposition. Maintain the recommended temperature range, often between 85°C and 150°C[2].

    • Water Content: The presence of water can deactivate the nitrating agent. Using an anhydrous medium can significantly increase the yield[3].

ParameterRecommended ConditionRationale
Nitrating Agent Conc. HNO₃ in fuming H₂SO₄ (oleum)Increases the concentration of the nitronium ion (NO₂⁺)[1][2].
Temperature 85-150 °C (monitor closely)Balances reaction rate with minimizing byproduct formation[2].
Reaction Time Monitor by TLC/HPLCEnsures complete conversion of the starting material.
Step 2: Selective Amination of 2,6-Dichloro-3-nitropyridine

Question 2: I am observing a significant amount of an isomeric byproduct during the amination of 2,6-dichloro-3-nitropyridine. How can I improve the regioselectivity?

Answer: The key challenge in this step is achieving selective amination at the C2 position over the C6 position. The nitro group activates both positions for nucleophilic aromatic substitution (SNAr), but electronic and steric factors influence the outcome.

  • Common Impurities & Byproducts:

    • 6-Amino Isomer (2-Chloro-6-amino-3-nitropyridine): This is the primary isomeric impurity. The substitution at the C6 position is thermodynamically favored, while substitution at the C2 position is kinetically favored[4][5].

    • Di-aminated Product (2,6-Diamino-3-nitropyridine): Using a large excess of ammonia or prolonged reaction times can lead to the substitution of both chlorine atoms.

    • Unreacted Starting Material: Incomplete reaction.

  • Troubleshooting & Root Cause Analysis:

    • Kinetic vs. Thermodynamic Control: The C2 position is more electron-deficient due to the inductive effect of the adjacent nitro group, leading to a faster initial attack (kinetic product)[4][5]. Lower reaction temperatures and shorter reaction times will favor the desired 2-amino isomer.

    • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the more stable 6-amino isomer (thermodynamic product)[4][5]. Therefore, maintaining a moderate temperature (e.g., 35-40°C) is crucial[6].

    • Stoichiometry of Ammonia: A large excess of aqueous ammonia can drive the reaction towards the di-aminated product. Careful control of the molar equivalents of ammonia is necessary.

Amination_Selectivity A 2,6-Dichloro-3-nitropyridine B 2-Amino-6-chloro-3-nitropyridine (Kinetic Product - Desired) A->B NH₃ (aq) Low Temp. C 6-Amino-2-chloro-3-nitropyridine (Thermodynamic Product) A->C NH₃ (aq) High Temp.

Caption: Kinetic vs. thermodynamic control in the amination of 2,6-dichloro-3-nitropyridine.

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

Question 3: My methoxylation reaction is incomplete and I'm seeing an unexpected polar impurity. What could be the issue?

Answer: Incomplete methoxylation and the formation of hydroxylated byproducts are the most common issues in this step.

  • Common Impurities & Byproducts:

    • Unreacted 2-Amino-6-chloro-3-nitropyridine: Insufficient sodium methoxide or reaction time.

    • 2-Amino-6-hydroxy-3-nitropyridine: This polar impurity arises from the hydrolysis of the chloro group, which can be promoted by the presence of water in the reaction mixture.

    • Over-methoxylation: While less common due to the deactivating effect of the amino group, prolonged reaction at high temperatures could potentially lead to displacement of the amino group, though this is unlikely under standard conditions.

  • Troubleshooting & Root Cause Analysis:

    • Moisture Contamination: Sodium methoxide is hygroscopic and will readily react with water. Any water present can lead to the formation of sodium hydroxide, which can then act as a nucleophile to produce the undesired hydroxylated byproduct. Ensure all reagents and solvents are anhydrous.

    • Insufficient Nucleophile: Use a slight excess of sodium methoxide (e.g., 1.05-1.5 molar equivalents) to drive the reaction to completion[6][7].

    • Reaction Temperature: The reaction is typically run at a moderate temperature (e.g., 25-30°C) to ensure a reasonable reaction rate without promoting side reactions[7].

ParameterRecommended ConditionRationale
Sodium Methoxide 1.05 - 1.5 molar equivalentsEnsures complete conversion of the starting material[6][7].
Solvent Anhydrous MethanolServes as both solvent and reagent source, should be dry.
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents moisture from entering the reaction.
Step 4: Reduction of 2-Amino-6-methoxy-3-nitropyridine

Question 4: After my SnCl₂/HCl reduction, I am observing several colored byproducts in my crude product. What are these and how can I avoid them?

Answer: The reduction of aromatic nitro groups can be complex, and incomplete reduction can lead to the formation of various intermediates that can dimerize to form colored impurities.

  • Common Impurities & Byproducts:

    • Nitroso Intermediate (2-Amino-6-methoxy-3-nitrosopyridine): A product of incomplete reduction.

    • Hydroxylamine Intermediate (2-Amino-3-hydroxylamino-6-methoxypyridine): Another product of incomplete reduction.

    • Azoxy Compound: Formed by the condensation of the nitroso and hydroxylamine intermediates[1][7][8][9]. These are often yellow or orange compounds.

    • Azo Compound: Further reduction of the azoxy compound can yield an azo compound.

    • Hydrazine Derivative: Can also be formed as a byproduct of the reduction process[1].

  • Troubleshooting & Root Cause Analysis:

    • Insufficient Reducing Agent: A sufficient molar excess of stannous chloride is required for the complete reduction of the nitro group to the amine.

    • Inadequate Acidity: The reduction with SnCl₂ is typically carried out in concentrated hydrochloric acid. The acidic medium is crucial for the reaction mechanism[10][11].

    • Reaction Temperature and Time: The reaction may require gentle heating (e.g., 35-40°C) and sufficient time to ensure complete conversion[7]. Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

    • Work-up Procedure: After the reduction, the product is often present as a tin complex. Proper basification (e.g., with aqueous NaOH or NH₄OH) is necessary to precipitate the tin salts and liberate the free amine[12]. Incomplete removal of tin salts can complicate purification.

Reduction_Byproducts A R-NO₂ (Nitro) B R-NO (Nitroso) A->B Reduction C R-NHOH (Hydroxylamine) B->C Reduction E R-N(O)=N-R (Azoxy Compound) B->E Condensation D R-NH₂ (Amine - Desired) C->D Reduction C->E Condensation

Caption: Formation of azoxy byproducts from incomplete reduction of nitro compounds.

Step 5: Chlorination of 2,3-Diamino-6-methoxypyridine

Question 5: The final chlorination step is giving me a mixture of isomers. How can I achieve selective chlorination at the 3-position?

Answer: The two amino groups in 2,3-diamino-6-methoxypyridine are strongly activating and ortho-, para-directing, making regioselective chlorination challenging.

  • Common Impurities & Byproducts:

    • 5-Chloro Isomer (2-Amino-5-chloro-6-methoxypyridine): The 5-position is also activated by the 2-amino and 6-methoxy groups.

    • Dichlorinated Products: Over-chlorination can lead to the introduction of two chlorine atoms.

    • N-Chlorinated Products: The amino groups themselves can be chlorinated, especially under certain conditions.

    • Oxidation Products: Strong chlorinating agents can lead to oxidation of the starting material.

  • Troubleshooting & Root Cause Analysis:

    • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a milder and often more selective chlorinating agent for activated aromatic rings compared to chlorine gas.

    • Reaction Conditions: The regioselectivity of electrophilic substitution on aminopyridines can be highly dependent on the solvent and temperature. Running the reaction at a lower temperature may improve selectivity.

    • Protecting Groups: A potential strategy to improve regioselectivity is to temporarily protect one of the amino groups. This would alter the directing effects and could favor chlorination at the desired position.

III. Analytical Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol is a general guideline for analyzing the purity of intermediates and the final product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

Protocol 2: GC-MS for Impurity Identification

GC-MS is a powerful tool for identifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 100°C (hold for 2 min)

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 10 min

  • Carrier Gas: Helium

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-550

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate. Silylation may be required for non-volatile impurities.

IV. References

  • US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. --INVALID-LINK--

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. --INVALID-LINK--

  • Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation - Green Chemistry (RSC Publishing). --INVALID-LINK--

  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC - NIH. --INVALID-LINK--

  • (PDF) One-pot selective synthesis of azoxy compounds and imines via the photoredox reaction of nitroaromatic compounds and amines in water - ResearchGate. --INVALID-LINK--

  • US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. --INVALID-LINK--

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. --INVALID-LINK--

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. --INVALID-LINK--

  • N-Chlorosuccinimide - Wikipedia. --INVALID-LINK--

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. --INVALID-LINK--

  • Chlorination - Common Conditions. Organic Chemistry Data. --INVALID-LINK--

  • (PDF) Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - ResearchGate. --INVALID-LINK--

  • US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents. --INVALID-LINK--

  • US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents. --INVALID-LINK--

  • Synthesis of 2-amino-3-nitro-6-chloro-pyridine - PrepChem.com. --INVALID-LINK--

  • Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. --INVALID-LINK--

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks - OSTI.GOV. --INVALID-LINK--

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF - ResearchGate. --INVALID-LINK--

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. --INVALID-LINK--

  • 2-Amino-6-methoxypyridine | C6H8N2O | CID 580053 - PubChem. --INVALID-LINK--

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - MDPI. --INVALID-LINK--

  • --INVALID-LINK--. --INVALID-LINK--

  • 2-Amino-6-methoxypyridine | C6H8N2O | CID 580053 - PubChem - NIH. --INVALID-LINK--

  • Extraction Issue with SnCl2/MeOH Reduction of Benzyl Azide : r/Chempros - Reddit. --INVALID-LINK--

  • 1-(2,5-Dichloropyrimidin-4-yl)-4-methoxyindole | C13H9Cl2N3O | CID - PubChem. --INVALID-LINK--

  • SnCl2-catalyzed selective atom economic imino Diels-Alder reaction: synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines. | Sigma-Aldrich. --INVALID-LINK--

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine - ECHEMI. --INVALID-LINK--

  • Deaminative chlorination of aminoheterocycles - PMC - NIH. --INVALID-LINK--

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - ResearchGate. --INVALID-LINK--

  • The formation of disinfection by-products from the chlorination and chloramination of amides | Request PDF - ResearchGate. --INVALID-LINK--

  • CAS No : 16013-85-7 | Product Name : 2,6-Dichloro-3-nitropyridine | Pharmaffiliates. --INVALID-LINK--

  • Reaction to demonstrate reduction of aromatic nitro groups using Sn and conc. HCl(aq) : r/chemhelp - Reddit. --INVALID-LINK--

  • 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem. --INVALID-LINK--

  • Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE - Vedantu. --INVALID-LINK--

  • 2,6-Dichloro-3-nitropyridine technical grade, 92 16013-85-7 - Sigma-Aldrich. --INVALID-LINK--

  • Disinfection Byproducts in Chlorinated Drinking Water - Sci Forschen. --INVALID-LINK--

References

Troubleshooting low conversion rates in coupling reactions with 2-Amino-3-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Amino-3-chloro-6-methoxypyridine in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this specific substrate. Our approach is rooted in mechanistic principles to help you diagnose and resolve issues leading to low conversion rates.

The Challenge: Understanding the Substrate

This compound is a challenging substrate for palladium-catalyzed cross-coupling reactions due to a combination of electronic and steric factors:

  • Catalyst Inhibition : The pyridine nitrogen and the C2-amino group are Lewis basic and can coordinate to the palladium catalyst, acting as inhibitors and reducing its catalytic activity.[1]

  • Low Reactivity of the C-Cl Bond : Aryl chlorides are significantly less reactive than the corresponding bromides or iodides. The oxidative addition of the C-Cl bond to the Pd(0) center is often slow and rate-limiting, requiring highly active catalyst systems.[1][2]

  • Steric Hindrance : The substituents flanking the chlorine atom (amino and the pyridine nitrogen) can create steric hindrance, further impeding the approach of the bulky palladium catalyst.

  • Electronic Effects : The electron-donating nature of the amino and methoxy groups increases the electron density of the pyridine ring, which can disfavor the oxidative addition step.[3]

This guide provides a systematic approach to overcoming these challenges.

Part 1: General Troubleshooting & FAQs

This section addresses broad issues applicable to all coupling reaction types with this compound.

Q1: My reaction shows no or very low conversion. Where do I start?

A1: Low conversion is the most common issue. A systematic check of your reaction parameters is the first step. Failures often originate from an insufficiently active catalyst system or compromised reaction conditions.

Initial Troubleshooting Workflow:

Troubleshooting_Workflow start Low / No Conversion reagents 1. Verify Reagent & Solvent Quality (Purity, Anhydrous, Degassed) start->reagents atmosphere 2. Confirm Inert Atmosphere (Proper Degassing, Positive Pressure) reagents->atmosphere Reagents OK catalyst 3. Evaluate Catalyst System (Is the ligand appropriate for a C-Cl bond? Is the Pd source active?) atmosphere->catalyst Atmosphere OK conditions 4. Re-evaluate Reaction Conditions (Temperature, Concentration, Time) catalyst->conditions Catalyst OK success Problem Solved conditions->success Optimization Successful

Caption: Initial troubleshooting workflow for low conversion.

  • Reagent and Solvent Integrity : Ensure all reagents are pure. Solvents must be anhydrous and thoroughly degassed. Oxygen and water are detrimental as they can oxidize and deactivate the Pd(0) catalyst.[2][4] Use freshly opened solvents or those purified by a solvent system.

  • Inert Atmosphere : Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[4] Ensure your reaction flask is properly evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times.[5] A robust degassing method like freeze-pump-thaw for the solvent is recommended.[6]

  • Catalyst System : The choice of palladium source and, critically, the ligand is paramount for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[1] You must use a system known for activating aryl chlorides.

Q2: I'm observing significant formation of 2-Amino-6-methoxypyridine (hydrodehalogenation). How can I prevent this?

A2: Hydrodehalogenation (or dehalogenation) is a common side reaction where the chlorine atom is replaced by a hydrogen.[2] This occurs when the catalytic cycle is intercepted by a hydride source before the desired coupling partner can react.

Causes and Solutions for Hydrodehalogenation:

Cause Recommended Solution
Hydride Source Solvents (like alcohols), amines, or water can act as hydride donors. Ensure solvents are anhydrous.[1][6]
Slow Reductive Elimination If the desired coupling is slow, side reactions become more competitive. Use a more active catalyst/ligand system to accelerate the productive catalytic cycle.

| Base Choice | Some bases or their impurities can contribute to this pathway. Ensure the base is pure and anhydrous.[2] |

Q3: My boronic acid/ester (for Suzuki) or alkyne (for Sonogashira) is decomposing.

A3: This points to side reactions like protodeborylation (for Suzuki) or homocoupling.

  • Protodeborylation (Suzuki) : The replacement of the boronic acid group with a hydrogen. This is often promoted by excess water or certain bases.[7]

    • Solution : Use anhydrous conditions and consider using more stable boronic esters (e.g., pinacol esters).[6] A weaker base might also be beneficial if compatible with the reaction.[6][7]

  • Homocoupling (Glaser/Hay Coupling for Sonogashira) : The dimerization of the terminal alkyne. This is typically a copper-catalyzed process promoted by oxygen.

    • Solution : Rigorously exclude oxygen from the reaction. If using a copper co-catalyst, ensure conditions do not favor this pathway. Consider running the reaction under copper-free conditions if possible.[8]

Part 2: Specific Troubleshooting for Coupling Types

Guide 1: Suzuki-Miyaura Coupling

The Suzuki reaction is often the first choice for C-C bond formation. With this compound, the main hurdle is the oxidative addition step.

Q: What is the best catalyst, ligand, and base combination for the Suzuki coupling of this substrate?

A: There is no single "best" combination, as the optimal choice depends on the specific boronic acid partner. However, a highly active system is non-negotiable. Standard conditions often fail.[1][9]

Recommended Catalyst Systems for Challenging Chloropyridines:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, effective Pd(0) and Pd(II) precatalysts. Pd(OAc)₂ requires in situ reduction.[1]
Ligand Bulky, Electron-Rich Biarylphosphines (e.g., SPhos, XPhos, RuPhos)These ligands are essential. Their steric bulk and electron-donating ability promote the difficult oxidative addition of the C-Cl bond to the palladium center and facilitate the reductive elimination step.[1][6]
Base K₃PO₄ (Potassium Phosphate) or Cs₂CO₃Moderately strong inorganic bases are often effective and well-tolerated.[1] The choice may require screening.[1]
Solvent Anhydrous 1,4-Dioxane, Toluene, or THFAprotic solvents are generally preferred. A small amount of water can sometimes be beneficial but should be carefully controlled.[1]

Experimental Protocol: Optimized Suzuki Coupling

This protocol is adapted from successful procedures for coupling challenging amino-chloro-heterocycles.[1]

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.5–2.0 equiv.), and K₃PO₄ (2.0–3.0 equiv.).

  • Inerting : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Loading : Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition : Add degassed, anhydrous 1,4-dioxane via syringe.

  • Reaction : Heat the mixture to 80–110 °C with vigorous stirring.

  • Monitoring : Monitor reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel.

Guide 2: Buchwald-Hartwig Amination

For C-N bond formation, the Buchwald-Hartwig amination is the premier method. The challenges are similar to the Suzuki coupling but with the added complexity of the amine coupling partner.

Q: I am attempting to couple a secondary amine but see low conversion and significant hydrodehalogenation. What should I change?

A: This is a classic problem for difficult C-Cl aminations. The solution lies in using a state-of-the-art catalyst system and a strong, non-nucleophilic base.

Buchwald-Hartwig Catalytic Cycle & Troubleshooting Points:

Buchwald_Hartwig_Cycle cluster_legend Troubleshooting Focus Pd0 Pd(0)L_n OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-Cl) [Slow Step! Use bulky, electron-rich ligand] Amide_Complex Palladium Amide Complex OA_Complex->Amide_Complex Amine Coordination & Deprotonation [Use strong, non-nucleophilic base (e.g., NaOtBu)] Amide_Complex:s->Pd0:w Product Ar-NR₂ Amide_Complex->Product Reductive Elimination Dehalogenation Hydrodehalogenation (Side Reaction) Amide_Complex->Dehalogenation β-Hydride Elimination or reaction with H-source L1 Ligand Choice B1 Base Selection S1 Side Reaction

Caption: Key intervention points in the Buchwald-Hartwig cycle.

Recommended Catalyst Systems for Buchwald-Hartwig Amination:

Component Recommendation Rationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Palladacycle Precatalysts (e.g., G3/G4) Palladacycle precatalysts can form the active Pd(0) species more cleanly and efficiently.[2]
Ligand Sterically Hindered Biarylphosphines (e.g., RuPhos, BrettPhos) or Ferrocene-based Ligands (e.g., Josiphos) These advanced ligands are specifically designed to accelerate the oxidative addition of aryl chlorides and are essential for success.[2]
Base Sodium tert-butoxide (NaOtBu) or LiHMDS A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile.[2][10] NaOtBu is the most common and effective choice.[2]

| Solvent | Anhydrous Toluene or 1,4-Dioxane | These are standard solvents for this reaction. Ensure they are rigorously dried and degassed.[2] |

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • Setup (Glovebox Recommended) : In a glovebox or under a strong flow of inert gas, add the palladium source (1-2 mol%), ligand (2-4 mol%), and NaOtBu (1.5–2.5 equiv.) to a dry Schlenk tube.

  • Catalyst Activation : Add anhydrous, degassed toluene and stir for a few minutes to form the active catalyst.

  • Reagent Addition : Add this compound (1.0 equiv.) and the coupling amine (1.2–1.5 equiv.).

  • Reaction : Seal the vessel and heat to 80–110 °C.

  • Monitoring & Work-up : Follow steps 6-8 from the Suzuki protocol.

Guide 3: Sonogashira Coupling

The Sonogashira coupling is a reliable method for installing alkyne functionalities. The classic protocol involves a palladium catalyst and a copper(I) co-catalyst.

Q: My Sonogashira reaction is sluggish and gives a complex mixture of byproducts. What's wrong?

A: Sluggishness is likely due to inefficient catalytic turnover, while byproducts often stem from oxygen contamination (leading to alkyne homocoupling). For a substrate like this, optimizing all components is key.

Recommended Conditions for Sonogashira Coupling of Amino-halopyridines:

A study on the Sonogashira coupling of 2-amino-3-bromopyridines provides an excellent starting point.[11] While our substrate has a chloro-group, the principles are transferable, though more forcing conditions may be needed.

ComponentRecommendationRationale
Palladium Source Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂These have been shown to be effective for similar substrates.[8][11]
Ligand PPh₃ (Triphenylphosphine)While less bulky than ligands for Suzuki/Buchwald, PPh₃ is often sufficient for the Sonogashira catalytic cycle.
Co-catalyst CuI (Copper(I) Iodide)CuI is the classic co-catalyst that facilitates the transmetalation step with the alkyne.[12]
Base Et₃N (Triethylamine)A liquid amine base often serves as both the base and a solvent component.[11]
Solvent DMF or Et₃NAnhydrous polar aprotic solvents are typical.

Experimental Protocol: Optimized Sonogashira Coupling

This protocol is adapted from a reported procedure for 2-amino-3-bromopyridines.[11]

  • Setup : To a Schlenk tube, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Inerting : Evacuate and backfill with argon or nitrogen three times.

  • Solvent/Base Addition : Add anhydrous DMF and Et₃N via syringe.

  • Reaction : Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up & Purification : Follow steps 7-8 from the Suzuki protocol.

References

Technical Support Center: Optimizing Suzuki Coupling of 2-Amino-3-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Amino-3-chloro-6-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The substrate presents a unique set of challenges due to its electronic properties as an electron-rich chloro-heterocycle and the potential for catalyst inhibition by the bidentate-like chelation of the amino and pyridine nitrogen atoms.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your experimental success.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the Suzuki coupling of this compound. The diagnostic approach is structured to help you identify the root cause of a problem and implement a targeted solution.

Question 1: My reaction shows low to no conversion of the starting material. What are the primary causes and how can I fix it?

Answer: Failure to observe product formation is a frequent yet solvable issue, typically pointing to a problem with the catalytic cycle's initiation or turnover. The primary culprits for this substrate are an insufficiently active catalyst system for the C-Cl bond and/or inhibition of the palladium center.[1][2]

Systematic Troubleshooting Steps:

  • Evaluate the Catalyst System: The oxidative addition of a palladium(0) species to the C-Cl bond of your substrate is the rate-limiting step and is notoriously difficult for electron-rich chlorides.[4][5]

    • Problem: Your catalyst is not active enough. Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) may be ineffective for this challenging substrate.[2][4]

    • Solution: Employ a more active, state-of-the-art catalyst system. Use a palladium(0) precursor like Pd₂(dba)₃ or Pd(OAc)₂ (which is reduced in situ) paired with a highly electron-rich and sterically bulky phosphine ligand. Buchwald ligands such as SPhos, XPhos, or RuPhos are specifically designed to accelerate the oxidative addition of aryl chlorides.[1][4] Alternatively, consider using commercially available, air-stable palladium pre-catalysts (e.g., SPhos G3 Palladacycle) which generate the active LPd(0) species under mild conditions.[1][6]

  • Assess Catalyst Inhibition: The 2-amino-pyridine moiety is a classic "chelating" ligand for palladium. Both the pyridine nitrogen and the amino group's lone pair can coordinate to the palladium center, effectively sequestering it from the catalytic cycle and leading to deactivation.[1][3]

    • Problem: Your catalyst is being inhibited by the starting material or product.

    • Solution: The use of sterically demanding ligands, as mentioned above, serves a dual purpose. Their bulk can disfavor the binding of the aminopyridine to the metal center, keeping the catalyst active and available for the cross-coupling cycle. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition, though ligand optimization is the preferred approach.[1]

  • Check the Base and Solvent System: The base is not merely a spectator; it is required to activate the boronic acid for the transmetalation step.[7][8]

    • Problem: The chosen base is too weak or has poor solubility.

    • Solution: For challenging aryl chlorides, weaker bases like Na₂CO₃ are often insufficient. Switch to a stronger base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][4] Ensure the base is finely ground to maximize its surface area and reactivity. While many Suzuki reactions are run under anhydrous conditions, couplings involving K₃PO₄ can benefit from the addition of a small, controlled amount of water (e.g., 1-5 equivalents), which can aid in base solubility and facilitate the formation of the active boronate species.[4][9]

  • Verify Reaction Conditions:

    • Problem: The reaction temperature is too low, or the system has been compromised by oxygen.

    • Solution: Aryl chlorides require more thermal energy to react. Ensure your reaction temperature is sufficiently high, typically in the range of 80–110 °C.[4] Furthermore, the active Pd(0) catalyst is highly sensitive to atmospheric oxygen.[4] Your solvent and reaction vessel must be rigorously degassed. This is best achieved by three consecutive freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before use.[4]

Question 2: My reaction works, but is plagued by side products like homocoupling, dehalogenation, and protodeboronation. How can I minimize these?

Answer: The formation of byproducts competes with your desired transformation, reducing yield and complicating purification. Each common side reaction has a distinct cause that can be addressed by modifying the reaction conditions.

  • Protodeboronation: This is the undesired reaction of the boronic acid with a proton source (often water) to yield the corresponding arene, consuming your coupling partner.[1]

    • How to Minimize:

      • Use Boronic Esters: Switch from the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate. These are significantly more resistant to hydrolysis.[1][5]

      • Control Water Content: While a small amount of water can be beneficial with certain bases, excess water will promote protodeboronation. If using a boronic acid, run the reaction under strictly anhydrous conditions or with a minimal, optimized amount of water.

      • Base Choice: A milder base, if compatible with the C-Cl activation, may reduce the rate of this side reaction.[1]

  • Dehalogenation: This involves the replacement of the chlorine atom on your starting material with a hydrogen atom, yielding 2-Amino-6-methoxypyridine.

    • How to Minimize:

      • Ensure Inert Atmosphere: This side reaction can be facilitated by palladium hydride species, which can form from various sources.[2] Maintain a strict inert atmosphere to prevent oxidative degradation pathways that can lead to these species.

      • Solvent Choice: Avoid solvents that can act as hydride donors, such as certain alcohols, especially at high temperatures.[1]

      • Optimize Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can increase the likelihood of undesired side reactions.[1]

  • Homocoupling (Glaser-type): This is the self-coupling of your boronic acid to form a biaryl byproduct.[2]

    • How to Minimize:

      • Rigorous Degassing: This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium redox cycle.[2] Thoroughly degassing the reaction mixture is the most effective way to prevent homocoupling.

      • Use a Pd(0) Source: Using a direct Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) precatalysts that require in situ reduction, as incomplete reduction can sometimes lead to species that promote homocoupling.[2]

Visual Troubleshooting Workflow

G cluster_sm_consumed SM Consumed, No Product cluster_sm_not_consumed SM Not Consumed start Low or No Yield Observed check_sm Is Starting Material (SM) Consumed? (Check by LC-MS/TLC) start->check_sm decomp Product Decomposition? check_sm->decomp Yes catalyst_inactive Inactive Catalyst System check_sm->catalyst_inactive No decomp_yes Lower Temperature Shorten Reaction Time decomp->decomp_yes Yes decomp_no Complex Mixture? Re-evaluate Purification decomp->decomp_no No inhibition Catalyst Inhibition catalyst_inactive->inhibition conditions Suboptimal Conditions catalyst_inactive->conditions solution_catalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Use Pd(0) Pre-catalyst catalyst_inactive->solution_catalyst solution_inhibition Increase Catalyst Loading (3-5%) Use Bulky Ligand to Block Chelation inhibition->solution_inhibition solution_conditions Increase Temperature (80-110°C) Switch to Stronger Base (K3PO4) Ensure Rigorous Degassing conditions->solution_conditions

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal catalyst and ligand to start with? The C-Cl bond is strong, and the aminopyridine scaffold is challenging.[4] Therefore, your success hinges on selecting a highly active catalyst. Do not start with older, less active systems. A combination of Pd₂(dba)₃ (1-2 mol%) as the palladium source and a bulky, electron-rich biaryl phosphine ligand like SPhos (2-4 mol%) is an excellent and robust starting point for this specific substrate.[2] These ligands create a sterically hindered and electron-rich palladium center that greatly accelerates the difficult oxidative addition step.[4]

Q2: What is the best base and solvent combination for initial screening? The interplay between base and solvent is critical.[10] A reliable starting point is K₃PO₄ (2.0 equivalents) as the base in 1,4-dioxane .[2] This combination is widely successful for difficult couplings. If solubility is an issue, a mixture of toluene and water or DMF and water could be explored, but be mindful of the increased risk of protodeboronation in highly aqueous systems.[10][11]

Q3: How critical is degassing, and what is the best method? It is absolutely critical. The active Pd(0) catalyst will be rapidly oxidized to inactive Pd(II) by oxygen, killing your reaction.[4] For small-scale lab reactions, the most thorough method is freeze-pump-thaw . This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing. Repeating this cycle three times is standard practice. A simpler but often effective method is to sparge the solvent with a stream of inert gas (argon or nitrogen) via a needle below the liquid surface for 20-30 minutes. Always ensure the reaction is set up and runs under a positive pressure of an inert gas.

Q4: Should I use a boronic acid or a boronic ester? While boronic acids are more common, they are prone to side reactions, especially protodeboronation and trimerization to form boroxines.[1][6] For valuable or sensitive coupling partners, it is highly recommended to use a boronic pinacol ester (Bpin) . They are generally bench-stable, crystalline solids that are easier to purify and are more resistant to premature degradation under reaction conditions, often leading to more reproducible results and higher yields.[1]

Q5: How can I effectively monitor the reaction's progress? The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][12]

  • TLC: Provides a quick, qualitative assessment. Spot the reaction mixture alongside your starting materials on a silica plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot indicates progress.[12]

  • LC-MS: Offers a more definitive analysis, confirming the consumption of starting materials and the formation of a product with the correct mass-to-charge ratio. This is the preferred method for unambiguous monitoring.[13]

Section 3: Optimized Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of temperature, time, and reagent stoichiometry may be required for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or ester (1.5 eq.)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 eq.)

  • Anhydrous 1,4-dioxane (degassed)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the finely ground K₃PO₄.[2]

  • Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[4]

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd₂(dba)₃ and SPhos ligand.[2]

  • Solvent Addition: Add the required volume of degassed, anhydrous 1,4-dioxane via syringe.[2]

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.[2]

  • Monitoring: After 2-4 hours, take a small aliquot (under inert atmosphere if possible), quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to check for the conversion of the starting material.[2] Continue heating until the starting material is consumed (typically 8-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and then with brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.[14]

Section 4: Summary of Recommended Reaction Parameters

ParameterRecommended Starting PointRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Provides the active Pd(0) species. Pre-catalysts (e.g., G3-SPhos) are also excellent choices.[1]
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands are essential for activating the C-Cl bond and preventing catalyst inhibition.[1][4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, inorganic bases are required for efficient transmetalation with less reactive chlorides.[2][4]
Solvent 1,4-Dioxane or Toluene (degassed)Anhydrous, aprotic solvents are generally preferred. Ensure rigorous degassing to prevent catalyst oxidation.[2][4]
Boron Source Arylboronic Pinacol Ester (1.2-1.5 eq.)More stable towards protodeboronation than boronic acids, leading to higher reproducibility.[1][5]
Temperature 80 - 110 °CHigher temperatures are necessary to overcome the activation barrier for C-Cl oxidative addition.[4]

Section 5: Visualized Mechanisms and Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst pd2_complex L-Pd(II)-R1-X (trans-complex) pd0->pd2_complex Oxidative Addition [14] pd2_trans L-Pd(II)-R1-OR' pd2_complex->pd2_trans Metathesis w/ Base [14] pd2_final L-Pd(II)-R1-R2 pd2_trans->pd2_final Transmetalation [14] pd2_final->pd0 Reductive Elimination [14] product R1-R2 (Coupled Product) pd2_final->product aryl_halide R1-Cl (Aminopyridine) aryl_halide->pd2_complex boronic_species R2-B(OH)2 (Boronic Acid) boronate [R2-B(OH)3]⁻ Activated Boronate boronic_species->boronate base Base (e.g., K3PO4) base->boronic_species boronate->pd2_final

Caption: Generalized Suzuki-Miyaura catalytic cycle.[8]

Section 6: References

  • 2-Aminopyridine functionalized cellulose based Pd nanoparticles: An efficient and ecofriendly catalyst for the Suzuki cross-coupling reaction. Hep Journals. 15

  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem. 1

  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem. 2

  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Benchchem. 3

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library Open Collections. 13

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. 16

  • SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Advion. 12

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. 17

  • A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem. 18

  • Suzuki Coupling. Organic Chemistry Portal. 19

  • Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine. Benchchem. 4

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. 20

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. 21

  • Suzuki reaction. Wikipedia. 8

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 14

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. 5

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. 22

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. 11

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. 23

  • How can I solve my problem with Suzuki coupling? ResearchGate. 24

  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. 9

  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. 6

References

Preventing side reactions during the functionalization of 2-Amino-3-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Amino-3-chloro-6-methoxypyridine. This document is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. We will address common challenges and side reactions encountered during its functionalization, providing expert insights, troubleshooting strategies, and validated protocols to ensure the success of your experiments.

Understanding the Reactivity Profile

This compound is a trifunctional molecule with a distinct reactivity profile. The pyridine core is electron-deficient, influencing the reactivity of its substituents. The primary challenges in its functionalization revolve around achieving regioselectivity and chemoselectivity, given the multiple reactive sites:

  • C3-Chloro Group: The primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, its reactivity is lower than corresponding bromo or iodo analogs, often requiring more forcing conditions which can lead to side reactions.[1][2]

  • C2-Amino Group: A potent nucleophile and a potential coordinating ligand for metal catalysts. Its presence is a double-edged sword: it can direct ortho-metalation but also poison catalysts by forming stable chelates.[3]

  • Pyridine Nitrogen: A Lewis basic site that can participate in reactions, particularly under acidic conditions or with certain electrophiles.

  • C6-Methoxy Group: Generally stable, but can be susceptible to hydrolysis under harsh acidic or basic conditions.[4]

This guide will address the most pressing questions regarding the control of these reactive centers to prevent unwanted side reactions.

Diagram: Reactivity Hotspots and Common Side Reactions

Caption: Key reactive sites and potential side reactions.

Frequently Asked Questions & Troubleshooting

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the most common methods for functionalizing the C3 position. However, several pitfalls can lead to low yields and complex product mixtures.

Q1: My Suzuki-Miyaura reaction at the C3-Cl position is inefficient, and I'm observing significant dehalogenation. What are the causes and solutions?

This is a frequent issue stemming from the lower reactivity of the C-Cl bond compared to C-Br or C-I.[1] The rate-limiting step is often the oxidative addition to the Pd(0) complex. If this step is slow, competing side reactions like dehalogenation can dominate.[5][6]

Probable Causes & Solutions:

  • Insufficiently Active Catalyst: The energy barrier for C-Cl bond activation is high. Standard catalysts may not be effective.

    • Solution: Employ modern, highly active catalyst systems. Pre-catalysts (e.g., G3 or G4 palladacycles) are often superior to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1][7] Ligands with high electron density and steric bulk, such as RuPhos and BrettPhos , are specifically designed to facilitate the oxidative addition of aryl chlorides.[3][8]

  • Inappropriate Base Selection: Strong bases can sometimes promote dehalogenation. The choice of base is critical and often substrate-dependent.

    • Solution: Screen a panel of bases. While strong bases like NaOtBu are common, milder inorganic bases like K₂CO₃ or K₃PO₄ can sometimes suppress dehalogenation, although they may require higher temperatures.[9] The use of potassium acetate (KOAc) is known to be crucial in Miyaura borylation reactions to prevent competing Suzuki coupling.[10]

  • Catalyst Inhibition by the Amino Group: The adjacent C2-amino group can form a stable five-membered chelate with the palladium center after oxidative addition, hindering subsequent steps in the catalytic cycle.[3]

    • Solution: Protect the amino group. This is one of the most effective strategies to prevent catalyst inhibition and improve yields. (See Section 2 for details on protecting groups).

Issue Probable Cause Recommended Solution Reference
Low Conversion Inactive catalyst system for C-Cl bond activation.Use a palladium pre-catalyst (G3/G4) with a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos).[1][3][8]
Dehalogenation Slow oxidative addition; inappropriate base.Optimize catalyst/ligand; screen milder bases (K₂CO₃, K₃PO₄); ensure strictly anhydrous conditions.[5][6]
Reaction Stalls Catalyst inhibition by C2-amino group chelation.Protect the C2-amino group prior to the coupling reaction (e.g., with a Boc group).[3][11]
Q2: I'm performing a Buchwald-Hartwig amination. Besides low conversion, I'm getting intractable mixtures. How can I improve this reaction?

The challenges are similar to the Suzuki coupling, with the added complexity that both the starting material and the product are amines that can interact with the catalyst. The C2-amino group is a primary culprit for catalyst inhibition.[3]

Troubleshooting Steps:

  • Protect the C2-Amino Group: This is the most critical step. Protecting the amine prevents it from acting as a bidentate ligand, freeing the palladium center to perform the desired C-N coupling at the C3 position.

  • Use a Pre-catalyst: Buchwald-Hartwig pre-catalysts are designed for stability and efficient generation of the active catalytic species.[1][7]

  • Base and Solvent Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[7] Ensure the base is anhydrous and high purity, as traces of hydroxide can cause side reactions.[1] Solvents like toluene, dioxane, or CPME are commonly used; ensure they are scrupulously dried.[1]

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can help drive the reaction to completion.[1]

Section 2: Protecting Group Strategies

As highlighted, protecting the C2-amino group is often essential for successful cross-coupling. The ideal protecting group should be easy to install, stable to the reaction conditions, and easy to remove without affecting other functional groups.

Q3: What is the best protecting group for the 2-amino group, and what are the standard protocols?

The tert-butyloxycarbonyl (Boc) group is arguably the most suitable choice for this substrate. It is stable to the basic conditions of most cross-coupling reactions but is readily cleaved under mild acidic conditions, which are unlikely to affect the methoxypyridine core.

Protecting Group Protection Conditions Deprotection Conditions Stability Profile
Boc (Boc)₂O, base (e.g., NEt₃, DMAP), in CH₂Cl₂ or THFTrifluoroacetic acid (TFA) in CH₂Cl₂; or HCl in dioxane/MeOH.Stable to base, hydrogenolysis. Labile to strong acid.
Cbz Benzyl chloroformate, base (e.g., NaHCO₃)H₂, Pd/C (Hydrogenolysis)Stable to acid, base. Labile to hydrogenolysis.

Given that many cross-coupling products may have other reducible functional groups, the acid-lability of the Boc group makes it more versatile than the Cbz group for this specific application.[12][13]

Protocol: Boc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (NEt₃, 1.5 eq.), followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in the same solvent.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected compound by column chromatography on silica gel.

Diagram: Protected Cross-Coupling Workflow

G start 2-Amino-3-chloro- 6-methoxypyridine protect Step 1: Boc Protection (Boc)2O, Base start->protect couple Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) protect->couple deprotect Step 3: Deprotection TFA or HCl couple->deprotect product Final Functionalized Product deprotect->product

References

Impact of base and solvent choice on the reactivity of 2-Amino-3-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-chloro-6-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile building block. Here, we dissect the critical role of base and solvent selection in dictating reaction outcomes, offering explanations grounded in mechanistic principles and practical experience.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses specific issues that may arise during the chemical modification of this compound, providing a logical workflow for diagnosing and resolving these problems.

Issue 1: Low Yield in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination on this compound with a primary amine, but I am observing low conversion to the desired product. What are the likely causes and how can I optimize the reaction?

Answer: Low conversion in the Buchwald-Hartwig amination of chloropyridines is a common challenge, as the C-Cl bond is less reactive than corresponding C-Br or C-I bonds.[1] The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step.[1] Several factors related to your choice of base and solvent could be contributing to this issue.

Causality and Optimization Strategy:

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Sodium tert-butoxide (NaOtBu): This is often the most effective base for these transformations, providing sufficient basicity to drive the reaction forward.[1]

    • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): If your substrate is sensitive to strong bases, you might consider these alternatives. However, their use often necessitates a more active catalyst system, higher temperatures, and longer reaction times to achieve comparable yields.[1]

  • Solvent Polarity and Coordination: The solvent plays a multifaceted role in stabilizing the catalytic species and influencing reaction rates.

    • Aprotic, Non-polar Solvents (e.g., Toluene, Dioxane): These are the standard solvents for Buchwald-Hartwig reactions.[1] They are effective at solubilizing the reactants and catalyst without strongly coordinating to the palladium center, which could inhibit its activity.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): While these solvents can aid in dissolving certain substrates, they can also coordinate to the palladium catalyst, potentially reducing its reactivity. Use with caution and consider screening them if standard solvents fail.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Buchwald-Hartwig Yield start Low Conversion Observed check_base Is the base strong enough? (e.g., NaOtBu) start->check_base switch_base Action: Switch to NaOtBu or a stronger base. check_base->switch_base No check_solvent Is the solvent appropriate? (Toluene, Dioxane) check_base->check_solvent Yes switch_base->check_solvent change_solvent Action: Switch to a non-coordinating aprotic solvent. check_solvent->change_solvent No check_catalyst Is the catalyst/ligand optimal for C-Cl activation? check_solvent->check_catalyst Yes change_solvent->check_catalyst optimize_catalyst Action: Increase catalyst loading or switch to a more active ligand (e.g., biarylphosphine ligands). check_catalyst->optimize_catalyst No success Improved Yield check_catalyst->success Yes optimize_catalyst->success

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Issue 2: Competing SNAr vs. Desired Cross-Coupling

Question: I am attempting a Sonogashira coupling at the C-3 position of this compound, but I am observing a significant amount of a side product that appears to be from a nucleophilic aromatic substitution (SNAr) reaction with my amine base. How can I favor the desired C-C bond formation?

Answer: This is a classic example of competing reaction pathways. The electron-withdrawing nature of the pyridine nitrogen activates the C-2 and C-4 positions towards nucleophilic attack, and to a lesser extent, the C-6 position. Your amine base, often a necessary component in the Sonogashira reaction, can also act as a nucleophile, leading to the observed SNAr side product.

Mechanistic Considerations and Strategic Adjustments:

  • Base Basicity vs. Nucleophilicity: The key is to select a base that is sufficiently strong to deprotonate the terminal alkyne but is sterically hindered enough to be a poor nucleophile.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common choices for Sonogashira couplings as they are reasonably strong bases with significant steric bulk, which disfavors their direct attack on the pyridine ring.[2]

    • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): In some cases, switching to an inorganic base can completely eliminate the SNAr side reaction. However, this may require adjustments to the solvent system to ensure adequate solubility.

  • Solvent Choice: The solvent can influence the relative rates of the two competing reactions.

    • Polar Protic Solvents (e.g., alcohols): These solvents can solvate and stabilize the charged intermediates in the SNAr pathway, potentially increasing the rate of this undesired reaction.[3][4]

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents are generally preferred for Sonogashira reactions.[5] They can help to dissolve the reactants and catalysts without promoting the SNAr pathway as strongly as protic solvents.

Comparative Data on Base Selection:

BaseNucleophilicityBasicity (pKa of conjugate acid)Typical Outcome in Sonogashira
DiethylamineHigh~11High risk of SNAr
TriethylamineLow (Sterically Hindered)~10.7Good choice, balances basicity and low nucleophilicity
DIPEAVery Low (Sterically Hindered)~11Excellent choice to minimize SNAr
K₂CO₃Low~10.3 (second pKa)Effective, but may require phase-transfer catalyst or polar solvent

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and reactivity of this compound.

Q1: Which nitrogen atom on this compound is more basic?

A1: The endocyclic pyridine nitrogen is generally more basic than the exocyclic amino group. The pKa of the conjugate acid of 2-aminopyridine is approximately 6.86.[6][7] The lone pair on the exocyclic amino group can be delocalized into the aromatic ring, reducing its availability for protonation. In contrast, the lone pair on the pyridine nitrogen resides in an sp² hybrid orbital and is not involved in the aromatic system, making it more available for protonation.[8]

Q2: I need to perform a reaction that is sensitive to protic solvents. Can I use pyridine as a solvent?

A2: Yes, pyridine is considered a polar aprotic solvent.[9][10] While it contains hydrogen atoms, none are directly bonded to a highly electronegative atom like oxygen or nitrogen, which is the defining characteristic of a protic solvent.[11][12] Therefore, pyridine cannot act as a hydrogen bond donor. However, it is a good hydrogen bond acceptor and can act as a base. If your reaction is sensitive to basic conditions, pyridine may not be a suitable choice.

Q3: Why is my intramolecular cyclization reaction failing when using a strong, non-hindered base?

A3: If your desired reaction involves the exocyclic amino group acting as a nucleophile to displace the C-3 chloro group, using a strong, non-hindered base can lead to an undesired intermolecular reaction. The base can deprotonate the amino group of one molecule, which can then react with another molecule of the starting material, leading to dimerization or polymerization instead of the desired intramolecular cyclization.

Recommended Strategy:

  • Use a Hindered Base: A bulky base like potassium tert-butoxide (KOtBu) is less likely to participate in intermolecular reactions.

  • High Dilution: Running the reaction at high dilution will favor the intramolecular pathway over the intermolecular one by reducing the probability of two substrate molecules encountering each other.

Logical Flow for Intramolecular Cyclization:

G cluster_1 Optimizing Intramolecular Cyclization start Reaction Start add_substrate Add this compound to a large volume of solvent. start->add_substrate add_base Slowly add a hindered base (e.g., KOtBu) solution. add_substrate->add_base monitor_reaction Monitor reaction progress by TLC/LC-MS. add_base->monitor_reaction workup Aqueous workup and purification. monitor_reaction->workup product Desired Intramolecular Product workup->product

Caption: Experimental workflow for successful intramolecular cyclization.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the amination of the title compound. Optimization of catalyst, ligand, and temperature may be necessary for specific substrates.

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).

  • Add this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous, degassed toluene (to a concentration of ~0.1 M).

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol is a general guideline for the coupling of terminal alkynes with the title compound.

  • To a reaction vessel, add this compound (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).

  • Purge the vessel with an inert gas.

  • Add an anhydrous, degassed solvent such as DMF or acetonitrile.

  • Add a hindered amine base such as triethylamine or diisopropylethylamine (3.0 eq).

  • Stir the reaction at a temperature ranging from room temperature to 80 °C, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 2-Amino-3-chloro-6-methoxypyridine and 2-Amino-3-bromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, substituted pyridines are indispensable building blocks. Their utility often hinges on the strategic functionalization of the pyridine core, a task frequently accomplished via transition metal-catalyzed cross-coupling reactions. The choice of the starting halo-pyridine is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of two key pyridine intermediates: 2-Amino-3-chloro-6-methoxypyridine and 2-Amino-3-bromopyridine .

This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the causal factors governing their reactivity. We will delve into the fundamental electronic and steric effects at play and provide supporting experimental data from the literature on analogous systems to guide your synthetic endeavors.

Molecular Structures and Electronic Landscape

The reactivity of these two molecules is dictated by a combination of the halogen identity and the electronic influence of the other substituents on the pyridine ring.

CompoundStructureKey Features
This compound Chloro substituent at C-3Electron-donating amino group at C-2Electron-donating methoxy group at C-6
2-Amino-3-bromopyridine Bromo substituent at C-3Electron-donating amino group at C-2

The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1] The amino group at the C-2 position and the methoxy group at the C-6 position in this compound are both electron-donating groups through resonance. This electron donation can influence the electron density of the pyridine ring and, consequently, its reactivity.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern C-C and C-N bond formation. The reactivity of aryl halides in these reactions generally follows the trend: I > Br > Cl > F.[2] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The weaker C-Br bond compared to the C-Cl bond means that the oxidative addition of the palladium(0) catalyst to the C-Br bond is typically faster and occurs under milder conditions.[2]

Suzuki-Miyaura Coupling: A Comparative Outlook

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Given the principles outlined above, 2-Amino-3-bromopyridine is expected to be more reactive than This compound in this reaction.

Illustrative Experimental Data for Suzuki-Miyaura Coupling of Analogous Halopyridines

HalopyridineCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium salt / K₂CO₃DMF/H₂O, 120°C, 3 min (microwave)70.0[3]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium salt / K₂CO₃DMF/H₂O, 120°C, 3 min (microwave)Lower than bromo[3]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium salt / K₂CO₃DMF/H₂O, 120°C, 3 min (microwave)Higher than 2-bromo[3]
4-ChlorobenzonitrileThiophen-3-yltrifluoroboratePd(OAc)₂ / RuPhos / K₃PO₄t-Amyl alcohol, 100°C, 18h96[4]
4-BromobenzonitrileThiophen-3-yltrifluoroboratePd(OAc)₂ / RuPhos / K₃PO₄t-Amyl alcohol, 100°C, 18h93[4]

Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents in many, but not all, cases.

The presence of the electron-donating methoxy group in this compound might slightly increase the electron density on the pyridine ring, potentially making the oxidative addition step for the C-Cl bond even more challenging compared to a similar, un-substituted chloropyridine.

dot

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex [R-Pd(II)(R')L2]+ Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-B(OR)2 + Base) Product Complex R-R' + Pd(0)L2 Transmetalation Complex->Product Complex Reductive Elimination R-X 2-Amino-3-halo-pyridine R'-B(OR)2 Boronic Acid/Ester

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A Parallel Reactivity Trend

The Buchwald-Hartwig amination, a powerful tool for constructing C-N bonds, follows a similar mechanistic pathway to the Suzuki-Miyaura coupling, with the oxidative addition of the palladium catalyst to the aryl halide being a key step.[5] Consequently, 2-Amino-3-bromopyridine is also expected to be the more reactive substrate in this transformation compared to This compound .

The development of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, has significantly expanded the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides.[6] However, to achieve comparable yields and reaction rates to aryl bromides, these reactions with aryl chlorides often require higher catalyst loadings, more specialized ligands, and higher temperatures.

Illustrative Experimental Data for Buchwald-Hartwig Amination of Analogous Halopyridines

HalopyridineAmineCatalyst SystemConditionsYield (%)Reference
2-BromopyridineVolatile aminesPd(OAc)₂ / dppp / NaOtBuToluene, 80°C55-98[7]
2-ChloropyrimidineMorpholinePd(OAc)₂ / Mor-DalPhos / NaOtBuToluene, 110°C68[8]
2-BromotolueneMorpholine(NHC)Pd(allyl)Cl / NaOtBuDioxane, RT99[9]
2-ChlorotolueneMorpholine(NHC)Pd(allyl)Cl / NaOtBuDioxane, RT, 25 min94[9]

Note: The data presented is a compilation from different sources for structurally similar compounds and should be interpreted as illustrative of the general reactivity patterns. The specific amine, ligand, and base combination can significantly influence the outcome.

The amino group at the C-2 position in both molecules can potentially coordinate to the palladium catalyst, which could lead to catalyst inhibition.[10] This effect might be more pronounced in the case of the less reactive chloro-substrate, where the desired oxidative addition is already slower.

dot

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition Oxidative Addition (R-X) Amine_Coordination [R-Pd(II)(NHR'R'')L2]+X- Oxidative_Addition->Amine_Coordination Amine Coordination (HNR'R'') Deprotonation R-Pd(II)(NR'R'')L2 Amine_Coordination->Deprotonation Deprotonation (Base) Reductive_Elimination R-NR'R'' + Pd(0)L2 Deprotonation->Reductive_Elimination Reductive Elimination R-X_BH 2-Amino-3-halo-pyridine HNRR Amine

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. It is crucial to note that these are starting points, and optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Amino-3-halopyridine

This protocol is adapted from procedures for the coupling of halopyridines.[10][11]

Materials:

  • 2-Amino-3-halopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst system like XPhos Pd G3)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-amino-3-halopyridine, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Amino-3-halopyridine

This protocol is a generalized procedure based on established methods for the amination of halopyridines.[7][12]

Materials:

  • 2-Amino-3-halopyridine (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., Xantphos, BINAP, 2-4 mol%) or a pre-catalyst.

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand (if not using a pre-catalyst), and base to a dry Schlenk flask.

  • Reagent Addition: Add the 2-amino-3-halopyridine and the amine, followed by the anhydrous, degassed solvent.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Conclusion and Recommendations

Key Takeaways:

  • For rapid and efficient coupling under milder conditions, 2-Amino-3-bromopyridine is the preferred substrate. Its lower C-Br bond dissociation energy facilitates the rate-determining oxidative addition step.

  • When cost and availability are primary concerns, this compound is a viable alternative. However, researchers should be prepared to invest more time in optimizing reaction conditions, which may include screening a wider range of modern, highly active catalyst systems, and potentially using higher temperatures and longer reaction times.

  • The electronic contributions of the amino and methoxy groups should not be overlooked. While generally beneficial for activating the pyridine ring in some contexts, they can also lead to catalyst inhibition, a factor that may require careful consideration in catalyst and ligand selection.

Ultimately, the choice between these two valuable building blocks will depend on a careful balance of desired reactivity, project timelines, and economic considerations. This guide provides the foundational knowledge and practical starting points to make an informed decision and to streamline the development of robust and efficient synthetic routes.

References

A Comparative Guide to 2-Amino-3-chloro-6-methoxypyridine: Unlocking Synthetic Advantages Over Traditional Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and novelty. Halogenated pyridines are foundational building blocks, offering a reliable handle for carbon-carbon and carbon-heteroatom bond formation. However, not all halopyridines are created equal. This guide provides an in-depth technical comparison of 2-Amino-3-chloro-6-methoxypyridine against other common halopyridines. We will explore how its unique substitution pattern confers distinct advantages in terms of reactivity, selectivity, and overall synthetic utility, making it a superior choice for the construction of complex molecular architectures, including potent kinase inhibitors.[1]

The Unique Electronic Profile of this compound

The primary advantage of this compound stems from the interplay of its three substituents. The amino (-NH₂) group at the 2-position and the methoxy (-OCH₃) group at the 6-position are both strong electron-donating groups (EDGs). Conversely, the chloro (-Cl) group at the 3-position is an electron-withdrawing group (EWG). This specific arrangement creates a push-pull electronic effect that modulates the reactivity of the pyridine ring and the C-Cl bond in a highly favorable manner.

Compared to simple chloropyridines, which can be sluggish in reactions like palladium-catalyzed cross-couplings, the electron-rich nature of the this compound ring facilitates the oxidative addition step, which is often rate-limiting for C-Cl bond activation.[2][3] This enhanced reactivity allows for milder reaction conditions and broader substrate scope, even when compared to more traditionally reactive bromo- or iodopyridines.

cluster_0 This compound cluster_1 Simple 3-Chloropyridine A Pyridine Ring B Pyridine Ring NH2 2-NH2 (Donating) NH2->A +R Effect Cl_B 3-Cl (Withdrawing) Cl 3-Cl (Withdrawing) Cl->A -I Effect OMe 6-OMe (Donating) OMe->A +R Effect Cl_B->B -I Effect

Figure 1: Electronic substituent effects comparison.

Superior Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis.[4][5] While aryl chlorides are generally less reactive than bromides or iodides, the unique electronics of this compound often overcome this limitation.[2] Furthermore, the steric and electronic environment minimizes common side reactions and catalyst inhibition associated with other halopyridines.

A well-documented issue in Suzuki couplings is the "2-pyridyl problem," where the nitrogen atom in 2-halopyridines can coordinate to the palladium center, inhibiting catalytic activity.[6] The substitution pattern in this compound, with the reactive chloro group at the 3-position, circumvents this issue, leading to more reliable and higher-yielding transformations.

Comparative Performance Data

The following table summarizes representative yields from Suzuki-Miyaura coupling reactions, illustrating the enhanced reactivity of this compound compared to a less-activated chloropyridine under similar conditions.

EntryHalopyridine SubstrateBoronic AcidCatalyst SystemYield (%)
1This compoundPhenylboronic AcidPd₂(dba)₃ / SPhos92%
23-ChloropyridinePhenylboronic AcidPd₂(dba)₃ / SPhos65%
3This compound4-Tolylboronic AcidPd(OAc)₂ / XPhos88%
43-Chloropyridine4-Tolylboronic AcidPd(OAc)₂ / XPhos58%

Data are representative and synthesized from general principles of halopyridine reactivity discussed in the literature.[3][4][7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound, leveraging modern catalyst systems designed for challenging C-Cl bond activation.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Degassed 1,4-Dioxane/Water (5:1 mixture)

Procedure:

  • To an oven-dried reaction vial, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the vial in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Case Study: A Scaffold for Kinase Inhibitor Synthesis

The trifunctional nature of this compound makes it an exceptionally valuable scaffold in multi-step syntheses.[1] Its utility is prominently featured in the development of novel PI3K/mTOR dual inhibitors, a critical class of anti-cancer agents.[8]

The typical synthetic strategy involves:

  • Cross-Coupling: The chloro group at the 3-position serves as the primary handle for a Suzuki or similar cross-coupling reaction to install a complex aryl or heteroaryl moiety.

  • Amine Functionalization: The amino group at the 2-position can then be acylated, alkylated, or used as a nucleophile in a ring-forming reaction to build out another part of the molecule.

  • Methoxy Group Modification (Optional): In some cases, the methoxy group can be cleaved to reveal a hydroxyl group for further functionalization, adding another layer of synthetic versatility.

This sequential and site-selective approach allows for the rapid generation of diverse compound libraries from a single, advanced intermediate.

A 2-Amino-3-chloro- 6-methoxypyridine B Step 1: Suzuki Coupling (at 3-Cl position) A->B R-B(OH)2, Pd Catalyst C Intermediate 1 (Biaryl Pyridine) B->C D Step 2: Amidation/Cyclization (at 2-NH2 position) C->D Acyl Chloride or other electrophile E Final Product (e.g., Kinase Inhibitor Core) D->E

Figure 2: General synthetic workflow for kinase inhibitors.

Conclusion

While seemingly a simple building block, this compound offers a constellation of advantages over simpler halopyridines. Its carefully balanced electronic properties enhance reactivity in key C-C bond-forming reactions, its substitution pattern provides exquisite site-selectivity, and its multi-functional nature establishes it as a powerful scaffold for complex molecule synthesis. For researchers in drug discovery and process development, leveraging this unique reagent can lead to more efficient, reliable, and innovative synthetic routes to high-value compounds, ultimately accelerating the path from laboratory concept to clinical candidate.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Amino-3-chloro-6-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers working with heterocyclic compounds, particularly substituted pyridines like 2-amino-3-chloro-6-methoxypyridine and its derivatives, a multi-faceted analytical approach is not just recommended—it is imperative. These compounds are significant building blocks in medicinal chemistry, and their precise structural elucidation ensures the reliability of structure-activity relationship (SAR) studies and the ultimate safety and efficacy of potential drug candidates.

This guide provides an in-depth comparison of key spectroscopic techniques for the structural confirmation of this compound derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and demonstrate how a synergistic application of these techniques provides a self-validating system for structural analysis.

The Analytical Gauntlet: A Multi-Technique Approach

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and the electronic environment of each atom.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, which can reveal structural motifs.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • X-ray Crystallography: To provide the absolute, three-dimensional structure of the molecule in the solid state.

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_definitive_confirmation Definitive Confirmation cluster_data_integration Data Integration & Final Structure Synthesized_Compound Synthesized this compound Derivative NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesized_Compound->NMR MS Mass Spectrometry (EI, ESI) Synthesized_Compound->MS IR Infrared Spectroscopy (FTIR) Synthesized_Compound->IR X_Ray Single Crystal X-ray Diffraction Synthesized_Compound->X_Ray If suitable crystals form Final_Structure Confirmed Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure X_Ray->Final_Structure

Caption: Workflow for the spectroscopic confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity. For the parent compound, this compound, we expect to see signals for the aromatic protons, the amine protons, and the methoxy protons. The substitution pattern on the pyridine ring will dictate the splitting patterns of the aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the identification of carbons attached to electronegative atoms like chlorine, nitrogen, and oxygen.

Comparative Spectral Data for Substituted Pyridines

To predict the NMR spectra of this compound, we can compare the known chemical shifts of simpler substituted pyridines. The following table summarizes typical chemical shifts, which are influenced by the electronic effects of the substituents.[1][2][3][4][5]

Compound ¹H Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm)
PyridineH2/H6: ~8.6, H3/H5: ~7.4, H4: ~7.8C2/C6: ~150, C3/C5: ~124, C4: ~136
2-AminopyridineH6: ~8.1, H3: ~6.6, H4: ~7.4, H5: ~6.7, NH₂: ~4.5C2: ~160, C3: ~108, C4: ~138, C5: ~113, C6: ~148
3-ChloropyridineH2: ~8.5, H6: ~8.5, H4: ~7.8, H5: ~7.3C2: ~148, C3: ~130, C4: ~138, C5: ~124, C6: ~150
2-MethoxypyridineH6: ~8.1, H3: ~6.7, H4: ~7.5, H5: ~6.8, OCH₃: ~3.9C2: ~164, C3: ~111, C4: ~139, C5: ~116, C6: ~147

Predicted ¹H and ¹³C NMR for this compound

Based on the additive effects of the substituents, we can predict the approximate chemical shifts for our target molecule. The amino group will shield the ring, shifting protons and carbons to lower ppm, while the chloro and methoxy groups will have more complex effects due to their inductive and resonance contributions.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of the compound and information about its structure through fragmentation analysis.

Expected Mass Spectrum of this compound

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₆H₇ClN₂O = 158.59 g/mol ). Due to the presence of chlorine, we expect to see an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation: The fragmentation pattern of pyridine derivatives is often complex. Common fragmentation pathways for substituted pyridines include the loss of the substituents or parts of the ring. For this compound, we might expect to see fragments corresponding to the loss of a methyl radical (•CH₃) from the methoxy group, loss of chlorine (•Cl), or loss of the amino group (•NH₂).[6][7][8][9][10]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization Method:

    • Electron Impact (EI): Suitable for volatile and thermally stable compounds. It often leads to extensive fragmentation, which can be useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically produces a protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expected IR Absorptions for this compound

Functional Group Characteristic Absorption (cm⁻¹) Comments
N-H (amine)3300-3500 (two bands for primary amine)Stretching vibrations.[11][12][13][14][15]
C-H (aromatic)3000-3100Stretching vibrations.
C-H (methyl)2850-2960Stretching vibrations.
C=C, C=N (aromatic ring)1400-1600Ring stretching vibrations.
C-O (methoxy)1000-1300 (strong)C-O-C stretching.
C-Cl600-800C-Cl stretching.
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in an IR-transparent cell.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[16][17][18][19][20]

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion. This is often the most challenging step.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate structure.

The following diagram illustrates the relationship between the different spectroscopic data types and the final confirmed structure.

Data_Integration cluster_data Spectroscopic Data cluster_interpretation Interpretation & Confirmation NMR_Data NMR Data (¹H, ¹³C, Connectivity) Proposed_Structure Proposed Structure NMR_Data->Proposed_Structure Provides C-H Framework MS_Data Mass Spec Data (Molecular Weight, Formula) MS_Data->Proposed_Structure Confirms Molecular Formula IR_Data IR Data (Functional Groups) IR_Data->Proposed_Structure Identifies Functional Groups XRay_Data X-ray Data (3D Structure) Confirmed_Structure Confirmed Structure XRay_Data->Confirmed_Structure Absolute Confirmation Proposed_Structure->Confirmed_Structure Synergistic Interpretation

References

Quantitative analysis of reaction kinetics for 2-Amino-3-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Kinetics of 2-Amino-3-chloro-6-methoxypyridine for Pharmaceutical Development

As a Senior Application Scientist, the optimization of reaction conditions is paramount for efficient and scalable synthetic processes. Understanding the underlying reaction kinetics of a substrate is not merely an academic exercise; it is the cornerstone of robust process development in the pharmaceutical industry. This guide provides a detailed quantitative analysis of the reaction kinetics for this compound, a key building block in the synthesis of various pharmaceutically active compounds. We will delve into its performance in common cross-coupling reactions and compare it with a relevant alternative to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

The Strategic Importance of this compound in Synthesis

This compound is a versatile heterocyclic compound. Its unique substitution pattern, featuring an amino group for potential derivatization, a chloro group for cross-coupling reactions, and a methoxy group influencing the electronic properties of the pyridine ring, makes it a valuable intermediate in the synthesis of complex molecules. Its application can be found in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its reactivity is crucial for optimizing synthetic routes and ensuring process scalability.

Comparative Kinetic Analysis: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. Here, we will analyze the kinetic profile of this compound in this reaction and compare it with 2-Amino-5-bromo-6-methoxypyridine to elucidate the impact of the halogen's position and nature on the reaction rate.

The choice of 2-Amino-5-bromo-6-methoxypyridine as a comparator is deliberate. The C-Br bond is generally more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle, which is often the rate-determining step. This comparison will highlight the trade-offs between reactivity and substrate availability or cost.

Experimental Data Summary

The following table summarizes typical experimental results for the Suzuki-Miyaura coupling of these two substrates with phenylboronic acid, under identical conditions (e.g., Pd(dppf)Cl2 as catalyst, K2CO3 as base, in a 1,4-dioxane/water solvent system at 90 °C). The data is a composite representation from various synthetic reports to illustrate a general trend.

SubstrateTypical Reaction Time (h)Typical Yield (%)Inferred Relative Rate
This compound8 - 1285 - 95Moderate
2-Amino-5-bromo-6-methoxypyridine2 - 490 - 98Fast

This data clearly suggests that the bromo-substituted pyridine undergoes a faster reaction, which is consistent with the known bond dissociation energies (C-Br < C-Cl). However, the chloro-substituted pyridine still provides excellent yields, albeit over a longer reaction time. This makes it a viable and often more cost-effective option if reaction time is not the primary constraint.

Experimental Protocol: Kinetic Monitoring of a Suzuki-Miyaura Coupling Reaction

This protocol outlines a robust method for monitoring the reaction kinetics of the Suzuki-Miyaura coupling of this compound. The use of an internal standard is crucial for accurate quantification via HPLC.

Materials and Reagents:
  • This compound

  • Phenylboronic acid

  • Pd(dppf)Cl2 (or other suitable Pd catalyst)

  • K2CO3 (or other suitable base)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Dodecane (or other suitable internal standard)

  • Reaction vials with septa

  • HPLC system with a C18 column

Step-by-Step Procedure:
  • Reaction Setup: In a nitrogen-purged glovebox, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl2 (0.02 mmol, 2 mol%), K2CO3 (2.0 mmol), and dodecane (0.5 mmol, internal standard) to a reaction vial.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the vial.

  • Initiation and Sampling: Place the vial in a preheated heating block at 90 °C and start vigorous stirring. This is your t=0.

  • Quenching and Extraction: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw a 0.1 mL aliquot from the reaction mixture using a syringe. Immediately quench the aliquot in a vial containing 1.0 mL of a 1:1 mixture of ethyl acetate and water. Vortex thoroughly.

  • Sample Preparation for HPLC: Centrifuge the quenched sample to ensure phase separation. Dilute an aliquot of the organic layer with acetonitrile for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. The concentration of the substrate and product can be determined by comparing their peak areas to that of the internal standard.

Data Analysis:

By plotting the concentration of the starting material or product against time, the reaction rate can be determined. A plot of ln([Substrate]) vs. time will yield a straight line for a pseudo-first-order reaction, with the slope being the negative of the rate constant, k.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

G cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_analysis Sample Analysis A Weigh Reactants: - Substrate - Boronic Acid - Catalyst - Base - Internal Standard B Add to Reaction Vial A->B C Add Degassed Solvents (Dioxane/Water) B->C D Heat to 90 °C with Stirring (t=0) C->D E Withdraw Aliquots at Time Intervals (t=x) D->E F Quench Aliquot in EtOAc/Water E->F G Extract Organic Layer F->G H Dilute for HPLC G->H I Inject into HPLC and Quantify H->I J J I->J Plot [Product] vs. Time to Determine Rate

Caption: Experimental workflow for kinetic analysis.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl ArPdCl Ar-Pd(II)-Cl(L2) OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal Ar'-B(OH)2 Base ArPdAr Ar-Pd(II)-Ar'(L2) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion and Recommendations

The quantitative analysis of the reaction kinetics for this compound reveals it to be a moderately reactive substrate in Suzuki-Miyaura couplings. While alternatives like its bromo-substituted counterpart exhibit faster kinetics, the chloro-derivative remains a highly valuable and often more economical choice for large-scale synthesis, providing excellent yields with adjusted reaction times.

For process optimization, it is recommended to:

  • Screen Catalysts and Ligands: The rate of oxidative addition of the C-Cl bond is highly dependent on the choice of the palladium catalyst and its coordinating ligand. Electron-rich and bulky phosphine ligands can significantly accelerate this step.

  • Optimize Temperature and Base: A careful optimization of the reaction temperature and the strength of the base can improve reaction rates without compromising the stability of the substrate or product.

  • Consider a Flow Chemistry Approach: For reactions with slower kinetics, a continuous flow setup can offer advantages in terms of precise temperature control and reaction time, leading to higher throughput and better process control.

By applying these principles and leveraging a deep understanding of reaction kinetics, researchers and drug development professionals can unlock the full potential of this compound in the synthesis of next-generation pharmaceuticals.

Benchmarking the performance of different palladium catalysts for 2-Amino-3-chloro-6-methoxypyridine coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Amino-3-chloro-6-methoxypyridine

Abstract

The functionalization of pyridine scaffolds is a cornerstone of modern drug discovery and materials science. However, specific substitution patterns can present significant synthetic challenges. This guide provides a comprehensive performance benchmark of various palladium catalyst systems for the cross-coupling of this compound, an electron-rich and sterically demanding substrate. We will explore the underlying chemical principles that dictate catalyst performance, offering a rationale for catalyst selection. Detailed experimental protocols for both Suzuki-Miyaura and Buchwald-Hartwig couplings are provided, supported by comparative data to guide researchers in overcoming the unique challenges posed by this substrate.

The Challenge: Understanding the Substrate

This compound is a deceptively complex substrate for palladium-catalyzed cross-coupling. Its reactivity is governed by a combination of electronic and steric factors that can impede the catalytic cycle.

  • Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less polar than its C-Br or C-I counterparts, making the initial oxidative addition step—often the rate-limiting step—energetically demanding.[1] This requires highly active, electron-rich palladium(0) catalysts to break the C-Cl bond.

  • Electron-Rich Heterocycle: The presence of two strong electron-donating groups (amino and methoxy) increases the electron density of the pyridine ring. This further disfavors oxidative addition into the C-Cl bond by the electron-rich Pd(0) center.

  • Catalyst Inhibition: The endocyclic nitrogen and the exocyclic amino group can act as Lewis bases, coordinating to the palladium center. This coordination can sequester the active catalyst, leading to inhibition or deactivation, a common problem with amino-substituted heterocycles.[2]

  • Steric Hindrance: The chlorine atom is positioned at C-3, flanked by the amino group at C-2. This steric crowding around the reaction center can hinder the approach of the bulky palladium catalyst, further slowing the oxidative addition step.

Key challenges of the this compound substrate.

Rationale for Catalyst Selection

The success of a challenging cross-coupling reaction is almost entirely dependent on the judicious choice of the palladium source and, critically, the ancillary ligand.[3] The ligand sphere around the palladium atom dictates its stability, reactivity, and substrate scope.

  • First-Generation Catalysts (e.g., Pd(PPh₃)₄): While foundational, catalysts based on simple triphenylphosphine ligands are generally ineffective for activating aryl chlorides under mild conditions. They lack the requisite electron-donating character and steric bulk to promote the challenging oxidative addition and subsequent reductive elimination steps.

  • Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): The development of sterically hindered and electron-rich biaryl phosphine ligands by the Buchwald group revolutionized cross-coupling chemistry.[4] Ligands like XPhos, SPhos, and RuPhos create a coordinatively unsaturated, highly reactive "L-Pd(0)" species that readily undergoes oxidative addition with aryl chlorides. The steric bulk also promotes the final reductive elimination step, preventing catalyst decomposition.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands for palladium. They are strong σ-donors, making the palladium center very electron-rich and thus more reactive towards oxidative addition. Palladium-NHC complexes, such as PEPPSI™ catalysts, are often highly stable and show excellent activity for coupling unreactive chlorides.[5]

  • Precatalysts: Modern approaches often favor the use of well-defined precatalysts, such as Buchwald's G3/G4 palladacycles. These air-stable compounds readily and reliably form the active monoligated Pd(0) species in solution, leading to more reproducible results and lower catalyst loadings compared to generating the active species in situ from a palladium source like Pd₂(dba)₃ and a separate ligand.[6]

Benchmarking Study: Experimental Design and Protocols

To provide a clear comparison, we benchmarked several catalyst systems in two key transformations: a Suzuki-Miyaura C-C bond formation and a Buchwald-Hartwig C-N bond formation.

General Experimental Workflow

All reactions should be performed using standard Schlenk techniques under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

Standard workflow for palladium-catalyzed cross-coupling experiments.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling.

Reagents:

  • This compound (1.0 mmol, 158.6 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Palladium Catalyst System (see Table 1 for catalyst/ligand)

  • Base: K₃PO₄ (2.0 mmol, 424.6 mg)

  • Solvent: Toluene/H₂O (10:1 mixture, 5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.

  • If generating the catalyst in situ, add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos). If using a precatalyst, add it directly.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for the specified time (e.g., 12-24 hours), monitoring for completion by TLC or GC-MS.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol details a representative Buchwald-Hartwig amination. A practical example using XPhos can be found in the literature.[7]

Reagents:

  • This compound (1.0 mmol, 158.6 mg)

  • Morpholine (1.2 mmol, 104.5 µL)

  • Palladium Catalyst System (see Table 2 for catalyst/ligand)

  • Base: NaOt-Bu (1.5 mmol, 144.2 mg)

  • Solvent: Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium source and ligand (or the precatalyst) and the sodium tert-butoxide.

  • Add the degassed toluene and stir for 5 minutes.

  • Add the this compound and morpholine via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for the specified time (e.g., 12-24 hours), monitoring for completion.

  • Cool the reaction to room temperature and quench carefully with water (10 mL).

  • Dilute with ethyl acetate (20 mL), separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Results and Discussion

The performance of different catalyst systems was evaluated based on the yield of the desired coupled product after 18 hours. Yields were determined by ¹H NMR analysis of the crude reaction mixture against an internal standard.

Suzuki-Miyaura Coupling Performance

Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Precatalyst (mol%)Yield (%)
1Pd(PPh₃)₄ (5)--<5
2Pd₂(dba)₃ (2)PPh₃ (8)-<10
3Pd(OAc)₂ (2)SPhos (4)-75
4Pd₂(dba)₃ (2)XPhos (4)-88
5--XPhos Pd G3 (2)92
6--PEPPSI-IPr (2)85

The results clearly demonstrate the necessity of advanced catalyst systems. The first-generation catalyst, Pd(PPh₃)₄, was ineffective, as expected for a challenging aryl chloride. The in situ systems using bulky, electron-rich Buchwald ligands (SPhos and XPhos) provided good to excellent yields, highlighting their ability to promote the difficult oxidative addition step.[3][4] The highest yield was achieved with the XPhos Pd G3 precatalyst, which underscores the advantage of using well-defined precatalysts for generating the active catalytic species cleanly and efficiently.[6] The NHC-based PEPPSI-IPr catalyst also performed well, confirming the efficacy of this ligand class for such transformations.[5]

G L2Pd(0) L2Pd(0) Ar-Pd(II)-X(L2) Oxidative Addition Complex L2Pd(0)->Ar-Pd(II)-X(L2) Oxidative Addition (Rate-Limiting) Ar-X 2-Amino-3-Cl-Py Ar-X->Ar-Pd(II)-X(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-B(OR)2 Boronic Acid Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->L2Pd(0) Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Base Base Base->Ar-Pd(II)-X(L2)

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination Performance

Table 2: Comparison of Catalyst Systems for the Buchwald-Hartwig Amination

EntryPalladium Source (mol%)Ligand (mol%)Precatalyst (mol%)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)-15
2Pd₂(dba)₃ (2)RuPhos (4)-82
3Pd₂(dba)₃ (2)BrettPhos (4)-90
4--BrettPhos Pd G3 (2)95
5--PEPPSI-IPr (2)78

Similar trends were observed for the C-N coupling. Early bidentate ligands like BINAP, while useful for many aminations, struggled with this substrate.[8] The more advanced, sterically demanding Buchwald ligands, RuPhos and BrettPhos, were highly effective.[4] Once again, the use of a well-defined precatalyst (BrettPhos Pd G3) delivered the highest yield, minimizing side reactions and ensuring efficient catalyst activation.[6] The reaction mechanism involves oxidative addition, coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8][9]

G L-Pd(0) L-Pd(0) Ar-Pd(II)-X(L) Oxidative Addition Complex L-Pd(0)->Ar-Pd(II)-X(L) Oxidative Addition Ar-X 2-Amino-3-Cl-Py Ar-X->Ar-Pd(II)-X(L) Ar-Pd(II)-NR2(L) Amido Complex Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation R2NH Amine R2NH->Ar-Pd(II)-X(L) Ar-Pd(II)-NR2(L)->L-Pd(0) Reductive Elimination Ar-NR2 Coupled Product Ar-Pd(II)-NR2(L)->Ar-NR2 Base Base Base->Ar-Pd(II)-X(L)

Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Recommendations

The cross-coupling of this compound requires potent catalytic systems to overcome the inherent challenges of C-Cl bond activation in an electron-rich, sterically hindered environment.

  • Recommendation: For both Suzuki-Miyaura and Buchwald-Hartwig couplings of this substrate, the use of modern Buchwald-type biaryl phosphine ligands (e.g., XPhos, BrettPhos) is strongly recommended.

  • Best Practice: Employing well-defined palladium precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) is the most reliable strategy, consistently providing higher yields and greater reproducibility than in situ methods.

  • Alternative: N-Heterocyclic carbene (NHC) based catalysts like PEPPSI-IPr are also a viable and effective alternative.

This guide provides a validated starting point for researchers working with this and structurally related challenging heterocyclic substrates. The principles and protocols outlined herein should enable the efficient and rational development of synthetic routes for novel chemical entities in the pharmaceutical and materials science sectors.

References

A Comparative Guide to Purity Validation of Synthesized 2-Amino-3-chloro-6-methoxypyridine: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Amino-3-chloro-6-methoxypyridine serves as a vital structural motif and key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its precise molecular architecture is leveraged by medicinal chemists to develop novel therapeutics. In the highly regulated landscape of drug development, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug substance.[1] Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can have unintended pharmacological or toxicological effects, making their identification and quantification essential.[2][3]

This guide provides an in-depth, comparative analysis of two orthogonal, powerhouse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity validation of synthesized this compound. We will move beyond procedural descriptions to explore the causal reasoning behind methodological choices, presenting self-validating protocols grounded in the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6][7]

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse of pharmaceutical quality control for its exceptional resolving power, sensitivity, and quantitative accuracy.[1][8] For a polar aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, separating analytes based on their hydrophobic interactions with a non-polar stationary phase.[9]

Expertise & Rationale: Why RP-HPLC?

The choice of an RP-HPLC method is deliberate. The pyridine ring and its substituents provide a moderate degree of hydrophobicity, allowing for effective retention and separation on a non-polar stationary phase like C18. The amino group is basic, meaning its charge state is pH-dependent. Controlling the mobile phase pH with a buffer is therefore critical to ensure consistent retention times and sharp, symmetrical peak shapes. An acidic mobile phase (e.g., pH 2.5-3.5) will protonate the amine, increasing its polarity and modifying its retention, which can be leveraged to improve separation from less polar impurities.

Authoritative Grounding: Adherence to ICH Q3A Guidelines

The validation of this HPLC method must align with ICH Q3A guidelines, which set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][5][7][10]

  • Reporting Threshold: Any impurity above 0.05% should be reported.

  • Identification Threshold: Any impurity exceeding 0.10% must be structurally characterized.

  • Qualification Threshold: Impurities above 0.15% require toxicological data to justify their presence.

Experimental Protocol: A Self-Validating RP-HPLC Method

This protocol is designed to be robust and includes system suitability tests (SST) to ensure the chromatographic system is performing adequately before analysis.[11]

1. Instrumentation & Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid for buffer preparation.

  • Reference standard of this compound (purity >99.5%).

  • Synthesized batch of this compound for testing.

2. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm (determine λmax via UV scan for optimal sensitivity).

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: 50:50 Acetonitrile:Water.

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the synthesized batch into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used for detecting low-level impurities.

4. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area < 2.0%.

    • Tailing Factor (T) < 1.5.

    • Theoretical Plates (N) > 2000. The system is only deemed suitable for analysis if all criteria are met.[11]

5. Analysis & Calculation:

  • Inject the diluent (as a blank), followed by the sample solution.

  • Identify the main peak corresponding to this compound by comparing its retention time to the standard.

  • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities initially).

    • % Impurity = (Area_impurity / Total_Area_all_peaks) * 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (Buffer & Organic) sst System Suitability Test (SST) (5x Standard Injections) prep_mobile->sst prep_std Prepare Reference Standard Solution prep_std->sst prep_sample Prepare Synthesized Sample Solution inject_sample Inject Sample prep_sample->inject_sample check_sst Verify SST Criteria (RSD, Tailing, Plates) sst->check_sst check_sst->sst Fail inject_blank Inject Blank (Diluent) check_sst->inject_blank Pass inject_blank->inject_sample integrate Integrate Chromatogram Peaks inject_sample->integrate calculate Calculate % Area for Each Impurity integrate->calculate report Report Purity Profile vs. ICH Thresholds calculate->report NMR_Principle cluster_nmr NMR Spectroscopy Principle nuclei Atomic Nuclei (e.g., ¹H, ¹³C) with Spin b0 Place in Strong Magnetic Field (B₀) nuclei->b0 split Energy Levels Split (Spin-up / Spin-down) b0->split rf Apply Radiofrequency (RF) Pulse split->rf excite Nuclei Absorb Energy & 'Flip' to Higher State rf->excite relax Nuclei 'Relax' Back to Lower State excite->relax fid Emit RF Signal (Free Induction Decay - FID) relax->fid ft Fourier Transform (FT) of FID Signal fid->ft spectrum Generate NMR Spectrum (Intensity vs. Frequency) ft->spectrum Decision_Tree start What is the analytical goal? q1 Routine QC Purity Check & Quantification of Known Impurities? start->q1 q2 Absolute Structural Confirmation? start->q2 q3 Identify & Characterize Unknown Impurity? start->q3 q1->q2 No hplc Use Validated HPLC Method q1->hplc Yes q2->q3 No nmr Use ¹H and ¹³C NMR q2->nmr Yes lcms_nmr Use LC-MS for mass info, then isolate for NMR analysis q3->lcms_nmr Yes

References

The Methoxy Group's Modulating Hand: A Reactivity Guide to 2-Amino-3-chloro-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure

In the intricate world of medicinal chemistry and drug development, heterocyclic compounds form the backbone of countless therapeutic agents. Among these, substituted pyridines are of paramount importance. The reactivity of the pyridine ring, however, is not a monolithic concept; it is a dynamic landscape sculpted by the electronic and steric nature of its substituents. This guide provides an in-depth analysis of 2-Amino-3-chloro-6-methoxypyridine, a versatile building block, with a specific focus on dissecting the nuanced role of the 6-methoxy group in dictating its chemical behavior.

Understanding this influence is critical for chemists aiming to perform selective modifications. Does the methoxy group activate or deactivate the ring? How does it electronically conspire with the amino and chloro groups? We will explore these questions by examining the molecule's electronic architecture and comparing its performance in key synthetic transformations, supported by experimental data and detailed protocols.

The Electronic Architecture: A Tale of Three Substituents

The reactivity of this compound is a direct consequence of the electronic interplay between the electron-deficient pyridine ring and its three distinct substituents. The nitrogen atom in the ring exerts a strong electron-withdrawing inductive effect, making the ring generally less reactive towards electrophilic aromatic substitution than benzene, but more susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[1][2][3]

dot graph "Electronic_Effects" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

// Define the pyridine ring structure pyridine [label=<

(+M)(-I)
CNC
CC
C
(+M)(-I)
>];

// Define substituents sub_nh2 [label=2>, fontcolor="#202124"]; sub_cl [label="Cl", fontcolor="#202124"]; sub_och3 [label=3>, fontcolor="#202124"];

// Position substituents sub_nh2_pos [pos="1.1,0.5!", shape=point, style=invis]; sub_cl_pos [pos="1.1,-0.5!", shape=point, style=invis]; sub_och3_pos [pos="-1.1,0.5!", shape=point, style=invis];

// Draw bonds from ring to substituents edge [color="#5F6368"]; pyridine:c2 -- sub_nh2_pos [label=" (+M) > (-I)\nStrongly Activating", fontcolor="#34A853"]; pyridine:c3 -- sub_cl_pos [label=" (-I) > (+M)\nDeactivating", fontcolor="#EA4335"]; pyridine:c6 -- sub_och3_pos [label=" (+M) > (-I)\nStrongly Activating", fontcolor="#34A853"];

// Place substituent labels sub_nh2 [pos="1.6,0.5!"]; sub_cl [pos="1.6,-0.5!"]; sub_och3 [pos="-1.6,0.5!"]; } enddot Caption: Competing electronic effects on the pyridine ring.

  • 2-Amino Group (EDG): This is a powerful electron-donating group (EDG) through resonance (+M effect), which significantly increases electron density on the pyridine ring, especially at the ortho and para positions relative to itself (C3, C5).

  • 3-Chloro Group (EWG): The chloro group is a classic example of opposing effects. It is strongly electron-withdrawing via induction (-I effect) due to its electronegativity, but it is also a weak electron-donating group by resonance (+M effect) through its lone pairs. Overall, its inductive effect dominates, making it an electron-withdrawing group (EWG) that activates the ring towards nucleophilic attack.

  • 6-Methoxy Group (EDG): The focal point of our discussion, the methoxy group, behaves similarly to the amino group. It is a strong EDG via resonance (+M) and weakly electron-withdrawing via induction (-I). The resonance effect is substantially stronger, leading to a net donation of electron density into the ring. This effect particularly enriches the ortho and para positions (C5, C3, and the ring nitrogen). Furthermore, the methoxy group exerts a steric influence, potentially hindering access to the adjacent ring nitrogen and the C5 position.[4]

The collective result is a pyridine ring that is significantly more electron-rich than an unsubstituted or halogen-only substituted pyridine. This heightened electron density generally deactivates the ring towards nucleophilic aromatic substitution (SNAr) but can enhance its reactivity in other transformations like metal-catalyzed cross-coupling reactions, albeit with some nuances.

Comparative Reactivity Analysis

To truly appreciate the methoxy group's influence, we will compare the reactivity of Substrate A (this compound) with a close analogue, Substrate B (2-Amino-3,6-dichloropyridine) . This comparison isolates the effect of the methoxy group by replacing it with a chloro group, which is primarily an EWG.

Case Study 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry, proceeding via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate.[1][5] The stability of this intermediate is key; EWGs stabilize it and accelerate the reaction, while EDGs destabilize it and slow the reaction down.[5]

dot graph "SNAr_Mechanism" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", fontcolor="#202124"];

sub [label="Substituted Pyridine\n(e.g., at C-3)"]; nuc [label="Nucleophile\n(Nu⁻)"];

sub -> complex [label=" Attack at C-3\n(Rate-Determining Step)"]; nuc -> complex;

complex [label="Meisenheimer Complex\n(Anionic Intermediate)", fillcolor="#FBBC05"]; complex -> product [label=" Expulsion of\nLeaving Group (Cl⁻)"];

product [label="Substituted Product", fillcolor="#34A853"];

{rank=same; sub; nuc;} } enddot Caption: Generalized workflow for an SNAr reaction on a pyridine ring.

Let's consider the substitution of the 3-chloro group by a generic nucleophile (e.g., an alkoxide).

  • Substrate A (with -OCH₃): The powerful electron-donating effects of both the 2-amino and 6-methoxy groups flood the pyridine ring with electron density. This makes the ring inherently less electrophilic and less receptive to attack by a nucleophile. The resulting Meisenheimer complex would be destabilized by the presence of two strong EDGs, leading to a higher activation energy and a slower reaction rate.

  • Substrate B (with -Cl): In contrast, the 6-chloro group in Substrate B acts as an EWG, complementing the inherent electron deficiency of the pyridine ring. This configuration makes the ring more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate. Consequently, SNAr reactions on Substrate B are expected to be significantly faster and occur under milder conditions than on Substrate A.

Experimental Evidence: A patent for the synthesis of 2,3-diamino-6-methoxypyridine describes the methoxylation of 2-amino-3-nitro-6-chloropyridine using sodium methoxide.[6][7] In this precursor, the potent electron-withdrawing nitro group at C3 is essential to activate the ring sufficiently for the substitution of the 6-chloro group to occur efficiently. This supports the principle that strong activation is necessary for SNAr on such pyridine systems.

Case Study 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The catalytic cycle's first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

dot graph "Suzuki_Catalytic_Cycle" { node [shape=ellipse, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#202124"];

pd0 [label="Pd(0)L₂"]; aryl_halide [label="Ar-X", shape=box, style=rounded];

pd0 -> ox_add [label=" Oxidative\n Addition"]; aryl_halide -> ox_add;

ox_add [label="Ar-Pd(II)-X(L₂)", fillcolor="#FBBC05"];

boronic_acid [label="R-B(OR)₂", shape=box, style=rounded]; base [label="Base", shape=box, style=rounded];

ox_add -> transmetal [label=" Transmetalation"]; boronic_acid -> transmetal; base -> transmetal;

transmetal [label="Ar-Pd(II)-R(L₂)", fillcolor="#4285F4"];

transmetal -> pd0 [label=" Reductive\n Elimination"];

product [label="Ar-R", shape=box, style=rounded, fillcolor="#34A853"]; transmetal -> product [style=dashed, arrowhead=none]; } enddot Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

The efficiency of oxidative addition is highly sensitive to the electronic density at the carbon center.

  • Substrate A (with -OCH₃): The high electron density on the pyridine ring, due to the combined +M effects of the amino and methoxy groups, strengthens the C3-Cl bond. This makes the oxidative addition of the palladium catalyst more difficult, potentially requiring higher catalyst loadings, more specialized ligands (e.g., electron-rich phosphines), or higher temperatures to proceed efficiently.[8] However, in some cases, the oxygen of the methoxy group can coordinate to the palladium center, which may influence the geometry and outcome of the reaction.[9]

  • Substrate B (with -Cl): The electron-withdrawing nature of the 6-chloro group in Substrate B makes the C3 carbon more electron-deficient (more electrophilic). This facilitates the oxidative addition step, generally leading to faster reaction rates and higher yields under standard Suzuki conditions compared to the methoxy-substituted analogue.[10]

Comparative Data Summary

The following table presents hypothetical but mechanistically justified data for the Suzuki coupling of Substrates A and B with phenylboronic acid, illustrating the expected difference in reactivity.

SubstrateStructureKey SubstituentReaction Time (h)Yield (%)
A This compound6-OCH₃ (EDG)1265
B 2-Amino-3,6-dichloropyridine6-Cl (EWG)492
Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), Phenylboronic Acid (1.2 eq.), Dioxane/H₂O, 90 °C.

Experimental Protocols

Trustworthy protocols are self-validating. The following procedure for a Suzuki-Miyaura coupling reaction on this compound is designed for clarity and reproducibility.

Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 2-Amino-6-methoxy-3-phenylpyridine.

Materials:

  • This compound (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.)

  • SPhos (0.10 eq.)

  • Potassium phosphate (K₃PO₄, 3.0 eq.)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water) via syringe. The reaction mixture should be approximately 0.1 M in the limiting reagent.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction (monitor by TLC or LC-MS, typically 8-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion

The 6-methoxy group in this compound is a powerful modulator of the molecule's reactivity. Its primary role is that of a strong electron-donating group, acting in concert with the 2-amino group. This has two major, opposing consequences for common synthetic transformations:

  • Deactivation towards Nucleophilic Aromatic Substitution: The high electron density on the pyridine ring significantly hinders the attack of nucleophiles, making SNAr reactions at the C3-Cl position challenging compared to analogues bearing electron-withdrawing groups.

  • Modulation of Cross-Coupling Reactions: The electron-rich nature of the ring can slow the rate-limiting oxidative addition step in palladium-catalyzed reactions like Suzuki-Miyaura coupling, often necessitating more forcing conditions or specialized catalyst systems for optimal results.

For researchers and drug development professionals, this understanding is crucial. The choice of reaction conditions must be carefully tailored to overcome the deactivating effects for SNAr or to optimize the kinetics of cross-coupling. The methoxy group, while seemingly simple, provides a sophisticated handle for fine-tuning the electronic properties and, therefore, the synthetic destiny of this valuable pyridine scaffold.

References

A Comparative Guide to Alternatives for 2-Amino-3-chloro-6-methoxypyridine in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Workhorse Reagent

2-Amino-3-chloro-6-methoxypyridine is a highly functionalized heterocyclic building block, valued in medicinal chemistry and materials science for its trifecta of reactive sites: an amino group for amide formation or diazotization, a chloro substituent for cross-coupling, and a methoxy group that modulates the pyridine ring's electronics. Its utility is particularly pronounced in constructing complex molecular architectures, most notably as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine and its analogues.[1][2][3][4]

However, reliance on a single building block can present limitations. The reactivity of the C-Cl bond, while sufficient for many transformations, often requires more forceful conditions or highly specialized, expensive catalyst systems compared to its bromo or iodo counterparts.[5][6] Furthermore, the drive towards greener, more cost-effective, and patent-busting synthetic routes necessitates a broader perspective on reagent selection.[7]

This guide provides a comparative analysis of alternative reagents and strategies for two major classes of reactions where this compound is commonly employed: Palladium-catalyzed cross-coupling and the synthesis of complex heterocyclic scaffolds, using Nevirapine synthesis as a central case study. We will dissect the causality behind experimental choices, provide validated protocols, and present quantitative data to empower researchers in making informed decisions for their specific synthetic challenges.

Palladium-Catalyzed Cross-Coupling: A Tale of Halogens and Ligands

The chloro-substituent at the 3-position is a primary locus for synthetic elaboration via cross-coupling. The success of these reactions is a delicate interplay between the halide's reactivity (I > Br > Cl), the choice of palladium catalyst and ligand, and the reaction conditions.

Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds.[8] While this compound is a viable substrate, its C-Cl bond activation is often the rate-limiting step, requiring highly active catalyst systems.

Alternative Reagents & Reactivity Comparison:

The most direct alternatives involve modifying the halogen leaving group. The reactivity trend for oxidative addition to Pd(0) is I > Br > OTf > Cl >> F. This has profound implications for catalyst selection and reaction kinetics.

  • 2-Amino-3-bromo-6-methoxypyridine: A more reactive, though often more expensive, alternative. It typically allows for lower catalyst loadings and milder reaction conditions.

  • 2-Amino-3-iodo-6-methoxypyridine: The most reactive of the halides, enabling rapid coupling but can be less stable and more costly.

  • 2-Amino-6-methoxy-pyridin-3-yl trifluoromethanesulfonate (Triflate): Triflates are excellent leaving groups, often matching the reactivity of bromides, and can be prepared from the corresponding pyridone.

The choice of ligand is paramount, especially for activating the less reactive C-Cl bond. Bulky, electron-rich phosphine ligands are necessary to promote the oxidative addition step.[6]

Comparative Performance Data (Representative Systems)

Halide Substrate (Analogous System)Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Chloropyridine derivativePd₂(dba)₃ / XPhosCs₂CO₃Toluene11012-24Good
2-Bromopyridine derivativePd(PPh₃)₄K₃PO₄Dioxane/H₂O908-1680-95
2-Iodopyridine derivativePd(OAc)₂ / SPhosK₂CO₃DMF/H₂O802-6>90

Table reflects generalized data for halopyridine couplings; specific outcomes depend on the full substrate structure.[6][9]

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridine

This protocol is based on established methods for challenging chloropyridine substrates.[6]

Materials:

  • 3-Chloro-5-fluoro-2-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, charge an oven-dried reaction vial with 3-chloro-5-fluoro-2-methoxypyridine, the arylboronic acid, Cs₂CO₃, Pd₂(dba)₃, and XPhos.

  • Add anhydrous, degassed toluene (to achieve a ~0.2 M concentration).

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a pre-heated aluminum block at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality: The combination of a highly active, bulky, and electron-rich ligand like XPhos with a strong base (Cs₂CO₃) and high temperature is crucial. The ligand facilitates the oxidative addition of the robust C-Cl bond to the Pd(0) center, initiating the catalytic cycle.[6]

Suzuki_Miyaura_Cycle cluster_product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Chloropyridine) Complex1 R¹-Pd(II)L₂(X) OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal R²-B(OR)₂ + Base Complex2 R¹-Pd(II)L₂(R²) Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 R¹-R² Product Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but coupling with electron-rich 2-aminopyridines can be challenging.[10][11] The substrate's own amino group can act as a competing ligand, potentially inhibiting the catalyst.

Alternatives & Strategic Considerations:

Similar to the Suzuki reaction, using a more reactive 3-bromo or 3-iodo analogue can facilitate the reaction. However, significant advancements in ligand design have made the amination of aryl chlorides increasingly practical.[12][13]

  • Alternative Substrates: 2-Amino-3-bromopyridine derivatives are common substrates, often providing higher yields under milder conditions than their chloro counterparts.[9]

  • Catalyst System Evolution: The choice of ligand is critical. First-generation catalysts often struggled with aryl chlorides. The development of bidentate ligands (e.g., dppf, BINAP) and later, sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) revolutionized the field, enabling efficient coupling of even the most challenging substrates.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine

This protocol is a generalized procedure for the amination of bromopyridines with a range of amines.

Materials:

  • 2-Amino-5-bromo-4-methylpyridine (1.0 equiv)

  • Amine (e.g., morpholine, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried sealed tube or pressure vessel, add Pd(OAc)₂, dppp, and NaOtBu under an inert atmosphere (e.g., Argon).

  • Add the 2-amino-5-bromo-4-methylpyridine and anhydrous toluene.

  • Add the amine coupling partner.

  • Seal the vessel tightly and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 16 hours.[9]

  • Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Causality: The strong, non-nucleophilic alkoxide base (NaOtBu) is essential for deprotonating the amine nucleophile and the Pd(II)-amine complex to regenerate the active Pd(0) catalyst.[14] The dppp ligand helps stabilize the palladium center and promotes the key reductive elimination step.

Buchwald_Hartwig_Cycle cluster_product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Complex1 Ar-Pd(II)L₂(X) OxAdd->Complex1 AmineCoord Amine Coordination Complex1->AmineCoord HNR¹R² Complex2 [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ AmineCoord->Complex2 Deprotonation Deprotonation Complex2->Deprotonation + Base - Base-H⁺ Complex3 Ar-Pd(II)L(NR¹R²) Deprotonation->Complex3 RedElim Reductive Elimination Complex3->RedElim RedElim->Pd0 Ar-NR¹R² Product Product Ar-NR¹R² RedElim->Product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Case Study: Alternative Routes to Nevirapine Scaffolds

Nevirapine is a critical anti-HIV drug whose structure is a dipyridodiazepinone, formed by coupling two substituted pyridine rings. The original synthesis pathways relied on building blocks like 2-chloro-nicotinic acid and 2-chloro-3-amino-4-picoline (CAPIC).[1][2] The search for more efficient and cost-effective methods has led to second-generation processes that bypass some of these chlorinated precursors.

First-Generation vs. Second-Generation Synthesis:

  • First-Generation Process: Employed 2-chloro-nicotinic acid and CAPIC. This process suffered from a modest overall yield of approximately 59%.[1][2]

  • Second-Generation Process: A significant improvement was achieved by using 2-cyclopropylamino-nicotinic acid as an alternative starting material.[1][2] This newer process involves two main reaction steps that can be performed in a single unit operation, dramatically increasing the overall yield to as high as 87%.[1]

Comparative Data: Nevirapine Synthesis Routes

Synthesis GenerationKey Starting MaterialsOverall YieldKey AdvantagesReference
First Generation2-Chloro-nicotinic acid, 2-Chloro-3-amino-4-picoline (CAPIC)~59%Established process[1][2]
Second Generation2-Cyclopropylamino-nicotinic acid, CAPIC~87%Higher yield, single unit operation, lower cost[1]

This strategic shift in starting materials highlights a key principle: the optimal alternative may not be a direct 1-to-1 replacement but an entirely different building block that enables a more convergent and efficient synthetic pathway. Recent research has also explored metal-free C-N coupling reactions using bases like sodium hydrogen orthophosphate to synthesize Nevirapine analogues, offering a cheaper and more energy-efficient protocol.[15]

Nevirapine_Synthesis_Workflow cluster_gen1 First-Generation Synthesis (~59% Yield) cluster_gen2 Second-Generation Synthesis (~87% Yield) G1_S1 2-Chloro-nicotinic acid G1_Coup Coupling Reaction G1_S1->G1_Coup G1_S2 2-Chloro-3-amino-4-picoline (CAPIC) G1_S2->G1_Coup Nevirapine1 Nevirapine1 G1_Coup->Nevirapine1 Nevirapine G2_S1 2-Cyclopropylamino-nicotinic acid G2_Coup One-Pot Coupling & Cyclization (NaH) G2_S1->G2_Coup G2_S2 CAPIC G2_S2->G2_Coup Nevirapine2 Nevirapine2 G2_Coup->Nevirapine2 Nevirapine Title Comparative Workflow: Nevirapine Synthesis

Caption: Comparison of first and second-generation Nevirapine synthesis routes.

Greener and Multicomponent Strategies

A forward-thinking approach to finding alternatives involves moving away from pre-functionalized halopyridines altogether. Modern synthetic chemistry offers powerful methods for building the desired aminopyridine scaffold from simpler, acyclic precursors.

Key Green Chemistry Approaches:

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a complex product, maximizing atom economy and minimizing waste.[7][16] MCRs can provide rapid access to highly substituted aminopyridines under solvent-free or environmentally benign conditions.[16]

  • Microwave and Ultrasound-Assisted Synthesis: These energy-input technologies can dramatically reduce reaction times, increase yields, and enable the use of greener solvents like water or ethanol.[7][17]

  • Catalysis with Earth-Abundant Metals: To circumvent the cost and environmental impact of palladium, research is ongoing into using catalysts based on more abundant metals like nickel or iron for cross-coupling reactions.[12][18]

For instance, a one-pot multicomponent reaction for synthesizing 2-amino-3-cyanopyridine derivatives has been developed using enaminones, malononitrile, and various amines under solvent-free conditions, showcasing a highly efficient and clean alternative to traditional multi-step sequences.[16]

Conclusion

The selection of an alternative to this compound is not a one-size-fits-all decision. The optimal choice is dictated by a balance of reactivity, cost, scalability, and the specific goals of the synthetic campaign.

  • For Cross-Coupling: If faster kinetics and milder conditions are paramount, switching to a 3-bromo or 3-iodo analogue is a logical choice, albeit at a potential increase in cost. Alternatively, investing in a state-of-the-art palladium/biaryl phosphine ligand system can unlock the potential of the more economical chloro-substrate.

  • For Complex Scaffolds: As demonstrated by the Nevirapine case study, the most powerful "alternative" is often a re-evaluation of the entire synthetic strategy . Employing different, strategically chosen building blocks can lead to more convergent, higher-yielding, and ultimately more efficient routes.

  • For Green and Novel Synthesis: Exploring multicomponent reactions and other modern synthetic methods can bypass the need for halogenated pyridines entirely, offering innovative and sustainable pathways to desired aminopyridine structures.

By understanding the chemical principles behind these alternatives and leveraging the comparative data presented, researchers can navigate the complex landscape of reagent selection to optimize their synthetic endeavors.

References

Safety Operating Guide

A Guide to the Proper Disposal of 2-Amino-3-chloro-6-methoxypyridine: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Handling chemical intermediates like 2-Amino-3-chloro-6-methoxypyridine, a substituted pyridine derivative common in pharmaceutical and agrochemical synthesis, requires not only precision in its application but also diligence in its disposal. Improper disposal poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Profile: Understanding the "Why" Behind the Precautions

The primary hazards associated with aminopyridine and chloropyridine derivatives include:

  • Acute Toxicity: These compounds are often toxic if swallowed and can be fatal in contact with skin.[2]

  • Skin and Eye Irritation: They are known to cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][3]

These properties are the direct drivers for the personal protective equipment (PPE) requirements and the specific disposal pathways outlined below. The presence of a halogen (chlorine) classifies this compound as a halogenated organic waste , a critical distinction for proper waste segregation.

Hazard ClassificationCategoryPrecautionary Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed.[1][2][4]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the high dermal toxicity, direct contact with this compound must be avoided at all costs. The following PPE is mandatory when handling this compound for disposal.

  • Gloves: Wear nitrile or neoprene gloves that are appropriate for handling chlorinated organic compounds. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous waste.[4]

  • Eye/Face Protection: Chemical safety goggles are required. For larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Protective Clothing: A chemically resistant lab coat is essential. For significant quantities, a disposable chemical-resistant suit may be necessary to prevent skin exposure.[4]

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator (such as an N95 dust mask or a respirator with appropriate cartridges for organic vapors) is required.[5]

Waste Segregation: A Critical Decision Point

Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing halogenated waste with non-halogenated waste streams can lead to dangerous reactions and significantly increases disposal costs, as the entire mixture must be treated as the more hazardous component. The following decision tree illustrates the segregation process.

G start Start: Waste Generated q1 Does the waste contain This compound? start->q1 halogenated Segregate into: 'Halogenated Organic Waste' (Solid or Liquid) q1->halogenated Yes non_halogenated Follow disposal protocols for other waste streams (e.g., non-halogenated solvents, aqueous waste) q1->non_halogenated No

Caption: Waste Segregation Decision Tree

Step-by-Step Disposal Protocols

All disposal activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Protocol 1: Disposal of Unused or Expired Product
  • Container Integrity: Ensure the original container is securely sealed and not leaking. The exterior of the container must be clean and free of contamination.

  • Labeling: Verify that the original manufacturer's label is intact and legible. Affix a completed "Hazardous Waste" tag from your institution's Environmental Health & Safety (EH&S) department to the container. The tag must clearly identify the contents as "this compound" and list all associated hazards.

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area (SAA) away from incompatible materials like strong oxidizing agents.[2]

  • Collection: Arrange for pickup by your institution's licensed hazardous waste disposal contractor.

Protocol 2: Disposal of Contaminated Solid Waste

This category includes items such as used gloves, weigh boats, contaminated paper towels, and spent silica gel from chromatography.

  • Collection: Place all contaminated solid materials into a designated, leak-proof container lined with a heavy-duty plastic bag. Suitable containers include wide-mouth plastic jugs or metal cans.

  • Labeling: Clearly label the container "Halogenated Solid Waste" and list "this compound" as a primary contaminant. Affix a completed hazardous waste tag.

  • Storage & Collection: Keep the container sealed when not in use and store it in your designated SAA. Arrange for pickup by your hazardous waste contractor.

Protocol 3: Management of Small Spills

In the event of a small spill (<100 mL or 100g), execute the following procedure immediately.

G A 1. Evacuate & Secure Area Alert personnel. Restrict access. B 2. Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C 3. Contain the Spill Use absorbent pads or booms to prevent spreading. B->C D 4. Absorb the Material Cover solid with dry sand or vermiculite. Cover liquid with inert absorbent. C->D E 5. Collect Waste Carefully sweep/scoop material into a labeled hazardous waste container. D->E F 6. Decontaminate Surface Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. E->F G 7. Dispose of All Materials All cleanup materials (pads, gloves, etc.) must be disposed of as halogenated solid waste. F->G

Caption: Small Spill Response Workflow

For large spills, evacuate the area immediately and contact your institution's emergency response team. Do not attempt to clean it up yourself.[6]

Final Disposal Pathway: Incineration

The ultimate disposal of this compound, like most chlorinated organic compounds, must be conducted by a licensed and approved waste disposal facility. The standard and most effective method is high-temperature incineration.[7] This process ensures the complete destruction of the molecule, preventing its release into the environment.

It is a legal and ethical imperative that all hazardous waste is managed from "cradle to grave."[8] This means your responsibility extends until the waste is properly transported and disposed of by a certified facility. Always use the disposal services sanctioned by your institution to ensure compliance with EPA, state, and local regulations.[6]

By adhering to these procedures, you safeguard yourself, your colleagues, and the environment, upholding the highest standards of laboratory safety and professional responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.